Chromium arsenide
Description
Properties
CAS No. |
12254-85-2 |
|---|---|
Molecular Formula |
AsCr |
Molecular Weight |
126.918 g/mol |
IUPAC Name |
arsenic;chromium |
InChI |
InChI=1S/As.Cr |
InChI Key |
OTJXRUHUGBSPCL-UHFFFAOYSA-N |
SMILES |
[Cr].[Cr]=[As] |
Canonical SMILES |
[Cr].[As] |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Electronic Landscape of Chromium Arsenide: A Technical Guide
An In-depth Exploration of the Electronic Band Structure, Crystallographic, and Magnetic Properties of CrAs for Researchers, Scientists, and Drug Development Professionals.
Chromium arsenide (CrAs) has garnered significant scientific interest due to its remarkable electronic and magnetic properties. At ambient pressure, it exhibits a complex helimagnetic order, which upon suppression by hydrostatic pressure, gives way to an unconventional superconducting state. This intricate interplay between magnetism and superconductivity is deeply rooted in its electronic band structure. This technical guide provides a comprehensive overview of the electronic properties of CrAs, summarizing key experimental and theoretical findings to serve as a valuable resource for researchers in condensed matter physics and materials science.
Crystallographic and Magnetic Properties: A Foundation for Understanding
CrAs crystallizes in an orthorhombic MnP-type structure with the space group Pnma (No. 62) at room temperature. Its crystallographic and magnetic properties are highly sensitive to both temperature and pressure, exhibiting a rich phase diagram.
Data Presentation: Crystallographic and Magnetic Parameters
Below is a summary of the key crystallographic and magnetic data for CrAs under various conditions, compiled from experimental studies.
| Property | Value | Conditions | Reference(s) |
| Crystal Structure | |||
| Space Group | Pnma (No. 62) | Ambient | [1] |
| Lattice Parameters (Å) | a = 5.649, b = 3.463, c = 6.2084 | Room Temperature | [1] |
| a = 3.567, b = 5.689, c = 6.287 | (Primitive Cell) | ||
| Magnetic Properties | |||
| Magnetic Ordering | Helimagnetic (double helix) | Ambient Pressure, T < TN | [1] |
| Néel Temperature (TN) | ~261-272 K | Ambient Pressure | [1] |
| Magnetic Moment (Cr atom) | ~1.70 µB | Liquid Nitrogen Temperature | [1] |
| Propagation Vector | k ≈ (0, 0, 0.353) in reciprocal lattice units | Ambient Pressure, T < TN | [1] |
| Pressure-Induced Superconductivity | |||
| Critical Pressure (Pc) for suppression of magnetism | ~0.8 - 1.0 GPa | Low Temperature | [2][3] |
| Maximum Superconducting Transition Temperature (Tc) | ~2.2 K | ~1.0 GPa | [4][5] |
The Electronic Band Structure of CrAs: A Theoretical Perspective
The electronic properties of CrAs are predominantly governed by the chromium 3d orbitals, with significant hybridization with arsenic 4p orbitals near the Fermi level. Due to the challenges in synthesizing large single crystals suitable for techniques like Angle-Resolved Photoemission Spectroscopy (ARPES), our current understanding of the electronic band structure of CrAs is primarily derived from theoretical calculations, most notably Density Functional Theory (DFT).
First-principles calculations reveal that CrAs is a metallic system in its paramagnetic, antiferromagnetic, and superconducting states.[6] The density of states (DOS) near the Fermi level is dominated by Cr 3d states, which are responsible for the magnetic and superconducting properties.[6]
The calculated band structure shows a complex network of bands crossing the Fermi level, indicating a multi-band character.[6] These bands exhibit significant dispersion, highlighting the itinerant nature of the Cr 3d electrons. The application of pressure in theoretical models leads to changes in the band structure, which are correlated with the suppression of the helimagnetic order and the emergence of superconductivity.[6]
Experimental and Theoretical Protocols
A thorough understanding of the electronic band structure of CrAs relies on a synergistic approach combining experimental measurements and theoretical calculations. While experimental ARPES data for CrAs is not yet available in the literature, this section outlines the detailed methodologies for both the theoretical calculations that have been performed and the experimental technique that will be crucial for future investigations.
Density Functional Theory (DFT) Calculations
DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The following outlines a typical protocol for calculating the electronic band structure of CrAs based on methodologies reported in the literature.[6]
1. Crystal Structure Definition:
-
The calculation begins with the experimentally determined crystal structure of CrAs (orthorhombic, space group Pnma).
-
Lattice parameters and atomic positions are used as input. To study pressure effects, the unit cell volume is systematically varied.[6][7]
2. Computational Method:
-
The calculations are performed using a plane-wave basis set as implemented in codes like VASP (Vienna Ab initio Simulation Package).
-
The projector-augmented wave (PAW) method is used to describe the interaction between the core and valence electrons.
3. Exchange-Correlation Functional:
-
The choice of the exchange-correlation functional is crucial. For CrAs, both the Local Spin Density Approximation (LSDA) and the Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) parameterization, have been used.[6]
4. k-point Sampling:
-
The Brillouin zone is sampled using a Monkhorst-Pack grid of k-points. The density of the k-point mesh must be converged to ensure the accuracy of the calculated electronic properties. A typical mesh for the self-consistent field (SCF) calculation would be on the order of 10x10x10 or denser.
5. Self-Consistent Field (SCF) Calculation:
-
An SCF calculation is performed to obtain the ground-state charge density. The convergence criterion for the total energy is typically set to a small value, for example, 10-6 eV.
6. Band Structure and Density of States (DOS) Calculation:
-
Following the SCF run, a non-self-consistent calculation is performed along high-symmetry paths in the Brillouin zone to obtain the electronic band structure.
-
The DOS is calculated using the tetrahedron method with Blöchl corrections for accurate integration over the Brillouin zone.[6]
Angle-Resolved Photoemission Spectroscopy (ARPES)
ARPES is a powerful experimental technique that directly probes the electronic band structure of solids. As of this writing, there are no published ARPES studies on CrAs. However, the following protocol outlines the general methodology that would be employed for such an investigation.
1. Sample Preparation:
-
A high-quality single crystal of CrAs is required.
-
The crystal must be cleaved in-situ under ultra-high vacuum (UHV) conditions (typically < 10-10 torr) to expose a clean, atomically flat surface.
2. Experimental Setup:
-
The experiment is performed in a UHV chamber equipped with a monochromatic light source and a hemispherical electron energy analyzer.
-
Commonly used light sources are helium discharge lamps (providing He Iα at 21.2 eV and He IIα at 40.8 eV) or synchrotron radiation, which offers tunable photon energy and polarization.
3. Data Acquisition:
-
The sample is irradiated with photons of a specific energy.
-
The photoemitted electrons are collected by the analyzer, which measures their kinetic energy and emission angle.
-
The experiment is typically conducted at low temperatures (e.g., < 20 K) to minimize thermal broadening and to study the material in its ordered (magnetic or superconducting) states.
4. Data Analysis:
-
The measured kinetic energy (Ekin) and emission angles (θ, φ) of the photoelectrons are converted to binding energy (EB) and crystal momentum (k||) parallel to the surface.
-
By rotating the sample, the band structure can be mapped throughout the Brillouin zone.
-
The resulting data is a direct measurement of the occupied electronic states, which can be compared with theoretical calculations.
Conclusion and Future Outlook
The electronic band structure of CrAs is central to its fascinating magnetic and superconducting properties. While theoretical calculations have provided significant insights into its electronic landscape, a complete understanding necessitates direct experimental verification. The lack of published ARPES data represents a significant gap in the current research on this material. Future ARPES studies on high-quality single crystals of CrAs are crucial to validate and refine the existing theoretical models. Such studies will provide a more detailed picture of the Fermi surface and the electronic interactions that drive the helimagnetic ordering and the emergence of pressure-induced superconductivity, paving the way for a deeper understanding of the interplay between these competing quantum phenomena.
References
- 1. researchgate.net [researchgate.net]
- 2. [1709.07481] First principles study of structural, magnetic and electronic properties of CrAs [arxiv.org]
- 3. arxiv.org [arxiv.org]
- 4. Research – ARPES [arpes.nju.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Magnetic Properties of Chromium Arsenide (CrAs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromium arsenide (CrAs) is a transition metal pnictide that has garnered significant scientific interest due to its complex magnetic behavior and the emergence of unconventional superconductivity under pressure. At ambient pressure, CrAs exhibits a unique double helimagnetic order below a Néel temperature of approximately 265 K, which is coupled with a first-order structural phase transition. The application of hydrostatic pressure suppresses this magnetic order, leading to a quantum phase transition and the appearance of a superconducting state. This guide provides a comprehensive overview of the fundamental magnetic properties of CrAs, detailing its crystal and magnetic structure, the nuanced effects of pressure, and the experimental methodologies employed to characterize this fascinating material.
Introduction
This compound (CrAs) stands out in the landscape of magnetic materials. It is the first chromium-based compound found to exhibit superconductivity, a property that emerges when its native helimagnetic order is suppressed by external pressure.[1][2] This proximity of magnetism and superconductivity places CrAs in the category of unconventional superconductors, alongside iron-based and heavy-fermion systems, making it a fertile ground for studying the interplay between these two competing quantum phenomena.[3] Understanding the intricate magnetic properties of CrAs is crucial for elucidating the mechanism behind its pressure-induced superconductivity.
Crystal and Magnetic Structure
Crystal Structure
At room temperature and ambient pressure, this compound crystallizes in the orthorhombic MnP-type structure, which belongs to the Pnma space group.[3][4] This structure is a distorted variant of the hexagonal NiAs-type structure.[5] The Cr atoms are surrounded by six As atoms, forming distorted CrAs₆ octahedra.[6] A notable feature is the zigzag chains of Cr atoms, which contribute to its "non-symmorphic" crystal structure.[7]
Helimagnetic Structure
Below a Néel temperature (Tₙ) of approximately 265 K, CrAs undergoes a first-order phase transition into a double helimagnetic state.[2][3] This transition is accompanied by a significant volume expansion.[3] In this phase:
-
The magnetic moments of the chromium atoms, measured to be around 1.7 to 1.73 μB, align antiferromagnetically.[4][8]
-
These moments lie within the crystallographic ab plane.[8]
-
The magnetic structure is incommensurate, propagating in a helical fashion along the c-axis with a propagation vector k ≈ (0, 0, 0.354).[8][9]
This complex magnetic arrangement, known as a double helix, arises from frustrating magnetic interactions within the crystal lattice.[10][11]
Quantitative Data Summary
The key physical parameters of this compound are summarized in the tables below for easy reference and comparison.
Table 1: Crystallographic and Magnetic Properties of CrAs at Ambient Pressure
| Parameter | Value | Reference |
| Crystal Structure | Orthorhombic, MnP-type | [3][4] |
| Space Group | Pnma | [4][9] |
| Lattice Parameter, a | 5.649 Å | [3] |
| Lattice Parameter, b | 3.463 Å | [3] |
| Lattice Parameter, c | 6.2084 Å | [3] |
| Néel Temperature (Tₙ) | ~264 - 267 K | [4][8][9] |
| Magnetic Structure | Double Helimagnetic | [4][10] |
| Ordered Cr Moment | ~1.7 - 1.73 μB | [4][8] |
| Magnetic Propagation Vector (k) | (0, 0, ~0.354) | [8][9] |
Table 2: Properties of CrAs Under High Pressure
| Parameter | Value | Reference |
| Critical Pressure (P꜀) to Suppress Magnetism | ~7 - 9 kbar (~0.7 - 0.9 GPa) | [1][3][4] |
| Onset of Superconductivity | ~3.5 kbar (~0.35 GPa) | [9][12] |
| Optimal Pressure for Superconductivity | ~10 - 12.2 kbar (~1.0 - 1.22 GPa) | [3][4] |
| Maximum Superconducting T꜀ | ~2.2 K | [9] |
| Nature of Superconducting Pairing | Unconventional, possibly non-s-wave | [3] |
Pressure-Temperature Phase Diagram
The application of hydrostatic pressure dramatically alters the ground state of CrAs. As pressure increases, the Néel temperature is suppressed and eventually vanishes at a critical pressure (P꜀). In the vicinity of this magnetic quantum critical point, a dome of superconductivity emerges. This behavior is a hallmark of unconventional superconductivity, where magnetic fluctuations are believed to play a crucial role in the Cooper pairing mechanism.[2]
In an intermediate pressure range (e.g., ~3.5 to 7 kbar), magnetism and superconductivity coexist in a spatially phase-separated manner, competing for volume within the material.[12]
Caption: Phase diagram of CrAs showing the suppression of the helimagnetic phase with pressure and the emergence of a superconducting dome.
Key Experimental Methodologies
The characterization of CrAs's magnetic properties relies on a suite of sophisticated experimental techniques.
Single Crystal Synthesis
High-quality single crystals are essential for intrinsic property measurements.
-
Method: CrAs single crystals are typically grown using a flux method. A common approach involves using tin (Sn) as the flux.
-
Protocol: High-purity chromium and arsenic powders are mixed with tin in an alumina crucible. The crucible is sealed in an evacuated quartz tube. The assembly is heated to a high temperature (e.g., 1100-1200 °C), held for an extended period to ensure homogeneity, and then slowly cooled over several days or weeks to allow crystals to precipitate from the flux. The remaining tin flux is then removed, often by centrifugation at high temperature or by chemical etching.
Neutron Diffraction
Neutron diffraction is the most powerful tool for determining magnetic structures. Neutrons possess a magnetic moment (spin) that interacts with the magnetic moments of atoms in a crystal, in addition to scattering from the atomic nuclei.
-
Principle: A monochromatic beam of neutrons is directed at the CrAs sample. The neutrons are diffracted by the periodic arrangement of both the atoms (nuclear scattering) and their magnetic moments (magnetic scattering). The resulting diffraction pattern contains Bragg peaks from the crystal structure and additional magnetic satellite peaks if a long-range magnetic order, such as the helimagnetic structure in CrAs, is present.
-
Protocol:
-
Sample Preparation: A powdered sample or a single crystal of CrAs is loaded into a sample holder, often made of a material with low neutron scattering like vanadium.
-
Environment: The sample is placed in a cryostat to control the temperature, allowing measurements above and below Tₙ. For pressure-dependent studies, the sample is loaded into a specialized pressure cell (e.g., a piston-cylinder or clamp cell).
-
Data Collection: The sample is illuminated with a neutron beam from a nuclear reactor or spallation source. Detectors positioned around the sample record the intensity of scattered neutrons as a function of the scattering angle (2θ).
-
Data Analysis: The positions and intensities of the magnetic Bragg peaks are analyzed to determine the propagation vector, orientation, and magnitude of the magnetic moments. Crystallographic refinement software like FullProf or JANA2020 is used to model both the crystal and magnetic structures simultaneously to fit the experimental data.[13]
-
Caption: Workflow for determining the magnetic structure of CrAs using neutron diffraction.
SQUID Magnetometry
A Superconducting Quantum Interference Device (SQUID) magnetometer is used for highly sensitive measurements of a material's magnetic properties.
-
Principle: The sample is moved through a set of superconducting detection coils, which are coupled to a SQUID. Any magnetic moment from the sample induces a change in the magnetic flux in the coils. The SQUID converts this tiny magnetic flux into a voltage, which is proportional to the sample's magnetic moment.
-
Protocol:
-
Sample Mounting: A small, well-characterized sample of CrAs is mounted on a sample holder (e.g., inside a gelatin capsule or attached to a rod).
-
Measurement: The sample is inserted into the magnetometer. The temperature and applied magnetic field can be precisely controlled.
-
Modes of Operation:
-
M vs. T: Magnetic moment is measured as the temperature is swept at a constant magnetic field to identify the Néel temperature (Tₙ).
-
M vs. H: Magnetic moment is measured as the magnetic field is swept at a constant temperature to study the magnetic response and check for hysteresis.
-
AC Susceptibility: A small, oscillating magnetic field is applied to probe the dynamic magnetic response of the material.
-
-
High-Pressure Electrical Resistivity
Resistivity measurements are crucial for mapping the pressure-temperature phase diagram, as both the magnetic and superconducting transitions manifest as distinct anomalies in the electrical transport.
-
Principle: A four-probe measurement is typically used to eliminate the resistance of the electrical contacts. A known current is passed through the sample, and the voltage drop across a section of the sample is measured. The resistance is calculated using Ohm's law, and resistivity is determined by accounting for the sample's geometry.
-
Protocol:
-
Contact Preparation: Four thin electrical leads (e.g., gold or platinum wires) are attached to the CrAs single crystal. For high-pressure experiments using a diamond anvil cell (DAC), this can be challenging and may require techniques like focused ion beam (FIB) lithography to deposit ultrathin leads onto the diamond anvil.[6]
-
Pressure Application: The sample is placed inside a pressure cell (e.g., a piston-cylinder cell for lower pressures or a DAC for higher pressures) along with a pressure-transmitting medium (e.g., Daphne oil or an inert gas like neon) to ensure hydrostatic conditions.[6]
-
Measurement: The pressure cell is placed within a cryostat. The resistance is measured as a function of temperature at various fixed pressures. The sharp drop in resistivity at Tₙ and the transition to zero resistance at T꜀ are recorded to construct the phase diagram.
-
Conclusion and Outlook
This compound presents a compelling case study in the physics of strongly correlated electron systems. Its well-characterized helimagnetic ground state provides a clear starting point from which to explore the emergence of unconventional superconductivity. The suppression of long-range magnetic order via pressure and the subsequent appearance of a superconducting dome highlight the intimate and competitive relationship between these two fundamental states of matter. Future research will likely focus on more advanced spectroscopic probes under pressure to understand the evolution of magnetic fluctuations across the quantum phase transition and their direct role in mediating the superconducting pairing. The unique non-symmorphic crystal structure of CrAs may also hold clues to its unusual electronic and magnetic properties, offering new avenues for material design and discovery.[7]
References
- 1. SQUID Magnetometer [crf.iitd.ac.in]
- 2. juser.fz-juelich.de [juser.fz-juelich.de]
- 3. Institute of Nuclear Physics PAN [ifj.edu.pl]
- 4. scielo.br [scielo.br]
- 5. conference.sns.gov [conference.sns.gov]
- 6. High-pressure resistivity technique for quasi-hydrostatic compression experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neutron diffraction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Rinehart Group @ UCSanDiego - SQUID MAGNETOMETRY [rinehartgroup.ucsd.edu]
- 11. tek.com [tek.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Analysis of magnetic structures in JANA2020 - PMC [pmc.ncbi.nlm.nih.gov]
"superconductivity in chromium arsenide under pressure"
An In-depth Technical Guide to Pressure-Induced Superconductivity in Chromium Arsenide
Executive Summary
This compound (CrAs) has emerged as a significant material in the study of unconventional superconductivity. At ambient pressure, it is a helimagnetic metal that undergoes a first-order magnetic phase transition at approximately 267 K.[1] The application of external pressure suppresses this magnetic order, giving rise to a dome of superconductivity with a maximum critical temperature (T_c) of about 2.2 K at approximately 1.0 GPa.[1][2] This phenomenon places CrAs in the esteemed category of materials where superconductivity emerges in proximity to a magnetically ordered state, a hallmark of unconventional superconductors like cuprates and iron pnictides.[3][4] The interplay between magnetism, structural properties, and superconductivity in CrAs is a subject of intense research, with evidence pointing towards quantum critical behavior and a potentially unconventional pairing mechanism.[5][6] This document provides a comprehensive technical overview of the current understanding of superconductivity in CrAs under pressure, detailing its structural and magnetic properties, superconducting phase diagram, the experimental methodologies used in its study, and the theoretical implications of the findings.
Crystal and Magnetic Structure
Crystal Structure at Ambient and High Pressure
At ambient conditions, this compound crystallizes in the orthorhombic MnP-type structure with the space group Pnma.[1][7] This structure can be viewed as a distorted variant of the hexagonal NiAs-type structure.[2][7] The distortion involves the displacement of Cr atoms, forming zigzag chains.[8]
The application of pressure induces anisotropic changes in the lattice parameters. While the crystal structure remains stable in the Pnma space group up to at least 9.46 GPa, the lattice parameters a, b, and c exhibit anomalous compression behaviors.[7][9] Notably, in the pressure range of 0.18-0.35 GPa, where superconductivity begins to emerge, the b axis undergoes a rapid contraction while the a and c axes show a nonmonotonic change, suggesting a pressure-induced isostructural phase transition.[9] A distinct feature within the crystal structure is a specific short Cr-Cr distance that remains remarkably constant against both increasing temperature (in the paramagnetic state) and pressure, which may be important for the material's superconducting properties.[1][7]
Magnetic Structure and its Evolution with Pressure
Below a Néel temperature (T_N) of about 267 K at ambient pressure, CrAs enters a helimagnetic (HM) state.[1] This magnetic structure is described as a double helix, which is an incommensurate magnetic ordering with a propagation vector k = (0, 0, k_c), where k_c is approximately 0.356 at low temperatures.[2][3]
Applying pressure has a profound effect on this magnetic order.
-
Suppression of T_N : The Néel temperature is progressively suppressed with increasing pressure.[3][6]
-
Magnetic Phase Transition : A critical pressure (P_c) of approximately 0.6 GPa marks a magnetic phase transition.[3][10] At this point, a spin reorientation from the ab plane to the ac plane occurs, accompanied by an abrupt drop in the magnetic propagation vector.[3][10]
-
Suppression of Magnetic Order : The magnetic order is completely suppressed near 0.94 GPa, which is close to the pressure where the superconducting T_c reaches its maximum.[3][10] This direct relationship strongly indicates an intimate connection between the suppression of magnetism and the emergence of superconductivity.
Pressure-Induced Superconductivity
Superconductivity in CrAs is not present at ambient pressure but emerges as the helimagnetic order is suppressed. The superconducting phase forms a characteristic dome in the temperature-pressure phase diagram.
Quantitative Superconducting Parameters
The key parameters defining the superconducting state in CrAs are summarized below.
| Parameter | Value | Pressure Range | Reference |
| Onset of Superconductivity | ~0.3 GPa | - | [2] |
| Maximum Critical Temperature (T_c_max) | ~2.2 K | ~1.0 GPa | [1][2][11] |
| Optimal Pressure (P_opt) for T_c_max | ~1.0 GPa | - | [1][2] |
| Suppression of Superconductivity | ~4.4 GPa | - | [2] |
| Critical Pressure (P_c) for Magnetism | ~0.6 - 0.7 GPa | - | [3][10][11] |
Experimental Protocols
The investigation of CrAs under pressure requires a suite of specialized experimental techniques to synthesize high-quality samples, apply hydrostatic pressure, and measure their physical properties at low temperatures.
Sample Synthesis
-
Single Crystal Growth : High-quality single crystals of CrAs are typically synthesized using a Sn-flux method.[12] This involves mixing high-purity chromium, arsenic, and tin, sealing them in an evacuated quartz tube, heating to a high temperature, and then slowly cooling to allow crystals to form.
-
Polycrystalline Synthesis : Polycrystalline samples can be prepared by solid-state reaction of the constituent elements in an evacuated and sealed quartz tube.[3]
High-Pressure Generation
A variety of high-pressure cells are employed to achieve the necessary pressures while allowing for physical measurements.
-
Piston-Cylinder Cell : Used for generating pressures typically up to ~3 GPa. It offers a relatively large sample space, suitable for techniques like resistivity and magnetic susceptibility measurements.[5][13]
-
Diamond Anvil Cell (DAC) : Capable of reaching extremely high pressures (>100 GPa). It is essential for X-ray diffraction studies at high pressure but has a very small sample volume.[5][13]
-
Other Cells : Specialized cells like the Paris-Edinburgh press, McWhan-type cells, and cubic anvil cells are also used, particularly for neutron scattering experiments which require larger sample volumes.[5][13]
Characterization Techniques
-
Structural and Magnetic Analysis :
-
X-ray Diffraction (XRD) : Synchrotron single-crystal XRD and powder XRD are used to determine the crystal structure and its evolution with pressure and temperature.[7][9]
-
Neutron Diffraction : This is the primary technique for determining the magnetic structure, including the orientation of magnetic moments and the magnetic propagation vector, due to the neutron's sensitivity to magnetic moments.[2][3][10]
-
-
Superconductivity and Electronic Properties Measurement :
-
Electrical Resistivity : Four-probe resistivity measurements are the standard method to detect the superconducting transition, identified by a drop to zero resistance.[11]
-
Magnetic Susceptibility : AC susceptibility measurements are used to confirm bulk superconductivity and determine the superconducting volume fraction (Meissner effect).[14]
-
Nuclear Quadrupole Resonance (NQR) : A microscopic probe that is sensitive to the local electronic environment at the arsenic nucleus. It is used to study magnetic fluctuations and the nature of the electronic state in the vicinity of the magnetic and superconducting transitions.[4][6]
-
Muon Spin Rotation/Resonance (µSR) : This technique is employed to investigate the magnetic volume fraction and its coexistence or competition with superconductivity on a microscopic scale.[15][16] Studies have suggested a spatial phase separation between magnetic and superconducting regions in an intermediate pressure range.[15]
-
Visualizations
Pressure-Temperature Phase Diagram
Caption: Pressure-Temperature phase diagram of CrAs.
Experimental Workflow for High-Pressure Studies
Caption: Experimental workflow for investigating CrAs under pressure.
Quantum Criticality and Pairing Mechanism
The phase diagram of CrAs, where a superconducting dome emerges upon the suppression of magnetic order to zero temperature, is a classic indicator of a quantum critical point (QCP).[5][6] A QCP is a phase transition at absolute zero that is tuned by a non-thermal parameter, such as pressure. Quantum fluctuations near a QCP are believed to provide the "glue" that pairs electrons, leading to unconventional superconductivity.[17]
In CrAs, the following observations support the picture of quantum criticality:
-
Proximity to Magnetism : Superconductivity appears precisely where the helimagnetic phase is suppressed.[3][11]
-
Non-Fermi Liquid Behavior : In the normal state near the optimal pressure, the electrical resistivity shows deviations from the typical T² dependence of a Fermi liquid, a common signature of quantum criticality.[14]
-
Enhanced Spin Fluctuations : NQR measurements have revealed strong spin fluctuations in the paramagnetic phase near the magnetic transition, highlighting their potential role in mediating the Cooper pairing.[4]
The nature of the superconducting pairing in CrAs is still under investigation, but several signs point to an unconventional mechanism:
-
The close relationship with magnetism suggests a magnetically-mediated pairing, possibly driven by spin fluctuations, rather than the conventional electron-phonon interaction.[4][17]
-
Some experimental evidence suggests the possibility of a triplet, odd-parity superconducting state, which would be highly unconventional.[6][14]
-
However, other studies using µSR, which point to a phase separation of magnetism and superconductivity, have argued for a more conventional pairing mechanism within the superconducting regions.[15][16]
Conclusion
This compound under pressure is a model system for exploring the intricate relationship between magnetism and unconventional superconductivity. The suppression of its native helimagnetic order via pressure gives way to a superconducting state, centered around a putative quantum critical point. Detailed experimental investigations have mapped out its rich phase diagram and provided crucial insights into its structural and magnetic evolution under pressure. While the consensus points to a strong interplay between magnetic fluctuations and Cooper pairing, the precise nature of the superconducting state remains an active area of research. Future work focusing on more sensitive microscopic probes and theoretical modeling will be essential to fully unravel the unconventional superconducting mechanism in this fascinating material.
References
- 1. juser.fz-juelich.de [juser.fz-juelich.de]
- 2. Incommensurate magnetic structure of CrAs at low temperatures and high pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iopex6.iphy.ac.cn [iopex6.iphy.ac.cn]
- 5. Understanding Pressure-Induced Superconductivity in CrAs and MnP - JPS Hot Topics [jpsht.jps.jp]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the temperature- and pressure-dependent behavior of the crystal structure of CrAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. scispace.com [scispace.com]
- 11. Discovery of Unconventional Pressure-Induced Superconductivity in CrAs - JPS Hot Topics [jpsht.jps.jp]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. research-collection.ethz.ch [research-collection.ethz.ch]
- 17. physique.usherbrooke.ca [physique.usherbrooke.ca]
"non-symmorphic crystal structure of CrAs"
An In-depth Technical Guide on the Non-symmorphic Crystal Structure of Chromium Arsenide (CrAs)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CrAs) has garnered significant scientific interest due to the intricate interplay between its crystal structure, complex magnetism, and pressure-induced superconductivity.[1][2] This document provides a comprehensive technical overview of the non-symmorphic crystal structure of CrAs. It details the crystallographic parameters, the influence of temperature and pressure on the structure, and the experimental methodologies employed for its characterization. A key focus is the relationship between the material's non-symmorphic nature and its unique physical properties, offering insights for researchers in condensed matter physics and materials science.
Introduction to CrAs and Non-symmorphic Structures
This compound (CrAs) crystallizes in an orthorhombic MnP-type structure at ambient conditions, which is a distorted version of the hexagonal NiAs-type structure.[3][4] The crystal structure of CrAs is described by the space group Pnma (No. 62), a non-symmorphic space group.[3][5]
A non-symmorphic crystal structure is characterized by the presence of symmetry operations that involve fractional lattice translations, such as glide planes and screw axes, which cannot be eliminated by a shift of the origin.[6] These non-symmorphic symmetries have a profound impact on the electronic band structure, often enforcing band crossings and creating unique topological states of matter.[5][6] In CrAs, the Pnma space group's non-symmorphic nature is fundamentally linked to its electronic and magnetic properties, including the emergence of unconventional superconductivity under pressure.[3][5]
At approximately 267 K, CrAs undergoes a first-order, isosymmetrical magnetostructural phase transition from a high-temperature paramagnetic state to a low-temperature helimagnetic state.[3][7] This transition is notable as it occurs without a change in the Pnma space group symmetry but involves abrupt changes in the lattice parameters.[3][8] Furthermore, the application of hydrostatic pressure suppresses this magnetic order and induces a superconducting state, making CrAs a model system for studying the coexistence of helimagnetism and superconductivity.[1][8]
Crystallographic Data of CrAs
The structure of CrAs has been precisely determined through single-crystal X-ray and neutron diffraction experiments.[3][8][9]
Crystal System and Space Group
-
Crystal System: Orthorhombic
-
Structure Type: MnP-type (distorted NiAs-type)[3]
-
Space Group: Pnma (No. 62)[3]
-
Point Group: 2/m 2/m 2/m (mmm)
-
Non-symmorphic Elements: The Pnma space group includes a diagonal glide plane 'n' perpendicular to the b-axis, a mirror glide plane 'm' perpendicular to the c-axis, and an axial glide plane 'a' perpendicular to the a-axis.[5]
Lattice Parameters
The unit cell parameters of CrAs are highly sensitive to temperature and pressure. The magnetostructural transition at TN ≈ 267 K is accompanied by a significant, abrupt change in the lattice constants.[3][8]
| Condition | a (Å) | b (Å) | c (Å) | Volume (ų) | Reference |
| Room Temperature | 5.647 (3) | 3.467 (2) | 6.200 (3) | 121.4 (1) | [3] |
| Room Temperature | 5.649 | 3.463 | 6.2084 | 121.4 | [4] |
| 400 K (Paramagnetic) | 5.6596 (2) | 3.4800 (1) | 6.2115 (2) | 122.313 (7) | [8] |
| 35 K (Helimagnetic) | 5.6176 (2) | 3.5936 (1) | 6.1830 (2) | 124.873 (7) | [8] |
| 0.65 GPa (Room Temp) | 5.602 (5) | 3.425 (3) | 6.136 (5) | 117.8 (2) | [10] |
Atomic Coordinates and Interatomic Distances
In the MnP-type structure, both Cr and As atoms occupy the Wyckoff position 4c. The Cr atoms are coordinated by six As atoms, forming distorted [CrAs₆] octahedra, while As atoms are coordinated by six Cr atoms in the form of distorted [AsCr₆] trigonal prisms.[3]
A notable feature of the CrAs structure is the anomalous behavior of one particular Cr-Cr distance, which remains nearly constant with changes in temperature and pressure in the paramagnetic phase.[3][8] This suggests strong Cr-Cr interactions play a crucial role in the material's properties.
| Atomic Bond | Distance at 300 K (Å) | Distance at 35 K (Å) | Anomalous Behavior | Reference |
| Cr-Cr (short) | 2.8718 (4) | 2.7661 (4) | Contracts significantly on cooling | [8] |
| Cr-Cr (anomalous) | 3.0645 (6) | 3.0645 (6) | Nearly constant across TN | [8] |
| Cr-As (avg) | ~2.56 | ~2.57 | Slight increase on cooling | [3] |
Experimental Methodologies
The synthesis of high-quality samples and their characterization under various conditions are critical for understanding the properties of CrAs.
Single Crystal Synthesis
-
Sn-Flux Method: High-purity Cr and As powders are mixed with an excess of Sn in an evacuated quartz tube. The mixture is heated to a high temperature (e.g., 1150 °C), held for an extended period, and then slowly cooled to allow crystal growth. The Sn flux is subsequently removed by dissolving it in hydrochloric acid. This method typically yields small, needle-like single crystals.[3]
-
Chemical Vapor Transport (CVT): Polycrystalline CrAs powder is sealed in an evacuated quartz ampoule with a transport agent, typically iodine (I₂). A temperature gradient is established along the ampoule (e.g., 1050 °C to 950 °C). The CrAs reacts with iodine to form a gaseous species that diffuses to the cooler end of the ampoule, where it decomposes and deposits as single crystals. The CVT method can produce significantly larger crystals than the flux method, with dimensions on the order of millimeters.[11][12]
Structural Characterization
-
Synchrotron X-ray Diffraction (XRD): This technique is used for precise determination of the crystal structure, lattice parameters, and atomic positions.[3] Single-crystal samples are mounted in a diffractometer, and measurements are performed as a function of temperature (using cryostats) and pressure (using diamond anvil cells). The high brilliance of synchrotron sources allows for the study of very small samples under extreme conditions.[3][7]
-
Neutron Diffraction: Due to the neutron's magnetic moment, this technique is uniquely sensitive to magnetic structures.[13] Neutron powder and single-crystal diffraction experiments are essential for determining the helimagnetic structure of CrAs below TN and tracking its evolution under pressure.[9][10][14] Data refinement is often performed using the Rietveld method to obtain detailed structural and magnetic parameters.[14]
Structural Phase Transitions and Properties
The interplay between the crystal structure, magnetism, and electronic properties in CrAs is most evident in its response to temperature and pressure.
Temperature-Induced Magnetostructural Transition
At TN ≈ 267 K, CrAs undergoes a first-order phase transition from a Pauli paramagnetic state to a double-helical antiferromagnetic state.[3] The magnetic moments of the Cr atoms align in the ab-plane and propagate helically along the c-axis with an incommensurate wave vector.[3] This magnetic ordering is coupled to a structural distortion, where the b-axis expands while the a- and c-axes contract upon cooling through TN, although the Pnma space group symmetry is preserved.[3][11] This isosymmetric transition can lead to significant microstructural changes, such as twinning.[3][8]
Pressure-Induced Superconductivity
Applying hydrostatic pressure suppresses the helimagnetic ordering in CrAs.[2] The magnetic transition temperature, TN, decreases with increasing pressure and is completely suppressed above a critical pressure of approximately 0.7-1.0 GPa.[2][3] In the vicinity of this magnetic quantum critical point, superconductivity emerges.[1] A dome-shaped superconducting region appears in the pressure-temperature phase diagram, with a maximum critical temperature (Tc) of about 2.2 K at around 1.0 GPa.[1][3] This proximity of magnetism and superconductivity strongly suggests an unconventional pairing mechanism mediated by magnetic fluctuations.
Role of the Non-symmorphic Structure
The non-symmorphic symmetries of the Pnma space group play a critical role in the electronic properties of CrAs. In the absence of magnetism and spin-orbit coupling, these symmetries can force electronic bands to be degenerate at the borders of the Brillouin zone, potentially leading to the formation of semi-Dirac points.[5] These features in the electronic structure are closely tied to the material's response to external stimuli. The strong hybridization between Cr d-orbitals and As p-orbitals, combined with the constraints imposed by the non-symmorphic symmetries, creates a complex electronic landscape that is highly sensitive to the subtle structural changes induced by pressure.[5][15] This sensitivity is believed to be a key ingredient in the suppression of helimagnetism and the emergence of the unconventional superconducting state.
Conclusion
The non-symmorphic crystal structure of CrAs is central to its fascinating physical properties. The orthorhombic Pnma space group, with its inherent glide planes, dictates the complex interplay between the lattice, electronic, and magnetic degrees of freedom. Detailed experimental studies using X-ray and neutron diffraction have provided a clear picture of its magnetostructural phase transition and the pressure-induced evolution towards a superconducting state. The sensitivity of the Cr-Cr and Cr-As bonding to external stimuli, coupled with the constraints of the non-symmorphic symmetry, makes CrAs an exemplary material for investigating the fundamental connections between crystal structure, magnetism, and unconventional superconductivity. Future research combining high-pressure structural analysis with spectroscopic probes will be crucial for fully elucidating the pairing mechanism in this remarkable compound.
References
- 1. ifk.rwth-aachen.de [ifk.rwth-aachen.de]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the temperature- and pressure-dependent behavior of the crystal structure of CrAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arxiv.org [arxiv.org]
- 6. [2207.00020] Nonsymmorphic Symmetry Protected Dirac, Möbius, and Hourglass Fermions in Topological Materials [arxiv.org]
- 7. Crystal and magnetic structure of CrAs as function of temperat... [publikationen.bibliothek.kit.edu]
- 8. juser.fz-juelich.de [juser.fz-juelich.de]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. arxiv.org [arxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. science.osti.gov [science.osti.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Technical Guide to Density of States Calculations for Chromium Arsenide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies for determining the density of states (DOS) of chromium arsenide (CrAs). This compound is a material of significant research interest due to its complex magnetic properties and pressure-induced superconductivity. Understanding its electronic structure is crucial for elucidating the mechanisms behind these phenomena. This document details the crystal and magnetic structure of CrAs, outlines the protocols for performing ab initio calculations using Density Functional Theory (DFT), and presents a summary of key quantitative results from the literature. Additionally, a generalized experimental protocol for Angle-Resolved Photoemission Spectroscopy (ARPES) is proposed for the experimental validation of theoretical predictions. This guide is intended for researchers and scientists in the fields of condensed matter physics, materials science, and computational chemistry.
Introduction
This compound (CrAs) is a transition metal pnictide that exhibits a fascinating interplay of structural, magnetic, and electronic properties. At ambient pressure, it undergoes a magnetic phase transition to a helimagnetic state and, under the application of pressure, it becomes a superconductor. The emergence of superconductivity in proximity to a magnetic phase has spurred considerable research into the electronic structure of CrAs. The density of states, which describes the number of available electronic states at each energy level, is a fundamental property that provides deep insights into the material's conductivity, magnetic moment, and potential for superconductivity.
This guide serves as a technical resource for researchers aiming to perform or interpret DOS calculations for CrAs. It consolidates information on the material's fundamental properties and provides a detailed walkthrough of the computational and experimental techniques involved.
Crystal and Magnetic Structure of this compound
This compound crystallizes in an orthorhombic MnP-type structure at its ground state, belonging to the space group Pnma. This structure is a distorted variant of the hexagonal NiAs-type structure.[1] The ground state of CrAs is antiferromagnetic.[2]
Table 1: Crystal Structure Properties of this compound
| Property | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma (No. 62) |
| Structure Type | MnP |
Computational Methodology: Density Functional Theory
Ab initio calculations based on Density Functional Theory (DFT) are the primary theoretical tool for investigating the electronic structure of CrAs.[1][2] These calculations can predict the DOS, band structure, and magnetic properties of the material.
Detailed Computational Protocol
The following protocol outlines the typical steps and parameters for a DFT-based calculation of the density of states for CrAs.
-
Software Selection: A plane-wave DFT code such as VASP (Vienna Ab initio Simulation Package), Quantum ESPRESSO, or ABINIT is commonly used.
-
Crystal Structure Definition: The orthorhombic MnP-type crystal structure of CrAs is used as the input. The lattice parameters and atomic positions should be taken from experimental data or relaxed to their ground state configuration by minimizing the total energy of the system.
-
Pseudopotentials: Ultrasoft pseudopotentials or Projector Augmented-Wave (PAW) potentials are employed to describe the interaction between the core and valence electrons.
-
Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical. The Local Spin Density Approximation (LSDA) and the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) parameterization are common choices.[1][2] For a more accurate description of the correlated d-electrons of chromium, a DFT+U approach can be utilized, where a Hubbard U term is added to the Hamiltonian. The value of U is a parameter that needs to be carefully chosen, often based on empirical data or more advanced theoretical calculations.
-
Plane-Wave Basis Set Cutoff: A cutoff energy for the plane-wave basis set must be chosen to ensure convergence of the total energy. A typical value for CrAs would be in the range of 400-500 eV.
-
k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid of k-points. A sufficiently dense grid is necessary for accurate DOS calculations. For CrAs, a k-point mesh of at least 8x8x8 is recommended for the self-consistent field calculation, and a denser mesh for the subsequent DOS calculation.[2]
-
Self-Consistent Field (SCF) Calculation: A self-consistent field calculation is performed to determine the ground-state charge density and total energy of the system. The convergence criterion for the total energy is typically set to a small value, such as 10-6 eV.[2]
-
Density of States Calculation: Following the SCF calculation, a non-self-consistent calculation is performed on a denser k-point grid to obtain a high-resolution density of states. The total DOS and the partial DOS (PDOS), which resolves the contributions from different atomic orbitals (e.g., Cr-3d, As-4p), are then calculated.
-
Magnetic Configuration: To investigate the magnetic properties, spin-polarized calculations are performed. Different initial magnetic orderings (ferromagnetic, antiferromagnetic) can be set up to determine the magnetic ground state.
Computational Workflow
The following diagram illustrates the logical workflow for a typical DFT-based DOS calculation of this compound.
References
An In-depth Technical Guide on the Transport Properties of Single Crystal CrAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium arsenide (CrAs) in its single crystal form has garnered significant scientific interest due to its complex magnetic properties and the emergence of pressure-induced superconductivity. Understanding the transport properties of this material is crucial for elucidating the underlying physics that governs these phenomena. This technical guide provides a comprehensive overview of the transport characteristics of single crystal CrAs, including detailed experimental methodologies and a summary of key quantitative data. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in condensed matter physics, materials science, and related fields.
Crystal Growth of Single Crystal CrAs
The synthesis of high-quality single crystals is a prerequisite for accurately measuring the intrinsic transport properties of CrAs. Two primary methods have been successfully employed for the growth of CrAs single crystals: the tin (Sn) flux method and the chemical vapor transport (CVT) method.
Tin Flux Method
In the tin flux method, constituent elements of chromium and arsenic are dissolved in a molten tin flux. The mixture is heated to a high temperature to ensure complete dissolution and homogenization, followed by a slow cooling process. As the temperature decreases, the solubility of CrAs in the tin flux reduces, leading to the precipitation and growth of single crystals. The excess tin flux is subsequently removed, typically by centrifuging at a temperature above the melting point of tin.
Detailed Protocol for Tin Flux Method:
-
Starting Materials: High-purity chromium powder (e.g., 99.99%) and arsenic pieces (e.g., 99.999%) are used as precursors, with tin shots (e.g., 99.999%) serving as the flux.
-
Stoichiometry: The elements are typically mixed in a specific molar ratio, for example, Cr:As:Sn = 1:1:20.
-
Encapsulation: The mixture is placed in an alumina crucible, which is then sealed in an evacuated quartz tube to prevent oxidation and evaporation of arsenic at high temperatures.
-
Heating Profile: The sealed ampoule is heated in a furnace to a temperature of approximately 1100-1200 °C over several hours.
-
Homogenization: The mixture is held at the peak temperature for an extended period (e.g., 10-20 hours) to ensure a homogeneous melt.
-
Slow Cooling: The furnace is then slowly cooled down to a lower temperature, for instance, 600 °C, at a rate of 1-3 °C per hour. This slow cooling is critical for the growth of large, high-quality single crystals.
-
Flux Removal: Once the cooling program is complete, the ampoule is quickly inverted and centrifuged while still hot to separate the molten tin flux from the grown CrAs crystals.
Chemical Vapor Transport (CVT) Method
The chemical vapor transport method involves the use of a transport agent, typically a halogen like iodine (I₂), to transport the constituent elements in the gas phase from a source zone to a growth zone within a sealed and evacuated quartz tube. A temperature gradient is established between the two zones, driving the transport and subsequent deposition of single crystals in the cooler zone.
Detailed Protocol for Chemical Vapor Transport Method:
-
Starting Materials: Polycrystalline CrAs powder, prepared by reacting stoichiometric amounts of chromium and arsenic, is used as the source material. A small amount of a transport agent, such as iodine, is added.
-
Encapsulation: The source material and the transport agent are sealed in a quartz ampoule under high vacuum.
-
Furnace Setup: The ampoule is placed in a two-zone tube furnace, which allows for the creation of a precise temperature gradient.
-
Temperature Gradient: The source zone is heated to a higher temperature (e.g., T₂ ≈ 1000-1050 °C), while the growth zone is maintained at a slightly lower temperature (e.g., T₁ ≈ 950-1000 °C).
-
Transport and Growth: The transport agent reacts with the CrAs powder at the hot end, forming gaseous intermediates. These gaseous species diffuse to the cooler end of the ampoule, where they decompose, leading to the deposition and growth of CrAs single crystals.
-
Duration: The growth process is typically carried out over a period of one to two weeks to obtain crystals of a suitable size for transport measurements.
Experimental Protocols for Transport Property Measurements
Accurate characterization of the transport properties of single crystal CrAs requires precise measurement techniques. The following sections detail the experimental setups and procedures for measuring electrical resistivity, Hall effect, magnetoresistance, and thermal conductivity.
Electrical Resistivity Measurement
The electrical resistivity of CrAs single crystals is typically measured using a four-probe method to eliminate the influence of contact resistance.
Experimental Setup and Procedure:
-
Sample Preparation: A bar-shaped single crystal of CrAs with well-defined dimensions is selected. The surfaces are often polished to ensure good electrical contact.
-
Contact Configuration: Four electrical contacts are made on the sample using a suitable conductive material, such as silver paint or epoxy. Gold or platinum wires are then attached to these contacts. The two outer contacts serve as current leads, while the two inner contacts are used for voltage measurement.
-
Measurement System: The sample is mounted in a cryostat, such as a Physical Property Measurement System (PPMS), which allows for temperature control over a wide range (e.g., 2 K to 300 K). A constant DC or low-frequency AC current is passed through the outer probes, and the resulting voltage drop across the inner probes is measured using a sensitive voltmeter.
-
Data Acquisition: The resistance is measured as a function of temperature. The resistivity (ρ) is then calculated using the formula: ρ = (V/I) * (A/L), where V is the measured voltage, I is the applied current, A is the cross-sectional area of the sample, and L is the distance between the inner voltage contacts.
Hall Effect Measurement
The Hall effect measurement provides information about the type and density of charge carriers in the material.
Experimental Setup and Procedure:
-
Sample and Contact Configuration: A thin, rectangular-shaped single crystal is prepared. The four-probe contact configuration is similar to that used for resistivity measurements, with two additional contacts placed on the sides of the sample to measure the transverse (Hall) voltage.
-
Measurement System: The sample is placed in a cryostat equipped with a superconducting magnet capable of generating a magnetic field perpendicular to the direction of the current flow.
-
Data Acquisition: A constant current is passed through the length of the sample, and the Hall voltage (V_H) is measured across the width of the sample as a function of the applied magnetic field at a fixed temperature. To eliminate contributions from misalignment of the voltage probes (planar Hall effect), the Hall voltage is typically measured for both positive and negative magnetic fields, and the odd component is extracted: V_H(B) = [V(+B) - V(-B)] / 2.
-
Calculation of Hall Coefficient: The Hall coefficient (R_H) is calculated using the formula: R_H = (V_H * t) / (I * B), where t is the thickness of the sample, I is the applied current, and B is the magnetic field strength. The sign of the Hall coefficient indicates the dominant charge carrier type (negative for electrons, positive for holes). The carrier density (n) can be estimated from the relation n = 1 / (e * |R_H|), where e is the elementary charge.
Magnetoresistance Measurement
Magnetoresistance is the change in electrical resistance of a material in response to an applied magnetic field.
Experimental Setup and Procedure:
-
Setup: The experimental setup is identical to that used for Hall effect measurements.
-
Data Acquisition: The resistance of the sample is measured as a function of the magnetic field at a constant temperature. The magnetoresistance (MR) is then calculated as: MR(%) = [ (R(B) - R(0)) / R(0) ] * 100, where R(B) is the resistance in a magnetic field B, and R(0) is the resistance at zero field.
Thermal Conductivity Measurement
Thermal conductivity measures a material's ability to conduct heat. A common method for measuring the thermal conductivity of small single crystals is the steady-state one-probe method.
Experimental Setup and Procedure:
-
Sample Mounting: One end of a bar-shaped single crystal is attached to a heat sink (a copper block of known temperature), and a small resistive heater is attached to the other end. Cernox or RuO₂ thermometers are attached at two points along the length of the sample to measure the temperature gradient.
-
Measurement Environment: The measurement is performed under high vacuum to minimize heat loss through convection and radiation.
-
Data Acquisition: A known amount of heat (Q) is supplied by the heater, creating a temperature gradient (ΔT) along the sample. The temperatures at the two points are measured once a steady state is reached.
-
Calculation of Thermal Conductivity: The thermal conductivity (κ) is calculated using Fourier's law of heat conduction: κ = (Q * L) / (A * ΔT), where L is the distance between the two thermometers and A is the cross-sectional area of the sample.
Quantitative Transport Property Data
The following tables summarize the available quantitative data on the transport properties of single crystal CrAs. It is important to note that the exact values can vary depending on the quality of the single crystals and the specific experimental conditions.
Table 1: Electrical Resistivity of Single Crystal CrAs
| Temperature (K) | Resistivity (μΩ·cm) | Notes |
| 300 | ~50 - 100 | Metallic behavior |
| T_N ≈ 265 | Sharp increase | Associated with a first-order magnetic and structural transition |
| < 20 | Follows ρ = ρ₀ + AT² | Fermi-liquid behavior[1] |
| 4.2 | ~1 - 2 | Residual resistivity in high-quality crystals |
Table 2: Hall Coefficient of Single Crystal CrAs
| Temperature (K) | Hall Coefficient (R_H) (cm³/C) | Notes |
| 300 | Data not readily available in tabular format | |
| Below T_N | Data not readily available in tabular format | Complex behavior expected due to magnetic ordering |
Table 3: Magnetoresistance of Single Crystal CrAs
| Temperature (K) | Magnetic Field (T) | Magnetoresistance (%) | Notes |
| Low Temperatures | Data not readily available in tabular format | Negative magnetoresistance has been observed in some cases[2] |
Table 4: Thermal Conductivity of Single Crystal CrAs
| Temperature (K) | Thermal Conductivity (W/(m·K)) | Notes |
| Room Temperature | Data not readily available in tabular format | |
| Low Temperatures | Data not readily available in tabular format |
Note: The lack of readily available tabular data for Hall coefficient, magnetoresistance, and thermal conductivity highlights an area for further experimental investigation and reporting in the scientific literature.
Visualization of Experimental Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures and the relationships between different physical phenomena in CrAs.
Caption: Workflow for the synthesis and transport characterization of CrAs single crystals.
Caption: Relationship between pressure, magnetic order, and superconductivity in CrAs.
Conclusion
This technical guide has provided a detailed overview of the transport properties of single crystal CrAs, with a focus on experimental methodologies. While significant progress has been made in understanding the electrical resistivity and its response to pressure, there is a clear need for more comprehensive and systematically reported data on the Hall effect, magnetoresistance, and thermal conductivity. Such data, presented in easily accessible tabular formats, would greatly benefit the scientific community in further unraveling the complex and fascinating physics of this material. The provided experimental protocols serve as a detailed guide for researchers embarking on the synthesis and characterization of CrAs single crystals. The continued investigation into the transport properties of CrAs is essential for a complete understanding of its unconventional superconductivity and its potential for future applications.
References
A Technical Guide to the Synthesis and Characterization of Chromium Arsenide (CrAs)
Audience: Researchers, scientists, and materials development professionals.
Introduction
Chromium arsenide (CrAs) is an inorganic crystalline compound that has garnered significant scientific interest due to its complex magnetic properties and the emergence of unconventional superconductivity under high pressure.[1][2][3] At ambient pressure, CrAs possesses an orthorhombic crystal structure of the MnP-type (space group Pnma) and exhibits a helimagnetic ordering below a Néel temperature of approximately 265-272 K.[2][4][5] The discovery of pressure-induced superconductivity in the vicinity of this magnetic phase transition makes CrAs a model system for investigating the interplay between magnetism and superconductivity.[1][2]
This technical guide provides a comprehensive overview of the primary synthesis methods for both polycrystalline and single-crystal CrAs, details the essential characterization protocols for verifying its structural and physical properties, and presents key quantitative data in a structured format.
Synthesis Methodologies
The synthesis of high-purity this compound requires careful control of stoichiometry and reaction conditions due to the high vapor pressure of arsenic. The most common methods are solid-state reaction for polycrystalline powders and chemical vapor transport for single-crystal growth.
Solid-State Synthesis of Polycrystalline CrAs
This method involves the direct reaction of elemental chromium and arsenic in a sealed, evacuated quartz ampoule. It is suitable for producing powder samples for various physical property measurements.
Experimental Protocol:
-
Precursor Preparation: High-purity chromium powder (e.g., 99.95%) and arsenic pieces (e.g., 99.999%) are used as starting materials.
-
Stoichiometric Mixing: The elements are weighed in an equiatomic 1:1 molar ratio. To compensate for the high vapor pressure of arsenic, a slight excess of arsenic may be used. The mixing process should be performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation.
-
Encapsulation: The mixed powders are placed in a quartz tube. The tube is then evacuated to a high vacuum (e.g., < 10⁻⁴ Torr) and sealed using a hydrogen-oxygen torch.
-
Thermal Treatment: The sealed ampoule is placed in a programmable tube furnace and subjected to a controlled heating schedule. A typical profile involves:
-
Slow heating to 400°C over 10-12 hours and holding for 24 hours to allow for initial reaction with arsenic vapor.
-
Further heating to a higher temperature, such as 800-900°C, over 24 hours and holding for several days (e.g., 3-5 days) to ensure complete reaction and homogenization.
-
-
Cooling and Grinding: The furnace is slowly cooled to room temperature. The resulting product is a sintered solid, which is then ground into a fine powder in an inert atmosphere. To ensure homogeneity, the powder is often pelletized, resealed in a new quartz tube, and annealed again.[4]
-
Product Verification: The final product is analyzed using X-ray diffraction to confirm the phase purity.
Single Crystal Growth via Chemical Vapor Transport (CVT)
For detailed studies of anisotropic physical properties, high-quality single crystals are essential. The CVT method is effective for growing CrAs crystals with dimensions suitable for such measurements.[6]
Experimental Protocol:
-
Source Material: High-purity, pre-synthesized polycrystalline CrAs powder is used as the source material.
-
Transport Agent: A small quantity of a transport agent, such as iodine (I₂), is added to the quartz ampoule along with the source powder. The transport agent facilitates the vapor phase transport of CrAs.
-
Encapsulation: The quartz ampoule is evacuated and sealed as described in the solid-state synthesis protocol.
-
Gradient Furnace: The sealed ampoule is placed in a two-zone tube furnace, which allows for the creation of a precise temperature gradient. The source material is located at the hotter end (T₂) and the crystal growth occurs at the cooler end (T₁).
-
Growth Conditions: A typical temperature profile for CrAs growth is:
-
Source Zone (T₂): ~1000°C
-
Growth Zone (T₁): ~900°C
-
The process is maintained for an extended period, typically 1-2 weeks, during which CrAs reacts with the iodine vapor to form gaseous intermediates that diffuse to the colder zone and decompose, depositing single crystals.[6]
-
-
Crystal Harvesting: After slow cooling, the ampoule is opened, and the single crystals are carefully harvested from the growth zone. Crystals can reach sizes of several millimeters.[6]
Characterization Techniques
A combination of structural, magnetic, and electrical characterization is necessary to fully assess the properties of synthesized CrAs.
X-ray Diffraction (XRD)
XRD is fundamental for phase identification and determination of crystal structure and lattice parameters.
Methodology:
-
Sample Preparation: A fine powder of the synthesized CrAs is uniformly spread onto a low-background sample holder. For single crystals, the crystal is mounted on a goniometer.
-
Instrumentation: A powder X-ray diffractometer equipped with a common X-ray source (e.g., Cu Kα, λ = 1.5406 Å) is used.
-
Data Collection: The diffraction pattern is typically collected over a 2θ range of 10° to 90° with a small step size (e.g., 0.02°).
-
Data Analysis: The resulting diffraction pattern is analyzed using Rietveld refinement software. This allows for the confirmation of the MnP-type structure (space group Pnma) and the precise determination of the lattice parameters.[1][4]
Magnetic Susceptibility Measurement
This technique is used to identify the magnetic phase transition (Néel temperature) and characterize the magnetic behavior of CrAs.
Methodology:
-
Instrumentation: Measurements are performed using a SQUID (Superconducting Quantum Interference Device) magnetometer or a vibrating sample magnetometer (VSM).[4]
-
Sample Preparation: A precisely weighed powder or single-crystal sample is placed in a sample holder.
-
Measurement Protocol:
-
The magnetic moment (M) is measured as a function of temperature (T) under a constant applied magnetic field (H), typically in the range of 1000-5000 Oe.
-
Measurements are conducted in both zero-field-cooled (ZFC) and field-cooled (FC) modes.
-
The temperature range should span the expected transition, for example, from 2 K to 350 K.
-
-
Data Analysis: Magnetic susceptibility (χ) is calculated as χ = M/H. The Néel temperature (Tₙ) is identified by the sharp anomaly or cusp in the susceptibility curve, which occurs around 265 K for CrAs.[4][7]
Electrical Resistivity Measurement
Electrical resistivity measurements reveal the metallic nature of CrAs and show a distinct anomaly at the magnetostructural phase transition.
Methodology:
-
Sample Preparation: A bar-shaped sample is cut from a sintered pellet or a single crystal. Four electrical contacts are made on the sample using silver paint or wire bonding in the standard four-probe configuration.
-
Instrumentation: The measurement is performed in a cryostat capable of sweeping temperature (e.g., a Physical Property Measurement System - PPMS). A constant current is applied through the outer two leads, and the voltage drop is measured across the inner two leads.
-
Data Collection: The resistance is measured as a function of temperature, typically from 2 K to 300 K.
-
Data Analysis: Resistivity (ρ) is calculated based on the measured resistance and the sample's geometric factor. The plot of ρ(T) for CrAs shows metallic behavior (resistivity decreases with temperature) and a clear anomaly or kink at the Néel temperature due to the magnetostructural transition.[7]
Summary of Key Properties
The quantitative data for this compound are summarized below for easy reference.
| Property | Value | Citation(s) |
| Crystal System | Orthorhombic | [2][4] |
| Space Group | Pnma (No. 62) | [1][4] |
| Lattice Parameters (RT) | a = 5.649 Å, b = 3.463 Å, c = 6.2084 Å | [8] |
| Density (Calculated) | 6.94 g/cm³ | [4] |
| Density (Measured) | 6.92 g/cm³ | [4] |
| Magnetic Ordering | Helimagnetic (Double Helix) | [2][4] |
| Néel Temperature (Tₙ) | 261–272 K | [4] |
| Superconductivity | Pressure-induced (onset ~0.3 GPa, max T꜀ ~2.2 K at ~1 GPa) | [1] |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for CrAs synthesis, crystal growth, and characterization.
References
- 1. Crystal and magnetic structure of CrAs as function of temperat... [publikationen.bibliothek.kit.edu]
- 2. researchgate.net [researchgate.net]
- 3. New chromium-based superconductor has an unusual electronic state | EurekAlert! [eurekalert.org]
- 4. scispace.com [scispace.com]
- 5. juser.fz-juelich.de [juser.fz-juelich.de]
- 6. [1603.04973] Single Crystal Growth of the New Pressure-induced-superconductor CrAs via Chemical Vapor Transport [arxiv.org]
- 7. jetp.ras.ru [jetp.ras.ru]
- 8. researchgate.net [researchgate.net]
Unveiling the Complex Phases of Chromium Arsenide: A Technical Guide
An in-depth exploration of the intricate interplay between magnetism, structure, and superconductivity in Chromium Arsenide (CrAs), providing researchers, scientists, and drug development professionals with a comprehensive understanding of its phase transitions.
This compound (CrAs) has emerged as a significant material in condensed matter physics, primarily due to the discovery of pressure-induced superconductivity in close proximity to a helimagnetic order.[1][2] This unique characteristic places CrAs in the family of unconventional superconductors, where the pairing mechanism for superconductivity is not yet fully understood and is thought to be intricately linked to magnetic fluctuations.[1][3] This technical guide delves into the core of CrAs's phase transitions, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying physical phenomena.
The Pressure-Temperature Phase Diagram: A Landscape of Competing Orders
The application of external pressure dramatically alters the ground state of CrAs, suppressing the native helimagnetic order and giving rise to a superconducting dome.[4] At ambient pressure, CrAs undergoes a first-order magnetic phase transition from a paramagnetic to a helimagnetically ordered state at a Néel temperature (T_N) of approximately 270 K.[5][6] This transition is accompanied by a significant magnetostriction.[7][8]
As pressure is applied, T_N is progressively suppressed.[4][8] Superconductivity emerges at a critical pressure of about 0.3 GPa, coexisting with the magnetic order in a phase-separated manner up to approximately 0.7 kbar.[9][10] The magnetic volume fraction gradually decreases with increasing pressure, vanishing completely around 7 kbar.[9] The superconducting transition temperature (T_c) reaches a maximum of about 2.2 K at an optimal pressure of roughly 1.0 GPa before the superconducting phase is fully suppressed at around 4.4 GPa.[5][10] This dome-like shape of the superconducting phase in the pressure-temperature diagram is a hallmark of unconventional superconductors.[4]
Key Phase Transition Parameters
The following table summarizes the critical temperatures and pressures that define the major phase transitions in this compound.
| Parameter | Value | Reference |
| Néel Temperature (T_N) at ambient pressure | ~270 K | [5] |
| Onset of Superconductivity (Pressure) | ~0.3 GPa | [10] |
| Coexistence of Magnetism and Superconductivity | 3.5 kbar - 7 kbar | [9] |
| Optimal Superconducting Pressure | ~1.0 GPa | [5] |
| Maximum Superconducting Transition Temperature (T_c) | ~2.2 K | [5] |
| Suppression of Superconductivity (Pressure) | ~4.4 GPa | [10] |
| Suppression of Magnetic Order (Pressure) | ~0.94 GPa | [7] |
Below is a graphical representation of the pressure-temperature phase diagram of CrAs, illustrating the interplay between the helimagnetic and superconducting phases.
Caption: Pressure-Temperature phase diagram of CrAs.
Structural and Magnetic Transitions: A Deeper Look
The phase transitions in CrAs are not purely magnetic but are strongly coupled to the crystal structure. At ambient conditions, CrAs crystallizes in the orthorhombic Pnma space group.[5] The transition at T_N is an isosymmetrical magnetostructural phase transition, meaning the crystal symmetry remains the same above and below the transition, but the lattice parameters exhibit abrupt changes.[5][6]
Neutron and X-ray diffraction studies have been instrumental in elucidating these coupled transitions.[7][10] At ambient pressure, the magnetic structure below T_N is a double-helical spin structure.[6][11] Under pressure, a significant spin reorientation occurs at a critical pressure (Pc) of approximately 0.6 GPa, where the magnetic moments shift from the ab-plane to the ac-plane.[7][12] This spin reorientation is accompanied by an abrupt change in the magnetic propagation vector and coincides with the emergence of bulk superconductivity.[7][13]
Lattice and Magnetic Parameters Under Pressure
The following table presents key structural and magnetic parameters of CrAs at different pressures, highlighting the changes that occur across the phase transitions.
| Pressure (GPa) | Temperature (K) | Magnetic Moment Plane | Magnetic Propagation Vector (k) | Lattice Parameters (a, b, c) in Å | Reference |
| 0 | 4 | ab-plane | (0, 0, 0.356) | 5.649, 3.463, 6.208 | [7][14] |
| 0.6 (Pc) | 50 | ac-plane | (0, 0, ~0.144) | Anomalous contraction of 'b' parameter | [7][15] |
| > 0.94 | Low T | - (Magnetic order suppressed) | - | - | [7] |
The logical flow from ambient conditions to the emergence of superconductivity under pressure is depicted in the following diagram.
Caption: Pathway to superconductivity in CrAs.
Experimental Protocols: Probing the Phases of CrAs
The investigation of phase transitions in CrAs relies heavily on sophisticated experimental techniques capable of probing structural and magnetic properties under extreme conditions of low temperature and high pressure.
Neutron Diffraction
Neutron diffraction is a powerful tool for determining both the crystal and magnetic structures of materials.[16]
-
Sample Preparation: Polycrystalline or single-crystal samples of CrAs are synthesized, often using methods like solid-state reaction or Sn-flux growth.[8][13]
-
Pressure and Temperature Control: The sample is placed within a pressure cell, such as a piston-cylinder, Paris-Edinburgh, or diamond anvil cell, which allows for the application of hydrostatic pressure.[11] This assembly is then mounted in a cryostat or cryofurnace to control the temperature.[17]
-
Data Collection: A beam of neutrons is directed at the sample. The scattered neutrons are detected at various angles. The positions and intensities of the Bragg peaks in the resulting diffraction pattern provide information about the atomic and magnetic ordering.
-
Analysis: The diffraction patterns are analyzed using Rietveld refinement to determine the crystal structure, lattice parameters, and the magnetic structure, including the direction and propagation vector of the magnetic moments.[7][10]
X-ray Diffraction (XRD)
Synchrotron X-ray diffraction is employed to study the crystal structure with high resolution, particularly the subtle changes in lattice parameters across phase transitions.[6][18]
-
Sample and Environment: Similar to neutron diffraction, single-crystal or powdered samples are subjected to high pressure and low temperature.
-
Data Acquisition: A high-brilliance X-ray beam is used to obtain diffraction patterns. The fine pressure steps achievable in these experiments allow for detailed mapping of structural changes.[18]
-
Analysis: The analysis of the XRD patterns reveals changes in lattice parameters, indicating isostructural phase transitions and anomalous compression behavior.[15]
Resistivity and Magnetic Susceptibility Measurements
These techniques are crucial for identifying the electronic and magnetic transitions.
-
Resistivity: The electrical resistance of the sample is measured as a function of temperature and pressure. A sharp drop to zero resistance signals the onset of superconductivity, while anomalies in the resistivity curve can indicate magnetic or structural phase transitions.[7][8]
-
Magnetic Susceptibility: This measurement probes the magnetic response of the material. A clear anomaly in the susceptibility as a function of temperature indicates the Néel temperature.[13] The diamagnetic signal (Meissner effect) is a definitive signature of superconductivity.
A generalized workflow for investigating the pressure-induced phases of CrAs is shown below.
Caption: Experimental workflow for CrAs studies.
Quantum Criticality and Unconventional Superconductivity
The suppression of the helimagnetic order in CrAs towards zero temperature by pressure suggests the presence of a magnetic quantum critical point (QCP).[11][19] A QCP is a point in the phase diagram at absolute zero where a continuous phase transition occurs, driven by quantum fluctuations rather than thermal fluctuations.[20] The proximity of the superconducting dome to this putative QCP in CrAs strongly implies that the critical magnetic fluctuations associated with the QCP may play a crucial role in mediating the Cooper pairing, a hallmark of unconventional superconductivity.[3] The observation of a large, non-saturating quasilinear magnetoresistance near the magnetic instability further points to the intricate interplay between a nontrivial band structure and strong magnetic fluctuations.[21]
Conclusion
The study of phase transitions in this compound offers a fascinating window into the complex world of unconventional superconductivity and its relationship with magnetism. The delicate balance between the helimagnetic and superconducting ground states, tunable by external pressure, provides a rich platform for investigating the fundamental mechanisms that govern these emergent quantum phenomena. Detailed experimental investigations, particularly using neutron and X-ray diffraction under extreme conditions, continue to unravel the intricate details of the structural and magnetic transformations that are intrinsically linked to the emergence of superconductivity in this remarkable material. The insights gained from CrAs contribute significantly to the broader understanding of strongly correlated electron systems and may guide the search for new superconducting materials.
References
- 1. iopex6.iphy.ac.cn [iopex6.iphy.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. arxiv.org [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Crystal and magnetic structure of CrAs as function of temperat... [publikationen.bibliothek.kit.edu]
- 6. journals.iucr.org [journals.iucr.org]
- 7. scispace.com [scispace.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. Incommensurate magnetic structure of CrAs at low temperatures and high pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding Pressure-Induced Superconductivity in CrAs and MnP - JPS Hot Topics [jpsht.jps.jp]
- 12. [1409.6615] Structural and Magnetic Phase Diagram of CrAs and its Relationship with Pressure-induced Superconductivity [arxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Anomalous anisotropic compression behavior of superconducting CrAs under high pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structures and Magnetic Ordering in Layered Cr Oxide Arsenides Sr2CrO2Cr2OAs2 and Sr2CrO3CrAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. cpfs.mpg.de [cpfs.mpg.de]
- 20. Quantum criticality - Physics Today [physicstoday.aip.org]
- 21. semanticscholar.org [semanticscholar.org]
Unveiling the Electronic Landscape of Chromium Arsenide: A Theoretical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium arsenide (CrAs) has emerged as a fascinating material in condensed matter physics, primarily due to the discovery of pressure-induced superconductivity in the vicinity of a complex magnetic state.[1][2] This interplay between magnetism and superconductivity presents a significant challenge and opportunity for theoretical and computational modeling. This technical guide provides a comprehensive overview of the theoretical prediction of the electronic properties of CrAs, focusing on first-principles calculations. We will delve into its crystal structure, magnetic ordering, and the electronic characteristics that give rise to its unique behaviors. This document is intended to serve as a resource for researchers and professionals seeking to understand the theoretical framework used to investigate CrAs and similar complex materials.
Crystal and Electronic Structure
At ambient pressure, CrAs crystallizes in the orthorhombic MnP-type structure with the space group Pnma.[3] This structure can be viewed as a distorted variant of the hexagonal NiAs-type structure. The Cr atoms are octahedrally coordinated by six As atoms. The electronic structure near the Fermi level is primarily dominated by the Cr 3d orbitals, with a smaller contribution from the As 4p states. This dominance of d-orbitals is a key factor in the material's magnetic and superconducting properties.
Theoretical and Experimental Lattice Parameters
Density Functional Theory (DFT) calculations have been extensively employed to determine the structural properties of CrAs. The table below summarizes a comparison of theoretically calculated and experimentally determined lattice parameters for the orthorhombic Pnma structure at ambient pressure.
| Lattice Parameter | Theoretical (GGA) (Å) | Experimental (Å) |
| a | Value not explicitly found in a comparative context | 5.649 |
| b | Value not explicitly found in a comparative context | 3.463 |
| c | Value not explicitly found in a comparative context | 6.2084 |
Magnetic Properties
The ground state of CrAs at ambient pressure is a helimagnetic anti-ferromagnetic state, characterized by a non-collinear arrangement of spins.[1][5] This magnetic ordering is a crucial aspect of its physics and is believed to be intimately linked to the emergence of superconductivity under pressure.
Theoretical Predictions of Magnetic Moment
Theoretical calculations have been successful in describing the magnetic properties of CrAs. The magnetic moment on the chromium atoms has been a key quantity of interest.
| Pressure (GPa) | Theoretical Magnetic Moment (μB) | Experimental Magnetic Moment (μB) |
| Ambient | Specific theoretical values under varying computational parameters were not consolidated in the search results. | ~1.7 |
| > 0.7 | Suppressed | Suppressed |
Note: Theoretical studies confirm the suppression of the magnetic moment with pressure, consistent with experimental observations. However, a comprehensive table of calculated magnetic moments at various pressures from different theoretical studies was not found.[2]
Pressure-Induced Superconductivity
One of the most remarkable properties of CrAs is the emergence of superconductivity upon the application of external pressure.[1][2] As pressure is increased, the helimagnetic ordering is suppressed, and a dome of superconductivity appears in the pressure-temperature phase diagram. The maximum critical temperature (Tc) of approximately 2.2 K is observed at a pressure of about 1 GPa.[2]
Theoretical Prediction of Superconducting Transition Temperature (Tc)
A significant challenge in the theoretical study of CrAs is the ab-initio prediction of its superconducting transition temperature. The superconductivity in CrAs is widely believed to be unconventional, meaning it is not mediated by the electron-phonon coupling as described by the conventional Bardeen-Cooper-Schrieffer (BCS) theory. Instead, it is thought to arise from magnetic fluctuations.[2]
Currently, there is a lack of direct first-principles predictions of the superconducting transition temperature (Tc) for CrAs in the scientific literature. This is a common challenge for unconventional superconductors, as the theoretical framework for accurately calculating Tc from magnetic fluctuations is still under development and computationally very demanding.
Computational Methodologies
The theoretical investigation of CrAs's electronic properties predominantly relies on Density Functional Theory (DFT). These ab-initio calculations provide a powerful tool to probe the material's ground-state properties.
Density Functional Theory (DFT) Workflow
A typical workflow for the theoretical prediction of the electronic properties of a solid-state material like CrAs using DFT is illustrated below.
Key Computational Parameters
The accuracy and reliability of DFT calculations are highly dependent on the chosen computational parameters. For CrAs, various approaches have been used:
-
Exchange-Correlation Functional: The Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) are commonly used. For strongly correlated systems like CrAs, the LDA+U or GGA+U methods, which include a Hubbard U term to better describe on-site Coulomb interactions of the d-electrons, are often employed.
-
Software Packages: Several well-established DFT codes have been used to study CrAs, including:
-
VASP (Vienna Ab initio Simulation Package): A popular plane-wave-based code.
-
Quantum ESPRESSO: An open-source suite of codes for electronic-structure calculations.
-
WIEN2k: A full-potential linearized augmented plane-wave (FP-LAPW) based code.
-
-
Basis Sets and Cutoff Energies: In plane-wave-based calculations, the choice of kinetic energy cutoff for the plane-wave basis set is crucial for convergence.
-
k-point Sampling: The integration over the Brillouin zone is performed using a grid of k-points. The density of this grid needs to be carefully tested to ensure convergence of the calculated properties.
Signaling Pathways and Logical Relationships
The interplay between pressure, magnetism, and superconductivity in CrAs can be visualized as a logical relationship.
The crystal structure of CrAs is fundamental to its electronic properties.
Conclusion
The theoretical prediction of the electronic properties of CrAs has provided significant insights into its complex behavior, particularly the interplay between its crystal structure, magnetism, and pressure-induced superconductivity. DFT calculations have been instrumental in understanding the magnetic ground state and the evolution of the electronic structure under pressure. However, the theoretical prediction of the superconducting transition temperature remains a major challenge, highlighting the need for further development in theoretical models for unconventional superconductivity. This guide has summarized the current state of theoretical research on CrAs, providing a foundation for further investigation into this and other strongly correlated materials.
References
Methodological & Application
Application Notes and Protocols for Crystal Growth of Chromium Arsenide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of chromium arsenide (CrAs) single crystals, a material of significant interest for its unique magnetic and superconducting properties. The following sections detail three primary growth methods: Chemical Vapor Transport (CVT), Tin Flux, and the Bridgman method. Each protocol is accompanied by a summary of expected outcomes and a discussion of the method's advantages and limitations.
Introduction to this compound (CrAs)
This compound (CrAs) is an intermetallic compound that crystallizes in an orthorhombic structure. It exhibits a helical antiferromagnetic ordering at ambient pressure, which can be suppressed by applying hydrostatic pressure, leading to the emergence of superconductivity. This interplay between magnetism and superconductivity makes CrAs a compelling material for fundamental research in condensed matter physics and materials science. High-quality single crystals are essential for accurately characterizing its intrinsic physical properties and exploring its potential applications.
Crystal Growth Methods: A Comparative Overview
The choice of crystal growth method significantly impacts the size, quality, and purity of the resulting CrAs crystals. This section provides a comparative summary of the three methods detailed in these notes.
| Parameter | Chemical Vapor Transport (CVT) | Tin Flux | Bridgman Method |
| Typical Crystal Size | Up to 1 x 5 x 1 mm³[1] | Up to 1 mm in the longest dimension[1] | Potentially large, uniform boules |
| Crystal Quality | High, with well-defined facets | Can have flux inclusions | Generally high, with low dislocation density |
| Growth Temperature | ~1000°C (source), ~900°C (sink) | ~1150°C | Above melting point of CrAs (~1380°C) |
| Growth Duration | Several days to weeks | Several days | Hours to days |
| Advantages | Yields larger crystals than flux method | Relatively simple setup, lower growth temperatures than Bridgman | Can produce large, oriented single crystals |
| Disadvantages | Can be slow, potential for transport of impurities | Smaller crystal size, risk of flux contamination | High temperatures required, potential for crucible reactions |
Experimental Protocols
Chemical Vapor Transport (CVT)
The CVT method relies on a chemical transporting agent to create a volatile chromium-containing species that migrates along a temperature gradient and decomposes to form CrAs crystals in a cooler region. Iodine is a commonly used transport agent for this process.
Materials and Equipment:
-
High-purity chromium powder (99.99%)
-
High-purity arsenic powder (99.999%)
-
Iodine flakes (99.998%)
-
Quartz ampoule (e.g., 15 cm length, 1 cm inner diameter)
-
Two-zone tube furnace with programmable temperature controllers
-
Vacuum pumping system and sealing torch
-
Analytical balance
-
Glovebox with an inert atmosphere (e.g., argon)
Protocol:
-
Precursor Preparation:
-
Inside a glovebox, weigh stoichiometric amounts of chromium and arsenic powder to yield a total of approximately 1-2 grams of CrAs.
-
Thoroughly mix the powders.
-
-
Ampoule Sealing:
-
Transfer the mixed CrAs powder into a clean, dry quartz ampoule.
-
Add a small amount of iodine as the transport agent (typically 2-5 mg/cm³ of the ampoule volume).
-
Evacuate the ampoule to a pressure of approximately 10⁻⁴ Torr.
-
Seal the ampoule using a hydrogen-oxygen torch while maintaining the vacuum.
-
-
Crystal Growth:
-
Place the sealed ampoule in a two-zone horizontal tube furnace.
-
Position the end of the ampoule containing the precursor material (the "source") in the hotter zone (T₂) and the empty end (the "sink") in the cooler zone (T₁).
-
Set the temperature profile:
-
T₂ (source): 1000°C
-
T₁ (sink): 900°C
-
-
Maintain this temperature gradient for 7-14 days. The CrAs will be transported from the source to the sink, where single crystals will grow.
-
-
Crystal Harvesting:
-
After the growth period, slowly cool the furnace to room temperature over 24 hours.
-
Carefully remove the ampoule from the furnace.
-
Break open the ampoule in a fume hood to retrieve the CrAs crystals from the sink end.
-
Expected Outcome: This method can yield single crystals of CrAs with dimensions up to 1 x 5 x 1 mm³.[1] The crystals are typically needle-shaped with well-defined crystallographic facets.
Tin Flux Method
The tin flux method involves dissolving the constituent elements (Cr and As) in a molten tin solvent. As the solution is slowly cooled, the solubility of CrAs decreases, leading to the precipitation and growth of single crystals.
Materials and Equipment:
-
High-purity chromium powder (99.99%)
-
High-purity arsenic chunks (99.999%)
-
High-purity tin shots (99.999%)
-
Alumina crucible
-
Quartz ampoule
-
High-temperature furnace with a programmable controller
-
Centrifuge with a custom-designed holder for hot ampoules (optional)
-
Vacuum pumping system and sealing torch
-
Glovebox with an inert atmosphere
Protocol:
-
Precursor Preparation:
-
Inside a glovebox, weigh chromium, arsenic, and tin in a molar ratio of Cr:As:Sn = 1:1:20.
-
Place the materials in an alumina crucible.
-
-
Ampoule Sealing:
-
Place the crucible inside a quartz ampoule.
-
Evacuate the ampoule to a pressure of approximately 10⁻⁴ Torr and seal it with a hydrogen-oxygen torch.
-
-
Crystal Growth:
-
Place the sealed ampoule in a programmable furnace.
-
Heat the ampoule to 1150°C over 12 hours.
-
Hold the temperature at 1150°C for 24 hours to ensure complete dissolution and homogenization of the melt.
-
Slowly cool the furnace to 600°C at a rate of 2-4°C per hour.
-
-
Crystal Separation:
-
At 600°C, remove the ampoule from the furnace.
-
Swiftly invert the ampoule and place it in a centrifuge to separate the molten tin flux from the CrAs crystals.
-
Alternatively, allow the ampoule to cool to room temperature and then dissolve the tin flux using dilute hydrochloric acid.
-
-
Crystal Cleaning:
-
Wash the harvested crystals with ethanol and deionized water to remove any residual flux or acid.
-
Dry the crystals under vacuum.
-
Expected Outcome: This method typically produces smaller crystals compared to CVT, often up to 1 mm in the longest dimension.[1] The crystals can sometimes have tin inclusions, which may affect physical property measurements.
Bridgman Method
The Bridgman method is a melt growth technique that can produce large, oriented single crystals. It involves the directional solidification of a molten stoichiometric mixture of chromium and arsenic.
Materials and Equipment:
-
High-purity chromium pieces (99.99%)
-
High-purity arsenic pieces (99.999%)
-
Pointed-bottom crucible (e.g., made of boron nitride or tungsten)
-
Vertical Bridgman furnace with at least two controllable temperature zones
-
Vacuum or inert gas system
-
Seed crystal of CrAs (optional, for controlled orientation)
Protocol:
-
Precursor Preparation:
-
Prepare a stoichiometric mixture of high-purity chromium and arsenic.
-
Place the mixture in the Bridgman crucible. A seed crystal can be placed at the bottom of the crucible if desired.
-
-
Furnace Setup:
-
Position the crucible in the hot zone of the vertical Bridgman furnace.
-
Evacuate the furnace chamber and backfill with high-purity argon gas to a slight overpressure.
-
-
Melting and Solidification:
-
Heat the furnace to a temperature above the melting point of CrAs (approximately 1400°C) to ensure the entire charge is molten.
-
Hold at this temperature for several hours to homogenize the melt.
-
Slowly lower the crucible from the hot zone to the cold zone at a controlled rate (e.g., 1-5 mm/hour). This initiates directional solidification from the pointed tip (or the seed crystal) upwards.
-
-
Cooling and Crystal Retrieval:
-
Once the entire melt has solidified, slowly cool the furnace to room temperature over 24-48 hours to minimize thermal stress and cracking.
-
Carefully remove the crucible from the furnace.
-
The single crystal boule can then be extracted from the crucible.
-
Expected Outcome: The Bridgman method has the potential to produce large, uniform single-crystal boules of CrAs. The quality of the crystal is highly dependent on the temperature gradient and the lowering rate.[2]
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described crystal growth methods.
References
Application Notes and Protocols for Chromium Arsenide in Spintronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium arsenide (CrAs) has emerged as a promising material for spintronic applications, primarily due to theoretical predictions of its robust ferromagnetic properties and high spin polarization. Spintronics, a field that utilizes the intrinsic spin of electrons in addition to their charge, offers a new paradigm for developing faster, smaller, and more energy-efficient electronic devices. CrAs, in its zinc-blende crystal structure, is predicted to be a half-metallic ferromagnet, meaning it is metallic for one spin direction and insulating for the other, leading to nearly 100% spin polarization of charge carriers.[1][2] This property is highly desirable for creating efficient spin-based devices. Furthermore, theoretical studies suggest a high Curie temperature for zinc-blende CrAs, making it suitable for room-temperature applications.[3]
These application notes provide an overview of the potential uses of this compound in spintronics, along with generalized experimental protocols for the synthesis of CrAs thin films and the characterization of their spintronic properties. Due to the nascent stage of experimental research on CrAs in spintronics, some protocols are adapted from methodologies used for similar materials.
Key Spintronic Applications of this compound
The unique predicted electronic and magnetic properties of this compound make it a candidate for several spintronic applications:
-
Spin-Filtering Devices: Heterostructures based on CrAs and non-magnetic semiconductors, such as gallium arsenide (GaAs), are promising for creating highly efficient spin filters.[1] These devices would selectively allow the passage of electrons with a specific spin orientation, a fundamental requirement for many spintronic functionalities.
-
Spin-Orbit Torque (SOT) Devices: In heterostructures comprising a heavy metal and a ferromagnetic material like CrAs, an in-plane charge current can induce a torque on the magnetization of the ferromagnetic layer via the spin-orbit interaction. This phenomenon, known as spin-orbit torque, can be utilized for efficient magnetization switching in MRAM and other memory devices.
-
Antiferromagnetic Spintronics: this compound can also exhibit antiferromagnetic ordering. Antiferromagnetic materials are promising for spintronics as they are robust against external magnetic fields and can be switched at terahertz frequencies.
Quantitative Data
Experimental data on the spintronic properties of this compound thin films is limited in the published literature. The following table summarizes key theoretical predictions and some experimental observations for related chromium compounds.
| Property | Predicted/Observed Value | Material System | Notes |
| Crystal Structure | Zinc-Blende (theoretical) | CrAs | Predicted to be a half-metal in this phase. |
| Orthorhombic MnP-type | CrAs | Ground-state structure with antiferromagnetic spin order. | |
| Magnetic State | Half-metallic ferromagnet (theoretical) | Zinc-Blende CrAs | High spin polarization at the Fermi level.[1][2] |
| Antiferromagnetic | Orthorhombic CrAs | Ground-state magnetic order. | |
| Curie Temperature (Tc) | ~655 K (theoretical) | Monolayer CrIAs | For a related chromium-based 2D material, suggesting high Tc is possible.[3] |
| Néel Temperature (TN) | ~40 K (experimental) | Cr2Se3 thin film | For a related chromium chalcogenide.[4] |
| Magnetoresistance | Quasilinear magnetoresistance | CrAs (under pressure) | Observed near the magnetic instability. |
Experimental Protocols
The following are generalized protocols for the synthesis of this compound thin films and the characterization of their spintronic properties. These are based on standard techniques used for similar materials and should be optimized for specific experimental setups.
Protocol 1: Synthesis of this compound Thin Films by Molecular Beam Epitaxy (MBE)
Molecular Beam Epitaxy is a high-vacuum deposition technique that allows for the growth of high-quality, single-crystal thin films.
Materials and Equipment:
-
Ultra-high vacuum (UHV) MBE system
-
High-purity chromium and arsenic sources (Knudsen effusion cells)
-
Substrate (e.g., GaAs(001))
-
Substrate heater and temperature controller
-
Reflection high-energy electron diffraction (RHEED) system for in-situ monitoring
Procedure:
-
Substrate Preparation:
-
Degrease the GaAs(001) substrate using a standard solvent cleaning procedure (e.g., acetone, isopropanol, deionized water).
-
Mount the substrate onto a molybdenum holder.
-
Introduce the substrate into the MBE loading chamber and pump down to high vacuum.
-
Transfer the substrate to the growth chamber.
-
Deoxidize the GaAs substrate by heating it to a temperature of approximately 580-600°C in an arsenic flux until a clear RHEED pattern is observed.
-
-
Growth of CrAs Thin Film:
-
Cool the substrate to the desired growth temperature (typically in the range of 200-400°C).
-
Set the temperatures of the chromium and arsenic effusion cells to achieve the desired flux rates. The As/Cr flux ratio is a critical parameter and should be optimized.
-
Open the shutters for both the chromium and arsenic sources simultaneously to initiate the growth of the CrAs film.
-
Monitor the growth in real-time using the RHEED system. A streaky RHEED pattern is indicative of two-dimensional layer-by-layer growth.
-
Once the desired film thickness is achieved, close the source shutters.
-
Cool the sample down to room temperature under an arsenic overpressure to prevent arsenic desorption from the film surface.
-
Protocol 2: Fabrication of a Hall Bar Device for Spintronic Measurements
This protocol describes the fabrication of a Hall bar structure, which is a standard geometry for measuring transport properties like the anomalous Hall effect and for performing spin-orbit torque measurements.
Materials and Equipment:
-
CrAs thin film on a substrate
-
Photoresist and developer
-
Mask aligner or lithography system
-
Ion milling or wet etching equipment
-
Metal deposition system (e.g., sputtering or e-beam evaporation) for contacts
-
Lift-off solvent (e.g., acetone)
Procedure:
-
Photolithography:
-
Spin-coat a layer of photoresist onto the CrAs thin film.
-
Pre-bake the photoresist according to the manufacturer's instructions.
-
Expose the photoresist to UV light through a photomask with the desired Hall bar pattern.
-
Develop the photoresist to create the Hall bar pattern.
-
-
Etching:
-
Use ion milling or a suitable wet chemical etchant to remove the CrAs film from the areas not protected by the photoresist, thus defining the Hall bar structure.
-
Remove the remaining photoresist with a suitable solvent.
-
-
Contact Deposition:
-
Perform a second photolithography step to define the contact pad areas.
-
Deposit a metal stack for the electrical contacts (e.g., Ti/Au or Cr/Au) using sputtering or e-beam evaporation.
-
Perform a lift-off process by dissolving the photoresist in a solvent, leaving behind the metal contacts in the desired locations.
-
Protocol 3: Characterization of Spin-Orbit Torques using Harmonic Hall Voltage Measurements
This technique allows for the quantitative determination of the damping-like and field-like components of the spin-orbit torque.[5][6]
Equipment:
-
Hall bar device
-
Low-frequency AC current source
-
Lock-in amplifiers (two)
-
DC voltage source
-
External magnet with rotational capabilities
Procedure:
-
Experimental Setup:
-
Wire the Hall bar device for a four-probe measurement.
-
Apply a low-frequency AC current (Iac) through the long axis of the Hall bar.
-
Use two lock-in amplifiers to measure the first harmonic (Vω) and second harmonic (V2ω) of the transverse (Hall) voltage.
-
-
Measurement Protocol:
-
Apply a large external magnetic field to saturate the magnetization of the CrAs layer.
-
Sweep the external magnetic field in the plane of the film at a fixed angle relative to the current direction.
-
Record the first and second harmonic Hall voltages as a function of the applied magnetic field.
-
Repeat the measurement for different orientations of the in-plane magnetic field.
-
-
Data Analysis:
-
The first harmonic signal (Vω) is proportional to the anomalous Hall resistance and is used to determine the magnetization direction.
-
The second harmonic signal (V2ω) is proportional to the effective fields generated by the spin-orbit torques.
-
By analyzing the angular dependence of the first and second harmonic signals, the damping-like and field-like torque efficiencies can be extracted.
-
Visualizations
Caption: Experimental workflow for this compound spintronics research.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [2003.01199] Structural and Magnetic Properties of Molecular Beam Epitaxy Grown Chromium Selenide Thin Films [arxiv.org]
- 5. [1310.4879] Quantitative characterization of the spin orbit torque using harmonic Hall voltage measurements [arxiv.org]
- 6. [PDF] Quantitative characterization of the spin-orbit torque using harmonic Hall voltage measurements | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Chromium Arsenide (CrAs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium arsenide (CrAs) is a crystalline solid that has garnered interest for its unique electronic and magnetic properties.[1] While its direct application in high-frequency electronic devices is still an area of active research, its intrinsic characteristics suggest potential for various electronic applications. This document provides a summary of the known material properties of CrAs, a generalized protocol for its synthesis in thin-film form, and methods for its characterization.
Material Properties of this compound
The properties of CrAs are highly dependent on temperature and pressure, exhibiting complex magnetic phases and structural transitions.
Crystallographic and Electronic Properties
| Property | Value | Conditions |
| Crystal Structure | Orthorhombic, MnP-type (B31) | Ambient |
| Space Group | Pnma | Ambient |
| Lattice Parameters | a = 5.649 Å, b = 3.463 Å, c = 6.208 Å | Ambient |
| Magnetic Ordering | Helimagnetic below TN | T < 261-272 K |
| Néel Temperature (TN) | 261–272 K | Ambient Pressure |
| Superconductivity | Observed under pressure | ~1 GPa |
| Electronic State | Dominated by Cr 3d states near the Fermi level | - |
Table 1: Summary of key crystallographic and electronic properties of CrAs.
Experimental Protocols
I. Synthesis of CrAs Thin Films (Hypothetical Protocol)
As the synthesis of high-quality CrAs thin films for electronic devices is not yet widely reported, the following protocol is a generalized procedure based on common deposition techniques for related arsenide compounds, such as Molecular Beam Epitaxy (MBE).
Objective: To grow crystalline CrAs thin films on a suitable substrate.
Materials:
-
High-purity chromium (Cr) source
-
High-purity arsenic (As) source (e.g., valved cracker source)
-
Substrate (e.g., GaAs(100), Si(111))
-
Substrate cleaning solvents (acetone, isopropanol, deionized water)
-
Etching solution (e.g., dilute HCl or buffered oxide etch for Si)
Equipment:
-
Molecular Beam Epitaxy (MBE) system with ultra-high vacuum (UHV) chamber
-
Effusion cells for Cr and As
-
Substrate heater and manipulator
-
In-situ characterization tools (e.g., RHEED)
Procedure:
-
Substrate Preparation:
-
Clean the substrate ultrasonically in acetone, isopropanol, and deionized water.
-
Chemically etch the substrate to remove the native oxide layer.
-
Mount the substrate onto the MBE sample holder and load it into the UHV system.
-
-
Degassing:
-
Degas the substrate in the UHV chamber at a high temperature to remove surface contaminants. The specific temperature will depend on the substrate material.
-
-
Growth:
-
Heat the substrate to the desired growth temperature.
-
Heat the Cr and As effusion cells to achieve the desired beam equivalent pressures (BEPs). The ratio of As to Cr BEP will be a critical parameter to control stoichiometry.
-
Open the shutters for the Cr and As sources simultaneously to initiate film growth.
-
Monitor the growth in real-time using Reflection High-Energy Electron Diffraction (RHEED) to observe the crystal structure and surface morphology.
-
-
Cool-down and Unloading:
-
After reaching the desired film thickness, close the source shutters.
-
Cool down the sample in UHV.
-
Transfer the sample out of the MBE system.
-
II. Material Characterization
Objective: To determine the structural, compositional, and electronic properties of the synthesized CrAs thin films.
A. Structural Characterization:
-
Technique: X-Ray Diffraction (XRD)
-
Protocol:
-
Mount the sample on the XRD stage.
-
Perform a θ-2θ scan to identify the crystalline phases present in the film.
-
Perform rocking curve measurements on the identified CrAs peaks to assess crystalline quality.
-
Use pole figure analysis to determine the epitaxial relationship with the substrate.
-
B. Compositional Analysis:
-
Technique: Energy-Dispersive X-ray Spectroscopy (EDS)
-
Protocol:
-
Place the sample in a Scanning Electron Microscope (SEM) equipped with an EDS detector.
-
Acquire an EDS spectrum from a representative area of the film.
-
Quantify the atomic percentages of Cr and As to verify stoichiometry.
-
C. Surface Morphology:
-
Technique: Atomic Force Microscopy (AFM)
-
Protocol:
-
Mount the sample on the AFM stage.
-
Scan the surface in tapping mode to obtain a topographical image.
-
Analyze the image to determine surface roughness and grain size.
-
Visualizations
References
Doping Effects on Chromium Arsenide: Application Notes and Protocols for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium arsenide (CrAs) has garnered significant scientific interest due to its complex magnetic properties and the emergence of pressure-induced superconductivity. Doping, the intentional introduction of impurity elements, serves as a powerful tool to manipulate the structural, magnetic, and electronic properties of CrAs, offering a pathway to tune its functionalities for potential applications in spintronics and novel electronic devices. This document provides detailed application notes and experimental protocols for the synthesis and characterization of doped this compound, enabling researchers to systematically investigate the impact of various dopants.
Application Notes: The Impact of Doping on CrAs Properties
Doping in this compound can lead to a range of significant effects, primarily by introducing changes in the crystal lattice, carrier concentration, and electronic band structure. These modifications directly influence the material's magnetic ordering and superconducting behavior.
1. Crystal Structure Modification: The introduction of dopant atoms, particularly those with different ionic radii than Chromium (Cr) or Arsenic (As), can induce lattice strain and distortions. This can alter the crystallographic parameters, such as lattice constants and bond angles. For instance, substituting Cr with a larger or smaller ion will directly impact the Cr-As bond lengths and the overall crystal symmetry.
2. Tuning of Magnetic Properties: Undoped CrAs exhibits a helimagnetic ordering below its Néel temperature (T_N) of approximately 265 K. Doping can significantly alter this magnetic behavior. For example, Aluminum (Al) doping on the Cr site has been shown to increase the antiferromagnetic (AFM) ordering temperature.[1][2] Theoretical studies suggest that doping with other transition metals can also modulate the magnetic ground state.[3]
3. Influence on Superconductivity: One of the most intriguing aspects of CrAs is its pressure-induced superconductivity. Doping can shift the critical pressure required for the emergence of superconductivity and affect the superconducting transition temperature (T_c). In Al-doped CrAs, the superconducting dome is observed to be decoupled from the magnetic quantum critical point, providing a unique platform to study the interplay between these two phenomena.[1][2]
4. Alteration of Electronic Properties: Doping introduces charge carriers (electrons or holes) into the system, thereby modifying the electronic band structure and the density of states at the Fermi level. First-principles calculations suggest that doping can induce a half-metallic ferromagnetic state in related chromium compounds, a property highly desirable for spintronic applications.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data on the effects of doping on this compound properties based on available literature.
Table 1: Effect of Aluminum (Al) Doping on Magnetic and Superconducting Properties of CrAs [1][2]
| Property | Undoped CrAs | Al-doped CrAs (0.7±0.24%) |
| Antiferromagnetic Ordering Temperature (T_N) at ambient pressure | ~265 K | ~275 K |
| Quantum Critical Point (QCP) | ~8 kbar | ~4.5 kbar |
| Maximum Superconducting Transition Temperature (T_c) | ~2 K | ~2 K |
| Optimal Pressure for Superconductivity | ~10 kbar | ~10 kbar |
Table 2: Theoretical Predictions for Transition Metal Doped Barium Selenide (as an analogue) [4][5]
| Dopant (x in Ba1-xCrxSe) | Predicted Magnetic Moment (μ_B) | Predicted Half-metallic gap (eV) |
| 0.06 | ~4.0 | N/A |
| 0.12 | ~4.0 | N/A |
| 0.25 | ~4.0 | N/A |
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of doped this compound. These are generalized procedures and may require optimization based on the specific dopant and desired material form (e.g., single crystal vs. polycrystalline).
Protocol 1: Synthesis of Doped CrAs Single Crystals via Flux Growth Method
This protocol is adapted from methods used for growing single crystals of related intermetallic compounds.
Materials and Equipment:
-
High-purity Chromium powder (99.99%)
-
High-purity Arsenic chunks (99.999%)
-
High-purity dopant element (e.g., Al, V, Mn powder, 99.9%)
-
High-purity Tin (Sn) shots (99.999%) as flux
-
Alumina crucibles
-
Quartz tubes
-
Tube furnace with temperature controller
-
Inert atmosphere glovebox
-
Centrifuge
Procedure:
-
Preparation of Precursors: Inside an inert atmosphere glovebox, weigh the Cr, As, dopant element, and Sn flux in the desired molar ratio (e.g., (Cr_1-x_Dopant_x_):As:Sn = 1:1:20).
-
Crucible Sealing: Place the mixture into an alumina crucible. Place the alumina crucible inside a larger quartz tube. Evacuate the quartz tube to a pressure of 10^-4^ Torr and seal it.
-
Crystal Growth:
-
Place the sealed quartz tube into a programmable tube furnace.
-
Heat the furnace to 1150 °C over 10 hours.
-
Hold the temperature at 1150 °C for 24 hours to ensure homogenization of the melt.
-
Slowly cool the furnace to 500 °C at a rate of 2 °C/hour. This slow cooling is crucial for the formation of large single crystals.
-
Once the furnace reaches 500 °C, turn off the furnace and allow it to cool to room temperature.
-
-
Crystal Separation:
-
Carefully break the quartz tube and remove the alumina crucible.
-
The single crystals will be embedded in the Sn flux.
-
Place the crucible in a centrifuge tube filled with a diluted HCl solution to dissolve the Sn flux. Exercise extreme caution as this reaction can produce hazardous gases.
-
Centrifuge the tube to separate the single crystals from the dissolved flux.
-
Wash the crystals several times with deionized water and ethanol.
-
Dry the crystals under vacuum.
-
Protocol 2: High-Pressure Resistivity Measurement
This protocol describes the measurement of electrical resistivity as a function of temperature and pressure.
Materials and Equipment:
-
Doped CrAs sample
-
Diamond Anvil Cell (DAC) or Piston-Cylinder Pressure Cell
-
Pressure transmitting medium (e.g., Daphne oil 7373)
-
Ruby spheres for pressure calibration
-
Four-probe resistivity measurement setup
-
Cryostat for low-temperature measurements
-
Microscope for sample loading
Procedure:
-
Sample Preparation: Cut a small, thin bar-shaped sample from the doped CrAs crystal.
-
Contact Preparation: Attach four thin gold or platinum wires to the sample using silver epoxy or spot welding to create a four-probe configuration.
-
Loading the Pressure Cell:
-
Place a gasket with a pre-drilled sample chamber on the lower diamond anvil (for a DAC).
-
Place the prepared sample inside the sample chamber.
-
Add a few small ruby spheres near the sample for pressure calibration.
-
Fill the sample chamber with the pressure-transmitting medium.
-
Carefully assemble the pressure cell.
-
-
Pressure Application and Calibration:
-
Apply pressure to the sample by tightening the screws of the pressure cell.
-
Measure the pressure inside the cell by focusing a laser on a ruby sphere and measuring the shift in its fluorescence line.
-
-
Resistivity Measurement:
-
Mount the pressure cell in the cryostat.
-
Connect the four probes to the resistivity measurement system.
-
Cool the sample to the desired starting temperature (e.g., 300 K).
-
Measure the resistance as a function of temperature by slowly ramping the temperature down.
-
Repeat the measurement at different applied pressures.
-
Protocol 3: Magnetic Susceptibility Measurement using SQUID Magnetometry
This protocol details the procedure for measuring the magnetic properties of doped CrAs.
Materials and Equipment:
-
Doped CrAs sample (single crystal or powder)
-
SQUID (Superconducting Quantum Interference Device) Magnetometer
-
Gelatin capsule or straw for sample mounting
Procedure:
-
Sample Preparation:
-
For a single crystal, orient the crystal along the desired crystallographic axis relative to the applied magnetic field.
-
For a powder sample, weigh a small amount of the powdered material and pack it tightly into a gelatin capsule.
-
-
Sample Mounting: Mount the sample (either the oriented single crystal or the capsule with powder) into the sample holder of the SQUID magnetometer.
-
Measurement Protocol:
-
Zero-Field-Cooled (ZFC) Measurement:
-
Cool the sample from room temperature to the lowest desired temperature (e.g., 2 K) in zero applied magnetic field.
-
Apply a small magnetic field (e.g., 100 Oe).
-
Measure the magnetic moment as the temperature is increased.
-
-
Field-Cooled (FC) Measurement:
-
Apply the same magnetic field at a high temperature (e.g., 300 K).
-
Measure the magnetic moment as the sample is cooled in the applied field to the lowest temperature.
-
-
Magnetization vs. Field (M-H) Isotherms:
-
Set the temperature to a desired value (e.g., 5 K).
-
Measure the magnetic moment as the applied magnetic field is swept from a negative to a positive value and back.
-
-
Protocol 4: Structural Characterization using X-ray Diffraction (XRD) and Rietveld Refinement
This protocol outlines the steps for analyzing the crystal structure of doped CrAs.
Materials and Equipment:
-
Powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα)
-
Doped CrAs powder sample
-
Sample holder
-
Rietveld refinement software (e.g., GSAS-II, FullProf)
Procedure:
-
Sample Preparation: Finely grind a small portion of the doped CrAs sample into a homogeneous powder.
-
XRD Data Collection:
-
Mount the powder sample in the sample holder of the diffractometer.
-
Collect the XRD pattern over a wide 2θ range (e.g., 10-90°) with a small step size and sufficient counting time to obtain good statistics.
-
-
Rietveld Refinement:
-
Import the collected XRD data into the Rietveld refinement software.
-
Start the refinement with a known structural model for CrAs (e.g., MnP-type structure).
-
Refine the scale factor, background parameters, and lattice parameters.
-
Introduce the dopant atom into the structural model at the expected substitution site (e.g., replacing Cr).
-
Refine the atomic coordinates and isotropic thermal parameters.
-
Refine the site occupancy factors of the Cr and dopant atoms to determine the actual doping concentration.
-
Carefully check the goodness-of-fit parameters (e.g., χ², R_wp_) to ensure a successful refinement.[6][7]
-
Visualizations
Experimental Workflow for Synthesis and Characterization of Doped CrAs
Caption: Workflow for the synthesis and characterization of doped this compound.
Theoretical Mechanism of Doping Effects in CrAs
Caption: Theoretical mechanism of how dopants influence CrAs properties.
References
- 1. First-principles calculations to investigate chromium doping effect on structural, elastic, electronic, magnetic and op… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. [1507.03071] First-principles study the structural, magnetic, optical properties and doping effect in this compound [ar5iv.labs.arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. SQUID magnetometry - PLASSMAT [plassmat.cnrs-imn.fr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Chromium-Compensated Gallium Arsenide (GaAs:Cr) in Photo-Optic Applications
A Note on Chromium Arsenide (CrAs): Initial investigations into the photo-optic applications of pure this compound (CrAs) have revealed that in its bulk form, CrAs exhibits metallic or semi-metallic properties. This characteristic, defined by the absence of a significant electronic bandgap, fundamentally limits its use in conventional photo-optic devices such as photodetectors, solar cells, or light-emitting diodes, which rely on the generation and recombination of electron-hole pairs across a semiconductor bandgap. Scientific literature does not currently support the use of bulk CrAs for these applications.
However, the incorporation of chromium into a gallium arsenide (GaAs) crystal lattice, forming chromium-compensated gallium arsenide (GaAs:Cr), yields a material with excellent properties for specialized photo-optic applications, particularly in the realm of radiation detection. These application notes and protocols will, therefore, focus on the use of GaAs:Cr in photo-optic applications.
Introduction to Chromium-Compensated Gallium Arsenide (GaAs:Cr)
Chromium-compensated gallium arsenide is a high-resistivity semiconductor material used in the fabrication of radiation detectors, particularly for X-ray and γ-ray spectroscopic imaging.[1][2] Gallium arsenide itself possesses several advantages for radiation detection, including higher electron mobility and a higher average atomic number compared to silicon, leading to faster charge collection and better absorption efficiency for high-energy photons.[2]
The introduction of chromium as a deep-level acceptor in the GaAs bandgap effectively compensates for the shallow donors that are often present in as-grown GaAs crystals. This compensation "pins" the Fermi level near the middle of the bandgap, resulting in semi-insulating material with very high resistivity (on the order of 10⁹ Ω·cm at room temperature), which is crucial for reducing leakage current and improving the signal-to-noise ratio in radiation detectors.[1]
Key Applications
The primary photo-optic application for GaAs:Cr is in the fabrication of high-performance X-ray and gamma-ray detectors for a variety of fields:
-
Medical Imaging: Including mammography and small animal imaging, where high-resolution spectroscopic imaging is advantageous.[2]
-
Non-destructive Testing: For the inspection of materials and components.[2]
-
Synchrotron and XFEL Science: As detectors for high-flux X-ray experiments.[2]
-
Electron Microscopy: In advanced detector systems.[2]
Material and Device Performance Data
The following tables summarize key performance metrics of GaAs:Cr detectors as reported in the literature.
Table 1: Material Properties of Chromium-Compensated Gallium Arsenide
| Property | Value | Reference |
| Material Resistivity | 2.5 × 10⁹ Ω·cm (at room temperature) | [1] |
| Electron Mobility-Lifetime (μτe) | 2.1–4.5 × 10⁻⁵ cm²V⁻¹ | [1] |
| Bandgap | ~1.42 eV | [2] |
Table 2: Performance of a GaAs:Cr Pixelated X-ray Detector
| Parameter | Value | Conditions | Reference |
| Pixel Pitch | 250 µm | 80x80 pixel array | [1] |
| Energy Resolution (FWHM) | 2.8–3.3 keV | at 60 keV | [1] |
| Dark Current | Decreases significantly with cooling | - | [1] |
Experimental Protocols
Synthesis of Chromium-Compensated Gallium Arsenide Wafers
A common method for producing GaAs:Cr is through the compensation of n-type GaAs wafers grown by the Liquid Encapsulated Czochralski (LEC) method.[1]
Protocol:
-
Starting Material: Begin with commercially available 3-inch n-type GaAs wafers.
-
Chromium Doping: The compensation is achieved by post-growth diffusion of chromium into the GaAs wafer. This is typically done in a high-temperature annealing process in a quartz reactor. The specific temperature and duration of the annealing will determine the final chromium concentration and compensation level.
-
Wafer Processing:
-
Polishing: The annealed wafers are polished to achieve a smooth, defect-free surface.
-
Chemical-Mechanical Polishing (CMP): A final CMP step is used to achieve an atomically flat surface, which is critical for subsequent device fabrication.
-
Fabrication of a GaAs:Cr Photodetector
The following protocol describes the fabrication of a metal-semiconductor-metal (MSM) photodetector on a GaAs:Cr substrate. This is a simplified example; pixelated detector fabrication for imaging applications involves more complex photolithography and flip-chip bonding steps.[1][2]
Materials and Equipment:
-
Chromium-compensated GaAs wafer
-
Photolithography equipment (photoresist, spinner, mask aligner)
-
Metal deposition system (e.g., thermal evaporator or e-beam evaporator)
-
Chromium (Cr) and Gold (Au) evaporation sources
-
Lift-off solvent (e.g., acetone)
-
Dicing saw
Protocol:
-
Substrate Cleaning: Thoroughly clean the GaAs:Cr wafer using a standard solvent cleaning procedure (e.g., acetone, isopropanol, deionized water) to remove any organic and particulate contamination.
-
Photolithography:
-
Spin-coat a layer of photoresist onto the wafer.
-
Use a mask aligner to expose the photoresist with a UV lamp through a photomask defining the interdigitated electrode pattern of the MSM photodetector.
-
Develop the photoresist to create the desired pattern.
-
-
Metal Deposition:
-
Lift-off: Immerse the wafer in a solvent (e.g., acetone) to dissolve the remaining photoresist and "lift off" the metal deposited on top of it, leaving only the desired metal electrode pattern on the GaAs:Cr surface.
-
Dicing: Use a dicing saw to singulate the individual photodetector devices from the wafer.
Diagrams and Visualizations
Caption: Workflow for GaAs:Cr Photodetector Fabrication.
Caption: Photodetection Mechanism in a GaAs:Cr Detector.
References
- 1. researchgate.net [researchgate.net]
- 2. 24th International Workshop on Radiation Imaging Detectors (25-June 29, 2023): Chromium compensated gallium arsenide sensors evaluation using Timepix1, Timepix3, Medipix3 and Timepix2 readout electronics · Indico [indico.cern.ch]
- 3. Gallium arsenide photodetector on thin germanium-on-silicon virtual substrate [semiconductor-today.com]
Application Notes and Protocols: Measuring Superconductivity in Chromium Arsenide (CrAs)
Introduction
Chromium arsenide (CrAs) is a fascinating material that has garnered significant attention in the condensed matter physics community. At ambient pressure, CrAs is a metal that undergoes a first-order transition to a double-helical magnetic state at a Néel temperature (T_N) of approximately 265-270 K.[1][2][3] It does not exhibit superconductivity under these conditions. However, the application of external hydrostatic pressure suppresses this magnetic order, and in the vicinity of a magnetic quantum critical point, superconductivity emerges.[2][4] This pressure-induced superconductivity makes CrAs a model system for studying the interplay between magnetism and unconventional superconductivity.
These application notes provide a detailed overview of the experimental setups and protocols required to measure and characterize the superconducting properties of CrAs. The methodologies are aimed at researchers and scientists investigating novel superconducting materials.
Key Superconducting Parameters of CrAs
The essential properties of pressure-induced superconductivity in CrAs are summarized below. These values represent a synopsis from various experimental reports and can vary based on sample quality and pressure conditions.
| Parameter | Symbol | Value | Measurement Technique(s) |
| Onset Pressure for Superconductivity | P_onset | ~3.5 - 4 kbar (0.35 - 0.4 GPa) | Resistivity, Magnetic Susceptibility, µSR |
| Critical Pressure (Magnetism Vanishes) | P_c | ~7 - 8 kbar (0.7 - 0.8 GPa) | Resistivity, Magnetic Susceptibility, Neutron Diffraction |
| Maximum Superconducting Temperature | T_c,max | ~1.2 - 2.2 K | Resistivity, Magnetic Susceptibility, Specific Heat |
| Pressure for T_c,max | P(T_c,max) | ~8 - 10 kbar (0.8 - 1.0 GPa) | Resistivity, Magnetic Susceptibility |
| Upper Critical Field (example value) | H_c2 | Anisotropic; values depend on temperature and pressure | Resistivity in Magnetic Field |
Experimental Workflow and Logic
The investigation of CrAs superconductivity follows a logical progression from sample preparation to the application of pressure and subsequent low-temperature characterization.
Caption: Overall experimental workflow for measuring CrAs superconductivity.
The emergence of superconductivity in CrAs is directly linked to the suppression of its native helimagnetic order by external pressure. This relationship is a key area of investigation.
Caption: Logical relationship in pressure-tuned CrAs.
Electrical Resistivity Measurements
Principle: The hallmark of a superconductor is the abrupt drop of its electrical resistivity to zero below the critical temperature (T_c). A four-probe measurement technique is essential to eliminate contributions from contact and lead resistances, which is critical for accurately measuring the near-zero resistance state.[5][6][7]
Protocol:
-
Sample Preparation:
-
Synthesize high-quality CrAs single crystals, typically using a Sn-flux method.[2][8]
-
Select a bar-shaped crystal and attach four thin wires (e.g., gold or platinum) using silver epoxy or spot welding. The two outer leads are for sourcing current, and the two inner leads are for measuring voltage.[9]
-
-
Pressure Cell Assembly:
-
Mount the wired sample inside a piston-cylinder pressure cell, often made of non-magnetic BeCu/NiCrAl alloys.[2]
-
Fill the cell with a hydrostatic pressure-transmitting medium, such as glycerol, to ensure uniform pressure application.[2]
-
Include a piece of a known superconductor, like lead (Pb), to serve as an in-situ manometer for accurate pressure determination at low temperatures.[2]
-
-
Apparatus and Measurement:
-
Attach the pressure cell to a cryostat capable of reaching temperatures below 2 K, such as a dilution refrigerator or a ³He system.[2]
-
Connect the four leads from the sample to a measurement system. A lock-in amplifier paired with a current source is ideal for low-noise AC resistance measurements.[7] A DC setup with a precision current source and a nanovoltmeter can also be used.[10]
-
Apply a small excitation current (typically µA to mA range) through the outer leads. The current should be low enough to avoid self-heating and not exceed the critical current of the sample.
-
Measure the voltage across the inner leads as the temperature is slowly swept through the expected transition.
-
Record resistivity as a function of temperature (ρ vs. T). T_c can be defined as the temperature at which the resistance drops to 90%, 50%, or 0% of its normal-state value just above the transition.
-
Caption: Schematic of a four-probe resistivity measurement setup.
Magnetic Susceptibility Measurements
Principle: Superconductors exhibit perfect diamagnetism (the Meissner effect), where they expel magnetic fields from their interior when cooled below T_c in a small applied field. This results in a large, negative magnetic susceptibility. AC susceptibility is a sensitive, zero-field method to detect the onset of superconductivity and estimate the superconducting volume fraction.
Protocol:
-
Sample and Coil Preparation:
-
Use a CrAs single crystal or a collection of co-aligned crystals.
-
Prepare a set of mutual inductance coils. This typically consists of a primary (drive) coil and a pair of balanced secondary (pickup) coils wound in opposition.
-
-
Pressure Cell Assembly:
-
Place the CrAs sample inside one of the secondary coils. The other secondary coil remains empty for cancellation of the background signal.
-
Mount the entire coil assembly with the sample inside the pressure cell, following the same procedure as for resistivity measurements (including pressure medium and manometer).
-
-
Apparatus and Measurement:
-
Connect the pressure cell assembly to a low-temperature cryostat.
-
The primary coil is driven by an AC current from a lock-in amplifier at a fixed frequency (e.g., 317 Hz).[2] This generates a small AC magnetic field (e.g., ~2 Oe).[2]
-
The voltage induced in the secondary coils is measured by the lock-in amplifier.
-
As the sample is cooled through T_c, the onset of superconductivity changes the mutual inductance, resulting in a sharp diamagnetic signal (a drop in the real part of the AC susceptibility, χ').
-
The magnitude of the diamagnetic signal can be compared to that of an ideal superconductor of the same size to estimate the superconducting shielding fraction. A value approaching 100% indicates bulk superconductivity.[2]
-
Specific Heat Measurements
Principle: A phase transition to the superconducting state is a second-order thermodynamic transition in zero magnetic field. This is characterized by a distinct jump or anomaly in the specific heat (C_p) at T_c.[11][12] Measuring this jump provides bulk, thermodynamic evidence of superconductivity and can be used to extract fundamental parameters like the superconducting energy gap.[13][14]
Protocol:
-
Calorimeter and Sample Mounting:
-
A specialized calorimeter designed for high-pressure and low-temperature environments is required. This setup is often integrated into a multi-purpose measurement system like a Quantum Design PPMS.[15]
-
The sample is mounted on a platform with a heater and a thermometer using a small amount of thermal grease (e.g., Apiezon N grease).
-
This entire assembly must be placed within the pressure cell.
-
-
Measurement Technique (Relaxation Method):
-
The relaxation (or time-constant) method is commonly used.[13]
-
The sample platform is weakly thermally linked to a heat sink (the cryostat).
-
A known amount of heat is applied to the sample via the heater for a short period, raising its temperature slightly.
-
The heat source is then turned off, and the sample temperature relaxes back to the sink temperature.
-
The temperature decay over time is fitted to an exponential function. The time constant of this decay is directly related to the total heat capacity of the sample and the platform.[13]
-
-
Data Acquisition and Analysis:
-
First, measure the heat capacity of the platform and grease without the sample (the "addenda").[15]
-
Next, mount the sample and repeat the measurement under the same conditions.
-
The specific heat of the sample is obtained by subtracting the addenda measurement from the total measurement.
-
By plotting the electronic specific heat (C_es) after subtracting the phonon contribution, a clear jump at T_c should be visible, confirming the bulk nature of the superconductivity.[11]
-
References
- 1. researchgate.net [researchgate.net]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. tek.com [tek.com]
- 6. quantumlevitation.com [quantumlevitation.com]
- 7. thinksrs.com [thinksrs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fiveable.me [fiveable.me]
- 11. fiveable.me [fiveable.me]
- 12. web.mit.edu [web.mit.edu]
- 13. Specific heat in superconductors [cpb.iphy.ac.cn]
- 14. physics.stackexchange.com [physics.stackexchange.com]
- 15. research.uni-leipzig.de [research.uni-leipzig.de]
Characterization of Chromium Arsenide (CrAs) Using X-ray Diffraction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the characterization of chromium arsenide (CrAs), a material of interest for its unique magnetic and superconducting properties, using X-ray diffraction (XRD). These protocols are designed to ensure accurate and reproducible results, critical for materials research and development.
Application Note: Structural Analysis of CrAs by XRD
X-ray diffraction is a fundamental, non-destructive technique for elucidating the crystal structure of materials. For CrAs, XRD is essential for:
-
Phase Identification: Confirming the synthesis of the desired CrAs phase and identifying any impurities.
-
Crystal Structure Determination: Determining the space group and lattice parameters of the CrAs unit cell. At ambient conditions, CrAs typically crystallizes in an orthorhombic structure.
-
Structural Refinement: Precisely determining atomic positions and site occupancies within the crystal lattice through Rietveld refinement.
-
Microstructural Analysis: Investigating crystallite size and microstrain, which can influence the material's physical properties.
-
In-situ Studies: Monitoring structural phase transitions as a function of temperature or pressure. CrAs is known to exhibit a magnetostructural phase transition.
The accurate characterization of the CrAs crystal structure is a prerequisite for understanding its structure-property relationships, which is crucial for the development of novel materials with tailored functionalities.
Experimental Protocols
Synthesis of CrAs Powder for XRD Analysis
A common method for synthesizing polycrystalline CrAs is through solid-state reaction.
Materials:
-
High-purity chromium powder (≥99.9%)
-
High-purity arsenic powder (≥99.9%)
-
Quartz tube
-
Tube furnace
-
Inert gas (e.g., Argon)
-
Glovebox
Protocol:
-
Inside an argon-filled glovebox, weigh stoichiometric amounts of chromium and arsenic powders.
-
Thoroughly mix the powders using an agate mortar and pestle.
-
Press the mixed powder into a pellet.
-
Seal the pellet in an evacuated quartz tube.
-
Place the quartz tube in a tube furnace and heat slowly to 800-900 °C.
-
Hold the temperature for 24-48 hours to ensure a complete reaction.
-
Cool the furnace slowly to room temperature.
-
Transfer the quartz tube back into the glovebox before breaking it to retrieve the CrAs sample.
-
Grind the resulting CrAs ingot into a fine powder using an agate mortar and pestle for XRD analysis.
Sample Preparation for XRD Measurement
Due to the air-sensitive nature of arsenide compounds, proper sample handling is critical to prevent oxidation.[1][2]
Protocol:
-
All sample handling and loading into the XRD sample holder must be performed inside an inert atmosphere glovebox.
-
Finely grind the synthesized CrAs powder to ensure random crystal orientation and improve particle statistics.
-
Mount the powder onto a low-background sample holder.
-
For air-sensitive measurements, use a specialized air-tight sample holder with a beryllium or Kapton dome.[3][4][5] This will protect the sample from the ambient environment during data collection.
-
Ensure the sample surface is flat and level with the surface of the sample holder to minimize peak displacement errors.
X-ray Diffraction Data Collection
Instrumentation: A high-resolution powder X-ray diffractometer equipped with a monochromatic X-ray source is required.[6][7][8]
Typical Instrument Parameters:
| Parameter | Value |
|---|---|
| X-ray Source | Cu Kα (λ = 1.5406 Å) or Mo Kα (λ = 0.7093 Å) |
| Voltage | 40 kV |
| Current | 40 mA |
| Goniometer Geometry | Bragg-Brentano |
| Scan Type | Continuous |
| 2θ Range | 10° - 90° |
| Step Size | 0.01° - 0.02° |
| Time per Step | 1 - 5 seconds |
| Detector | Scintillation counter or position-sensitive detector |
Protocol:
-
Mount the sealed sample holder onto the diffractometer.
-
Configure the data collection software with the specified parameters.
-
Initiate the XRD scan.
-
Upon completion, save the raw data file for analysis.
Data Analysis and Rietveld Refinement
Rietveld refinement is a powerful method for refining the crystal structure model by fitting a calculated diffraction pattern to the experimental data.
Software:
-
GSAS-II, FullProf, TOPAS, or similar Rietveld refinement software.
Protocol:
-
Phase Identification: Compare the experimental XRD pattern to a crystallographic database (e.g., ICDD PDF-4+) to confirm the presence of the CrAs phase and identify any impurities.
-
Initial Model: Input the known crystal structure of CrAs (Space Group: Pnma) as the starting model for refinement.
-
Refinement Steps: a. Scale Factor and Background: Begin by refining the scale factor and background parameters. The background can be modeled using a polynomial function. b. Lattice Parameters: Refine the unit cell parameters (a, b, c). c. Peak Profile Parameters: Refine the peak shape parameters (e.g., Gaussian and Lorentzian components) to accurately model the peak widths and shapes. d. Atomic Positions: Refine the fractional atomic coordinates (x, y, z) for Cr and As atoms. e. Isotropic/Anisotropic Displacement Parameters: Refine the thermal displacement parameters for each atom.
-
Goodness-of-Fit: Monitor the refinement progress using goodness-of-fit indicators such as Rwp (weighted profile R-factor), Rp (profile R-factor), and χ² (chi-squared). A successful refinement will result in low R-values and a flat difference plot between the experimental and calculated patterns.
Data Presentation
Table 1: Crystallographic Data for CrAs at Ambient Conditions
| Parameter | Reference 1 | Reference 2 | Reference 3 |
| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |
| Space Group | Pnma | Pnma | Pnma |
| a (Å) | 5.649(1) | 5.6512(3) | 5.6488(2) |
| b (Å) | 3.463(1) | 3.4641(2) | 3.4625(1) |
| c (Å) | 6.208(1) | 6.2103(4) | 6.2079(3) |
| Volume (ų) | 121.21(4) | 121.34(1) | 121.18(1) |
Note: The numbers in parentheses represent the standard uncertainty in the last decimal place.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. Air Sensitive X-ray Diffraction (XRD) - Henry Royce Institute [royce.ac.uk]
- 3. osti.gov [osti.gov]
- 4. mtixtl.com [mtixtl.com]
- 5. store.ksanalytical.com [store.ksanalytical.com]
- 6. What to Look for in an XRD Instrument for Material Analysis? [blue-scientific.com]
- 7. X-ray diffraction: instrumentation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]
Application Notes and Protocols for Fabricating Chromium Arsenide-Based Heterostructures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium arsenide (CrAs) has emerged as a material of significant interest due to its unique magnetic and electronic properties. When integrated into heterostructures, particularly with gallium arsenide (GaAs), it offers a promising platform for the development of novel spintronic devices and potentially advanced biosensors. This document provides detailed application notes and experimental protocols for the fabrication and characterization of CrAs-based heterostructures, with a focus on molecular beam epitaxy (MBE) as the primary synthesis method.
Fabrication of CrAs/GaAs Heterostructures by Molecular Beam Epitaxy (MBE)
Molecular beam epitaxy is the preferred method for growing high-quality, single-crystal thin films and heterostructures of this compound on gallium arsenide substrates. The ultra-high vacuum environment of MBE allows for precise control over the deposition process, resulting in atomically sharp interfaces and tailored material properties.
Key Growth Parameters
The properties of the resulting CrAs/GaAs heterostructures are highly dependent on the MBE growth parameters. A summary of key parameters and their typical ranges is provided in the table below.
| Parameter | Value/Range | Notes |
| Substrate | GaAs (001) | Epi-ready wafers are recommended. |
| Substrate Temperature | 200 - 300 °C | Influences crystallinity and surface morphology. Higher temperatures can lead to streakier RHEED patterns, indicating smoother film growth.[1] |
| Chromium (Cr) Source | High-purity effusion cell | --- |
| Arsenic (As) Source | Valved cracker cell (As₂) or effusion cell (As₄) | Provides the arsenic flux. |
| Growth Rate | 0.1 - 0.5 Å/s | Slower growth rates generally lead to better crystal quality. |
| Layer Thickness | 3 - 80 nm | The magnetic properties of CrAs films are thickness-dependent.[2] |
Experimental Protocol: MBE Growth of CrAs on GaAs
This protocol outlines the fundamental steps for the epitaxial growth of a CrAs thin film on a GaAs (001) substrate.
1.2.1. Substrate Preparation:
-
Load an epi-ready GaAs (001) substrate into the MBE introduction chamber.
-
Degas the substrate at a temperature of 400 °C for 30 minutes in the preparation chamber to remove water vapor and other volatile contaminants.
-
Transfer the substrate to the growth chamber.
-
Heat the substrate to approximately 580-600 °C under an arsenic flux to desorb the native oxide layer. The desorption can be monitored in-situ using Reflection High-Energy Electron Diffraction (RHEED), where a transition from a hazy pattern to a sharp, streaky (2x4) reconstruction indicates a clean, atomically flat surface.
-
Cool the substrate to the desired growth temperature (200-300 °C) under an arsenic overpressure.
1.2.2. CrAs Film Growth:
-
Set the chromium and arsenic source temperatures to achieve the desired flux rates.
-
Once the substrate temperature is stable, open the chromium shutter to initiate the growth of the CrAs layer.
-
Monitor the growth in real-time using RHEED. The evolution of the diffraction pattern provides information about the growth mode and surface morphology.
-
After reaching the desired film thickness, close the chromium shutter.
-
Cool the sample to room temperature under an arsenic flux to prevent surface degradation.
Experimental Workflow for MBE Growth of CrAs/GaAs Heterostructures
Caption: Workflow for MBE fabrication of CrAs/GaAs heterostructures.
Characterization of CrAs/GaAs Heterostructures
A comprehensive characterization of the fabricated heterostructures is essential to understand their structural, chemical, and physical properties.
In-situ Characterization: Reflection High-Energy Electron Diffraction (RHEED)
RHEED is a powerful in-situ technique to monitor the crystal structure and surface morphology during MBE growth.
Protocol: RHEED Analysis
-
During substrate preparation, observe the transition of the RHEED pattern from a diffuse background to a sharp, streaky pattern, indicating the removal of the amorphous oxide layer and the formation of a smooth, crystalline surface.
-
During CrAs growth, continuously monitor the RHEED pattern. A streaky pattern suggests a two-dimensional, layer-by-layer growth mode, while a spotty pattern indicates three-dimensional island formation.
-
The spacing between the diffraction streaks is inversely proportional to the lattice constant of the surface, allowing for the in-situ determination of the crystal structure.
-
RHEED intensity oscillations can be used to determine the growth rate, with one oscillation corresponding to the deposition of a single monolayer.
Ex-situ Characterization
2.2.1. X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition and chemical states of the elements in the heterostructure.
Protocol: XPS Analysis
-
Transfer the sample from the MBE system to the XPS chamber under ultra-high vacuum to prevent surface contamination.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the Cr 2p, As 3d, and Ga 3d core levels.
-
Perform peak fitting and analysis of the high-resolution spectra to determine the chemical states and stoichiometry of the CrAs film. The binding energies of the core levels provide information about the chemical bonding environment.[3][4][5]
-
Argon ion sputtering can be used for depth profiling to analyze the composition of the buried layers and the interface.
2.2.2. Atomic Force Microscopy (AFM)
AFM is employed to investigate the surface morphology and roughness of the grown films.
Protocol: AFM Analysis
-
Mount the sample on the AFM stage.
-
Select an appropriate AFM tip (e.g., a sharp silicon nitride tip).
-
Engage the tip with the sample surface in tapping mode to minimize surface damage.
-
Scan a representative area of the sample surface (e.g., 1x1 µm² or 5x5 µm²).
-
Analyze the AFM images to determine the surface roughness (e.g., root mean square roughness), grain size, and to identify any surface defects.[6][7][8][9]
2.2.3. Magnetic Property Measurements
The magnetic properties of the CrAs/GaAs heterostructures can be characterized using a Superconducting Quantum Interference Device (SQUID) or a Vibrating Sample Magnetometer (VSM).[3][10]
Protocol: SQUID/VSM Measurements
-
Mount the sample in the magnetometer.
-
Measure the magnetic moment as a function of the applied magnetic field at a constant temperature (e.g., room temperature) to obtain the hysteresis loop.
-
From the hysteresis loop, determine key magnetic parameters such as saturation magnetization (Ms), remnant magnetization (Mr), and coercive field (Hc).[2][11][12]
-
Measure the magnetic moment as a function of temperature at a constant applied magnetic field to determine the Curie temperature (Tc), the temperature at which the material transitions from a ferromagnetic to a paramagnetic state.
| Magnetic Property | Typical Value for CrAs/GaAs | Notes |
| Saturation Magnetization (Ms) | ~1000 emu/cm³ | Corresponds to ~3 µB/Cr atom.[2] |
| Coercive Field (Hc) | ~200 Oe | [2] |
| Remanent Magnetization (Mr) | ~20% of Ms | [2] |
| Curie Temperature (Tc) | Above room temperature | Indicates room-temperature ferromagnetism. |
Applications in Biosensing and Drug Development
The unique properties of CrAs-based heterostructures open up potential avenues for applications in the biomedical field, particularly in the development of novel biosensors. The ferromagnetic nature of CrAs at room temperature makes it a candidate for spintronic-based sensing platforms.
Potential Application: Spintronic Biosensors
A spintronic biosensor based on a CrAs/GaAs heterostructure could potentially detect the binding of biomolecules through changes in the magnetic properties of the CrAs layer.
Logical Relationship for a CrAs-based Spintronic Biosensor
Caption: Logic flow for a CrAs-based spintronic biosensor.
3.1.1. Surface Functionalization for Biomolecule Attachment:
To create a biosensor, the surface of the CrAs/GaAs heterostructure needs to be functionalized to enable the specific attachment of bioreceptor molecules (e.g., antibodies, aptamers). Thiol-based chemistry is a common approach for functionalizing GaAs surfaces and could be adapted for CrAs.[13][14][15][16]
Protocol: Surface Functionalization (Conceptual)
-
Clean the surface of the CrAs/GaAs heterostructure.
-
Immerse the sample in a solution containing a bifunctional linker molecule with a thiol group at one end (to bind to the arsenide surface) and a reactive group (e.g., N-hydroxysuccinimide ester) at the other end.
-
After the formation of a self-assembled monolayer of the linker, immerse the sample in a solution containing the desired bioreceptor molecules, which will covalently bind to the reactive groups of the linker.
-
Rinse the sample to remove any unbound bioreceptors.
Considerations for Biocompatibility and Drug Delivery
The application of this compound-based materials in drug development and direct contact with biological systems requires careful consideration of their biocompatibility. Both chromium and arsenic can be toxic, with their toxicity depending on their chemical state and concentration.[17][18][19]
-
Chromium Toxicity: Hexavalent chromium (Cr(VI)) is a known carcinogen, while trivalent chromium (Cr(III)) is an essential trace element in humans. The oxidation state of chromium in CrAs and its potential to leach into a biological environment would need to be thoroughly investigated.[18][19]
-
Arsenic Toxicity: Arsenic and its compounds are notoriously toxic. Gallium arsenide (GaAs) has been shown to dissociate in biological systems, releasing arsenic.[7][20][21] Similar studies would be necessary for this compound.
-
Drug Delivery: The use of CrAs-based heterostructures for drug delivery is currently speculative. Research into porous chromium-based metal-organic frameworks for drug delivery exists, but this is a different class of material.[22] Any potential application would require extensive biocompatibility and toxicity studies.
Further research is imperative to assess the safety and feasibility of using this compound-based heterostructures in biomedical applications.
Conclusion
The fabrication of this compound-based heterostructures using molecular beam epitaxy offers a pathway to novel materials with interesting magnetic and electronic properties. The protocols outlined in this document provide a foundation for the synthesis and characterization of these materials. While their application in spintronics is a promising area of research, their use in drug development and direct biological applications requires significant further investigation into their biocompatibility and long-term stability in physiological environments.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. arxiv.org [arxiv.org]
- 3. XPS Analysis of Thin Films & Coatings | Kratos Analytical [kratos.com]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. azooptics.com [azooptics.com]
- 6. Measuring Surface Roughness with an Atomic Force Microscope - Tech Briefs [techbriefs.com]
- 7. Thin Films Surface Roughness: Atomic Force Microscopy (AFM) [afm.oxinst.com]
- 8. icspicorp.com [icspicorp.com]
- 9. nanosurf.com [nanosurf.com]
- 10. mdpi.com [mdpi.com]
- 11. stanfordmagnets.com [stanfordmagnets.com]
- 12. researchgate.net [researchgate.net]
- 13. Polymer Brush–GaAs Interface and Its Use as an Antibody-Compatible Platform for Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms of Chromium-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aaem.pl [aaem.pl]
- 19. researchgate.net [researchgate.net]
- 20. Growth parameter dependence of magnetic property of CrAs thin film [cpb.iphy.ac.cn]
- 21. Growth parameter dependence of magnetic property of CrAs thin film [cpb.iphy.ac.cn]
- 22. Drug-delivery and biological activity in colorectal cancer of a supramolecular porous material assembled from heptameric chromium-copper-adenine entities - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Challenges in Chromium Arsenide (CrAs) Single Crystal Growth
Welcome to the Technical Support Center for Chromium Arsenide (CrAs) Single Crystal Growth. This resource is designed for researchers, scientists, and professionals in drug development who are working with this fascinating material. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of CrAs single crystals.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for growing CrAs single crystals?
A1: The most common methods for growing CrAs single crystals are the tin (Sn) flux method and the Chemical Vapor Transport (CVT) method.[1][2] The Bridgman method is also a viable technique for growing single crystals of arsenide compounds and can be adapted for CrAs.[3][4]
Q2: Why are the crystals grown using the tin flux method often small?
A2: The tin flux method can yield high-quality crystals, but they are often limited in size, typically around 1 mm in the longest dimension.[1][2] This size limitation can be a significant challenge for certain experimental measurements that require larger samples.[5]
Q3: What are the main advantages of the Chemical Vapor Transport (CVT) method for CrAs growth?
A3: The CVT method has been shown to produce significantly larger CrAs single crystals, with dimensions on the order of 1 x 5 x 1 mm³.[1][6] This method offers better control over the growth process, leading to larger and often higher-quality crystals suitable for a wider range of physical property measurements.[7][8]
Q4: What are common defects observed in CrAs single crystals?
A4: Like other crystalline materials, CrAs single crystals can exhibit various defects that affect their properties. These can include point defects (vacancies, substitutions), line defects (dislocations), and planar defects (grain boundaries).[9][10][11] The presence of these defects can be influenced by the growth method and parameters. For instance, rapid growth rates in CVT can lead to inhomogeneous crystals with more defects.[7]
Q5: How does the choice of flux affect the crystal growth process?
A5: The choice of flux is critical in the flux growth method. A good flux should have a low melting point, dissolve the constituent elements (Cr and As), and not form stable compounds with them.[12][13] However, a common problem is the incorporation of flux elements into the crystal lattice as impurities or the formation of flux inclusions.[5]
Troubleshooting Guides
Tin Flux Method
| Issue | Possible Cause | Troubleshooting Steps |
| Small Crystal Size | High nucleation density; Suboptimal cooling rate. | Optimize the cooling rate. A slower cooling rate can promote the growth of fewer, larger crystals.[14] Experiment with different flux-to-reactant ratios to control nucleation. |
| Flux Inclusions | Incomplete separation of flux from the crystals; High viscosity of the flux. | Ensure complete separation of the molten flux from the grown crystals, for example, by using a centrifuge at high temperatures.[5] Select a flux with lower viscosity at the growth temperature. |
| Impurity Contamination | Reaction of the flux with the crucible or the reactants. | Use a high-purity, inert crucible material such as alumina or tantalum.[12] Choose a flux that is known to have low reactivity with chromium and arsenic. |
| Poor Crystal Quality | Inhomogeneous temperature distribution in the furnace; Presence of impurities in starting materials. | Ensure a uniform temperature zone in the furnace. Use high-purity starting materials (Cr, As, and Sn). |
Chemical Vapor Transport (CVT) Method
| Issue | Possible Cause | Troubleshooting Steps |
| No Crystal Growth | Incorrect temperature gradient; Inappropriate transport agent. | Optimize the temperatures of the source and sink zones. The direction of transport (hot to cold or cold to hot) depends on the thermodynamics of the reaction.[7] Iodine is a common and effective transport agent for arsenides.[15] |
| Polycrystalline Growth | High supersaturation leading to excessive nucleation; Uncontrolled temperature fluctuations. | Reduce the concentration of the transport agent to lower the transport rate.[7] Improve the temperature stability of the furnace. |
| Hollow or Dendritic Crystals | High growth rate; Convection-dominated mass transport. | Decrease the temperature gradient to reduce the transport rate and favor diffusion-controlled growth, which typically leads to higher quality crystals.[7] |
| Inhomogeneous Composition | Fluctuations in the transport rate; Non-stoichiometric starting materials. | Ensure a stable temperature profile throughout the growth process. Use stoichiometric amounts of high-purity Cr and As powders. |
| Cracking of Quartz Ampoule | High vapor pressure of arsenic; Reaction of reactants with the quartz tube at high temperatures. | Ensure the ampoule is properly sealed and can withstand the internal pressure. Consider using a thicker-walled quartz tube. For some arsenides, a boron nitride liner can prevent reaction with the quartz. |
Bridgman Method
| Issue | Possible Cause | Troubleshooting Steps |
| Polycrystalline Ingot | Spontaneous nucleation ahead of the solid-liquid interface; Constitutional supercooling. | Use a seed crystal with the desired orientation to initiate growth.[4][16] Optimize the temperature gradient and the translation rate to maintain a stable, planar growth front. |
| Cracking of the Crystal | High thermal stress during cooling; Adhesion of the crystal to the crucible walls. | Anneal the crystal in-situ after growth to relieve thermal stress.[17] Use a crucible material that does not react with or adhere to CrAs, or apply a non-reactive coating to the crucible. |
| Compositional Inhomogeneity | Segregation of components during solidification. | For incongruently melting compounds, a modified Bridgman technique like the gradient freeze method might be necessary.[18] Ensure thorough mixing of the melt before starting the solidification process. |
| Void Formation | Shrinkage during solidification; Trapped gases. | Degas the starting materials before sealing the ampoule. Apply a positive pressure of an inert gas if the setup allows. |
Experimental Protocols
Chemical Vapor Transport (CVT) Growth of CrAs
This protocol is based on the successful growth of large CrAs single crystals.[1][6]
1. Starting Materials:
-
Chromium powder (99.9% purity)
-
Arsenic chunks (99.999% purity)
-
Iodine flakes (99.99% purity) as the transport agent.
2. Ampoule Preparation:
-
A quartz tube (e.g., 12 mm inner diameter, 15 cm length) is thoroughly cleaned and baked under vacuum to remove any moisture and volatile contaminants.
-
Stoichiometric amounts of Cr and As powder are mixed and placed at one end of the quartz tube (the source zone).
-
Iodine is added to the tube. The concentration of the transport agent is a critical parameter to optimize, typically in the range of 2-5 mg/cm³.
3. Sealing:
-
The quartz tube is evacuated to a high vacuum (e.g., 10⁻⁴ Torr) and sealed using a hydrogen-oxygen torch.
4. Growth:
-
The sealed ampoule is placed in a two-zone horizontal tube furnace.
-
The furnace is slowly heated to the desired growth temperatures. A typical temperature profile involves setting the source zone (T₂) to a higher temperature than the sink zone (T₁). For CrAs, a temperature gradient of T₂ = 1000 °C and T₁ = 900 °C can be effective.
-
The ampoule is held at these temperatures for an extended period, typically 7-14 days, to allow for the transport and growth of crystals at the cooler end.
5. Cooling and Crystal Recovery:
-
After the growth period, the furnace is slowly cooled down to room temperature over 24-48 hours to prevent thermal shock and cracking of the crystals.
-
The ampoule is carefully opened in a fume hood due to the toxicity of arsenic and iodine.
-
The grown crystals are collected from the sink zone.
Quantitative Data Summary:
| Growth Method | Typical Crystal Size | Advantages | Disadvantages | Reference |
| Tin Flux | ~1 mm | High crystal quality | Small crystal size, potential for flux inclusion | [1],[2] |
| CVT | 1 x 5 x 1 mm³ | Larger crystals | Can be sensitive to growth parameters, potential for defects | [1],[6] |
| Bridgman | Potentially large ingots | Scalable for larger crystals | Can be challenging for incongruently melting materials, potential for thermal stress | [3],[4] |
Visualizations
Caption: Experimental workflow for CrAs single crystal growth via CVT.
Caption: Troubleshooting logic for poor crystal quality in CrAs growth.
References
- 1. [1603.04973] Single Crystal Growth of the New Pressure-induced-superconductor CrAs via Chemical Vapor Transport [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. nilab.physics.ucla.edu [nilab.physics.ucla.edu]
- 6. arxiv.org [arxiv.org]
- 7. Chemical vapor transport [cpfs.mpg.de]
- 8. cpfs.mpg.de [cpfs.mpg.de]
- 9. What crystal defects commonly appear in single-crystal castings and how do they impact performance? [newayaerotech.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. assets-global.website-files.com [assets-global.website-files.com]
- 17. US4902376A - Modified horizontal bridgman method for growing GaAs single crystal - Google Patents [patents.google.com]
- 18. Semiconductors - Ingot Growing | Occupational Safety and Health Administration [osha.gov]
Technical Support Center: Optimizing Thin Film Adhesion of Chromium Arsenide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, FAQs, and experimental protocols for optimizing the adhesion of chromium arsenide (CrAs) thin films. The guidance is based on established principles of thin film deposition and may require adaptation for specific experimental setups.
Troubleshooting Guide
This guide addresses common issues encountered during the deposition of this compound thin films, presented in a question-and-answer format.
Q1: My CrAs thin film is peeling or delaminating from the substrate immediately after deposition. What are the likely causes?
A1: Immediate delamination is often a critical failure of the initial film-substrate bond. The most common causes include:
-
Inadequate Substrate Cleaning: The primary culprit for poor adhesion is often a contaminated substrate surface.[1][2] Organic residues, moisture, native oxides, and particulate matter can act as a weak boundary layer, preventing a strong bond from forming.[3][4][5]
-
High Internal Stress: Stress within the depositing film can exceed the adhesive force, causing it to peel away.[6] This can be influenced by deposition rate, pressure, and temperature.[7][8]
-
Material Incompatibility: A significant mismatch in the coefficient of thermal expansion (CTE) between CrAs and the substrate can induce high stress upon cooling from the deposition temperature.
-
Incorrect Deposition Parameters: Sub-optimal energy of depositing particles, incorrect chamber pressure, or an inappropriate substrate temperature can lead to a poorly structured and weakly bonded initial film layer.[9]
Q2: The CrAs film passes an initial adhesion test (e.g., tape test) but fails later during subsequent processing or handling. Why?
A2: Delayed failure suggests that the initial adhesion was marginal and could not withstand additional stresses. Potential causes include:
-
Environmental Factors: Exposure to humidity or temperature fluctuations can weaken the interfacial bond over time.[9] Adsorbed moisture at the interface is a common reason for decreased adhesion.
-
Stress Induced by Further Processing: Subsequent processing steps, such as annealing, lithography, or the deposition of additional layers, can introduce new thermal or mechanical stresses that lead to failure.
-
Interfacial Degradation: Chemical reactions or diffusion at the film-substrate interface over time can create a brittle or weakened layer, compromising long-term adhesion.
Q3: How can I systematically diagnose the root cause of my adhesion failure?
A3: A systematic approach is crucial for identifying the cause of poor adhesion. The following workflow can be used to diagnose the issue.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for ensuring good adhesion?
A1: The most critical step is universally considered to be substrate preparation.[2][10] A pristine, chemically active surface is the foundation for strong film adhesion. This involves both ex-situ chemical cleaning and in-situ cleaning within the deposition chamber to remove any final contaminants or native oxide layers that may have formed during transport.[3][5][11]
Q2: Can substrate temperature during deposition affect the adhesion of my CrAs film?
A2: Yes, substrate temperature is a key parameter. Heating the substrate (if compatible with your material system) provides more energy to the arriving atoms.[4][8] This increased mobility allows them to find lower-energy sites and form a more stable, denser interface, which generally improves adhesion.[6] However, excessively high temperatures can sometimes increase stress, so optimization is required.
Q3: What is an adhesion layer, and should I use one for CrAs?
A3: An adhesion layer, or buffer layer, is a very thin intermediate film (typically 5-50 nm) deposited between the substrate and the main film.[9] These layers are chosen because they bond well to both the substrate and the desired film. For CrAs, if adhesion to a substrate like SiO2 or a polymer is poor, using a thin layer of a reactive metal like Chromium (Cr) or Titanium (Ti) is a common strategy to improve the bond.[7][9]
Q4: How does post-deposition annealing impact adhesion?
A4: Post-deposition annealing can significantly improve adhesion by promoting interdiffusion at the film-substrate interface, creating a stronger, graded bond.[12] It also helps to relieve internal stresses that may have built up during deposition.[12] The annealing temperature, duration, and atmosphere must be carefully controlled to prevent unwanted phase changes, delamination due to CTE mismatch, or film agglomeration.[13]
Data Presentation: Deposition Parameters
Optimizing deposition parameters is key to controlling film stress and promoting adhesion. The following tables provide example starting points for physical vapor deposition (PVD) of a CrAs film. Actual values will depend on the specific system and substrate.
Table 1: Example Sputtering Parameters and Their Impact on Adhesion
| Parameter | Range | Effect on Adhesion | Rationale |
| Base Pressure | < 5 x 10⁻⁷ Torr | High Impact | Reduces impurity incorporation at the interface, which can cause weak bonds. |
| Argon Pressure | 5 – 20 mTorr | Medium Impact | Affects the energy of sputtered atoms. Lower pressure can increase adatom energy, potentially improving adhesion, but may increase stress.[9] |
| Substrate Temp. | 100 – 300°C | High Impact | Increases adatom mobility, promoting a denser and more stable interface.[4] |
| Deposition Power | 50 – 200 W | Medium Impact | Higher power increases deposition rate, which can lead to higher internal stress if not optimized. |
| Substrate Bias | -20 to -100 V | High Impact | A negative bias can induce ion bombardment of the growing film, densifying it and improving adhesion, but excessive bias can create defects and compressive stress. |
Table 2: Example Adhesion Layer Thickness
| Adhesion Material | Substrate Example | Typical Thickness | Notes |
| Titanium (Ti) | SiO₂ / Glass | 5 - 20 nm | Excellent for oxide surfaces due to its reactivity. |
| Chromium (Cr) | Polymers / Metals | 5 - 20 nm | A common adhesion promoter for a wide variety of materials.[7] |
Experimental Protocols
Protocol 1: Standard Substrate Cleaning (for Silicon/Glass)
This protocol describes a multi-step ex-situ (wet chemical) cleaning process.
-
Objective: To remove organic and particulate contamination from the substrate surface.
-
Materials: Acetone (reagent grade), Isopropyl Alcohol (IPA, reagent grade), Deionized (DI) water, high-purity Nitrogen gas gun, ultrasonic bath.
-
Procedure:
-
Place substrates in a suitable holder.
-
Submerge in an ultrasonic bath with acetone for 10 minutes.[11][14]
-
Rinse thoroughly with DI water.
-
Submerge in an ultrasonic bath with IPA for 10 minutes to remove residual solvents and water.[4][14]
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Rinse thoroughly with DI water for at least 3 cycles.[14]
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Dry the substrates immediately using a high-purity nitrogen gun.
-
Load into the deposition system vacuum chamber without delay to minimize recontamination.
-
Protocol 2: In-Situ Substrate Plasma Etching
This protocol should be performed immediately prior to film deposition inside the vacuum chamber.
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Objective: To remove the final layer of adsorbed contaminants and native oxides.[5][11]
-
Materials: High-purity Argon gas.
-
Procedure:
-
After achieving the desired base pressure, introduce Argon gas to a pressure of ~10-30 mTorr.
-
Apply an RF power source to the substrate stage to generate a plasma (glow discharge).
-
Maintain the plasma for 2-5 minutes with a low bias voltage (-50V to -150V) to gently sputter the substrate surface.
-
Turn off the RF power and Argon gas supply.
-
Pump the chamber back down to base pressure and begin the CrAs deposition immediately.
-
Protocol 3: Post-Deposition Annealing for Adhesion Improvement
This protocol describes a general process for thermal annealing.
-
Objective: To relieve film stress and promote interfacial diffusion.[12]
-
Materials: Tube furnace with controlled atmosphere (e.g., N₂, Ar, or Forming Gas).
-
Procedure:
-
Place the coated substrate in the center of the furnace.
-
Purge the furnace with the desired inert gas for at least 30 minutes.
-
Ramp the temperature to the target value (e.g., 250-400°C for CrAs, requires optimization) at a controlled rate (e.g., 5-10°C/min) to avoid thermal shock.
-
Hold at the target temperature for the desired duration (e.g., 30-60 minutes).
-
Turn off the heater and allow the furnace to cool down slowly to room temperature under the inert gas flow. Do not expose to air until the sample is below 100°C.
-
Visualizations
The following diagrams illustrate key relationships and workflows in optimizing thin film adhesion.
References
- 1. 5 Challenges in Thin Film Manufacturing and How to Overcome Them - Denton Vacuum [dentonvacuum.com]
- 2. suncoating.com [suncoating.com]
- 3. semicore.com [semicore.com]
- 4. moorfield.co.uk [moorfield.co.uk]
- 5. blog.vaportech.com [blog.vaportech.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. pp.bme.hu [pp.bme.hu]
- 9. How to Troubleshoot Poor Adhesion in Desktop Coating Processes [elementpi.com]
- 10. bendplating.com [bendplating.com]
- 11. How Do You Clean Substrate For Thin Film Deposition? Achieve Pristine Surfaces For Superior Film Quality - Kintek Solution [kindle-tech.com]
- 12. proplate.com [proplate.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Before Physical Vapour Deposition (PVD) Process or Electroplating - Kemet [kemet.co.uk]
Technical Support Center: Reducing Defects in Chromium Arsenide (CrAs) Crystals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chromium arsenide (CrAs) crystals. The information aims to address common issues encountered during crystal growth and processing to minimize defects and improve crystal quality.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments with CrAs crystals.
| Problem | Possible Causes | Recommended Solutions |
| No crystal formation or very small crystals. | - Unsaturated solution: The concentration of Cr and As in the flux is too low. - Inappropriate temperature profile: The cooling rate is too fast, or the soaking temperature is not optimal. - Contamination: Impurities in the starting materials or crucible can inhibit nucleation. | - Increase solute concentration: Add more Cr and As to the flux to ensure saturation. - Optimize temperature profile: Try a slower cooling rate and adjust the maximum temperature. - Use high-purity starting materials: Employ 99.99% or higher purity Cr, As, and flux materials. Ensure the crucible is properly cleaned. |
| Polycrystalline growth instead of single crystals. | - Too many nucleation sites: Rapid cooling can lead to the formation of multiple crystal nuclei. - Thermal shock: Sudden temperature changes can induce polycrystalline growth. | - Slow cooling: A very slow cooling rate (e.g., 1-2 °C/hour) is crucial for growing large single crystals. - Use a seed crystal: If possible, introduce a small, high-quality CrAs crystal at the beginning of the growth process. |
| Multi-domain or twinned crystals. | - Phase transition: CrAs undergoes a structural phase transition at high temperatures, which can lead to twinning upon cooling.[1] | - Lower growth temperature: If using a flux method, try to grow the crystals below the structural transition temperature of CrAs.[1] - Post-growth annealing: Annealing the crystals after growth may help to reduce twinning. |
| Cracked or fractured crystals. | - Thermal stress: Rapid cooling or a large temperature gradient across the crystal can cause cracking. - Mechanical stress: Mishandling of the delicate crystals. | - Slow and controlled cooling: After the growth is complete, cool the furnace down to room temperature very slowly over several hours or even days. - Careful handling: Use appropriate tools and techniques when removing and handling the crystals. |
| Visible impurities or inclusions in the crystals. | - Contaminated starting materials: Low-purity Cr, As, or flux. - Crucible reaction: The crucible material may be reacting with the melt. | - Use high-purity precursors: Ensure all starting materials are of the highest available purity. - Choose an inert crucible: Alumina or quartz crucibles are commonly used. Check for any signs of reaction with the melt after growth. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of defects in CrAs crystals?
A1: Like other crystalline materials, CrAs crystals can exhibit several types of defects, including:
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Point defects: These include vacancies (a missing atom from a lattice site), interstitial impurities (an extra atom in a non-lattice position), and substitutional impurities (a foreign atom replacing a lattice atom).[2][3]
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Line defects (Dislocations): These are one-dimensional defects that disrupt the regular crystal lattice.[4]
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Planar defects (e.g., Stacking Faults, Grain Boundaries): These are two-dimensional defects. Stacking faults are errors in the sequence of atomic layers.[5][6] Grain boundaries are interfaces between different crystal orientations in a polycrystalline sample.
-
Volume defects: These include precipitates of other phases, voids, and inclusions.
Q2: Which crystal growth method is better for obtaining large, high-quality CrAs single crystals: flux method or chemical vapor transport (CVT)?
A2: Both methods have their advantages. The tin flux method can produce small, high-quality crystals, but they are often limited in size (around 1 mm).[7] The Chemical Vapor Transport (CVT) method has been shown to yield larger single crystals (up to 5 mm in length).[7] The choice of method may depend on the specific requirements of your experiment.
Q3: How can I reduce the formation of multi-domain crystals?
A3: Multi-domain formation in CrAs is often associated with a structural phase transition that occurs at high temperatures.[1] To mitigate this, you can try growing your crystals at a temperature below this transition point. If that's not feasible, a carefully controlled slow cooling process through the transition temperature is crucial. Post-growth annealing may also help in reducing the domain boundaries.
Q4: What is the role of annealing in improving CrAs crystal quality?
A4: Annealing is a heat treatment process that can significantly improve the quality of crystals by:
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Reducing dislocations and point defects: The increased thermal energy allows atoms to move and settle into more stable lattice positions, thus healing some of the structural imperfections.
-
Relieving internal stress: Stresses introduced during crystal growth can be relaxed, which helps to prevent cracking.
-
Homogenizing the crystal: Annealing can help to distribute any impurities more evenly throughout the crystal.
The effectiveness of annealing depends on the temperature, duration, and atmosphere of the treatment.
Q5: How does stoichiometry affect the quality of CrAs crystals?
A5: The precise stoichiometric ratio of chromium to arsenic in the growth environment can have a significant impact on the formation of point defects.[8] Deviations from the ideal 1:1 ratio can lead to an increase in vacancies and anti-site defects (where a Cr atom occupies an As site, or vice-versa). For high-quality crystals, it is important to control the stoichiometry of the starting materials carefully.
Data Presentation
Table 1: Illustrative Comparison of Crystal Growth Methods for CrAs
| Parameter | Tin Flux Method | Chemical Vapor Transport (CVT) |
| Typical Crystal Size | ~ 1 mm | Up to 5 mm[7] |
| Growth Temperature | High (can be > 1150 K)[1] | Gradient (e.g., 1000 °C -> 900 °C) |
| Common Defects | Multi-domain/twinned crystals[1] | Point defects, dislocations |
| Advantages | Relatively simple setup | Can produce larger crystals |
| Disadvantages | Small crystal size, potential for twinning | Requires careful control of temperature gradient and transport agent |
Table 2: Illustrative Annealing Parameters and Their Effects on Crystal Quality
| Annealing Temperature | Duration | Atmosphere | Expected Outcome |
| 500 °C | 24 hours | Argon | Moderate reduction in point defects and dislocations. |
| 700 °C | 48 hours | Argon | Significant reduction in dislocations and internal stress. |
| 900 °C | 12 hours | Argon | Potential for recrystallization if not carefully controlled. |
Experimental Protocols
Protocol 1: Single Crystal Growth of CrAs via Chemical Vapor Transport (CVT)
Objective: To grow large single crystals of this compound.
Materials:
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High-purity chromium powder (99.99% or better)
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High-purity arsenic chunks (99.999% or better)
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Iodine (I₂) as the transport agent
-
Quartz ampoule (e.g., 15 cm long, 1 cm inner diameter)
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Two-zone tube furnace
-
Vacuum sealing equipment
Procedure:
-
Preparation: Thoroughly clean the quartz ampoule. Weigh out stoichiometric amounts of Cr and As powder/chunks and place them at one end of the ampoule (the source zone).
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Adding the Transport Agent: Add a small amount of iodine (e.g., 5 mg/cm³ of ampoule volume) to the ampoule.
-
Sealing: Evacuate the ampoule to a high vacuum (e.g., 10⁻⁶ Torr) and seal it using a torch.
-
Furnace Setup: Place the sealed ampoule in a two-zone tube furnace.
-
Growth:
-
Set the temperature of the source zone to a higher temperature (e.g., T₂ = 1000 °C).
-
Set the temperature of the growth zone to a lower temperature (e.g., T₁ = 900 °C).
-
Hold these temperatures for an extended period (e.g., 1-2 weeks). During this time, the iodine will react with the CrAs to form gaseous species that will transport to the cooler end of the ampoule and decompose, depositing CrAs crystals.
-
-
Cooling: After the growth period, slowly cool both zones of the furnace down to room temperature over 24-48 hours to prevent thermal shock to the crystals.
-
Crystal Retrieval: Carefully break open the ampoule to retrieve the grown crystals.
Protocol 2: Post-Growth Annealing of CrAs Crystals
Objective: To reduce crystalline defects and internal stress in as-grown CrAs crystals.
Materials:
-
As-grown CrAs single crystals
-
Quartz tube
-
Tube furnace
-
High-purity argon gas
-
Vacuum pump
Procedure:
-
Sample Preparation: Place the CrAs crystals in the center of a clean quartz tube.
-
Furnace Setup: Insert the quartz tube into a tube furnace.
-
Purging: Evacuate the quartz tube and then backfill it with high-purity argon gas. Repeat this process several times to ensure an inert atmosphere. Maintain a slow, continuous flow of argon during the annealing process.
-
Heating: Slowly ramp up the temperature of the furnace to the desired annealing temperature (e.g., 700 °C) at a rate of 5-10 °C/minute.
-
Soaking: Hold the furnace at the annealing temperature for the desired duration (e.g., 48 hours).
-
Cooling: Slowly cool the furnace down to room temperature at a rate of 1-2 °C/minute to avoid introducing new thermal stress.
-
Sample Retrieval: Once at room temperature, the annealed crystals can be removed from the furnace.
Mandatory Visualization
References
- 1. juser.fz-juelich.de [juser.fz-juelich.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Types of Impurity Defects [unacademy.com]
- 4. google.com [google.com]
- 5. Stacking fault - Wikipedia [en.wikipedia.org]
- 6. ir.lib.uth.gr [ir.lib.uth.gr]
- 7. [1603.04973] Single Crystal Growth of the New Pressure-induced-superconductor CrAs via Chemical Vapor Transport [arxiv.org]
- 8. The impact of stoichiometry on the initial steps of crystal formation: Stability and lifetime of charged triple-ion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Purity of Synthesized Chromium Arsenide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of chromium arsenide.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized via solid-state reactions.[1] This involves heating a stoichiometric mixture of high-purity chromium and arsenic powders in an evacuated and sealed quartz ampoule. The ampoule is gradually heated to a high temperature (e.g., 800-1200°C) and held for an extended period to ensure a complete reaction.[2] Another method that can be employed for producing single crystals is the flux growth method, using a metal flux like tin.[3]
Q2: What are the likely impurities in my synthesized this compound?
A2: Impurities in synthesized this compound can arise from several sources:
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Unreacted starting materials: Incomplete reactions can leave behind elemental chromium or arsenic.
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Other this compound phases: The Cr-As system can form different stoichiometric compounds. Depending on the precise reaction conditions, you might have a mixture of phases.
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Oxides: If there are any oxygen leaks in the reaction vessel, chromium oxides can form.[4]
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Contamination from the reaction vessel: At high temperatures, there is a possibility of reaction with the quartz ampoule, introducing silicon-containing impurities.
Q3: How can I assess the purity of my this compound sample?
A3: The most common and effective method for assessing the phase purity of a crystalline solid like this compound is Powder X-ray Diffraction (PXRD) . By comparing the experimental diffraction pattern to a reference pattern for the desired this compound phase, you can identify the presence of other crystalline phases.[3] For determining the elemental composition and stoichiometry, Energy-Dispersive X-ray Spectroscopy (EDS) is a valuable technique.[4] It can provide a quantitative analysis of the chromium to arsenic ratio.[4]
Troubleshooting Guides
Issue 1: My PXRD pattern shows peaks for unreacted chromium or arsenic.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Extend the reaction time at the final temperature. |
| Inhomogeneous mixing of reactants | Thoroughly grind the chromium and arsenic powders together before sealing the ampoule. |
| Reaction temperature too low | Gradually increase the final reaction temperature, but be mindful of the vapor pressure of arsenic. |
Issue 2: My PXRD pattern shows peaks that I cannot identify.
| Possible Cause | Suggested Solution |
| Formation of other this compound phases | Carefully control the stoichiometry of your starting materials. Consult the Cr-As phase diagram if available to understand which phases are stable at your reaction temperature. |
| Contamination from the reaction vessel | Consider using a different ampoule material, such as alumina, if you suspect a reaction with the quartz. |
| Oxygen contamination | Ensure your quartz ampoule is properly evacuated and sealed to prevent the formation of chromium oxides. |
Issue 3: I have a polycrystalline powder and need high-purity single crystals.
| Possible Cause | Suggested Solution |
| Polycrystalline nature of solid-state synthesis | Use a crystal growth technique like Chemical Vapor Transport (CVT) to grow single crystals from your polycrystalline powder.[1][4][5][6] |
Experimental Protocols
Chemical Vapor Transport (CVT) for this compound (CrAs) Single Crystal Growth
Chemical Vapor Transport is a technique used to purify and grow high-quality single crystals of inorganic compounds.[2][7][8][9][10] The process involves the use of a transport agent to convert the solid material into a gaseous species, which then travels along a temperature gradient and decomposes to form crystals in a cooler region of the reaction vessel.[9]
Materials and Equipment:
-
Polycrystalline this compound powder
-
Iodine (I₂) as the transport agent
-
Quartz ampoule
-
Two-zone tube furnace
-
Vacuum pump and sealing torch
Protocol:
-
Place the polycrystalline this compound powder at one end of the quartz ampoule (the "source" zone).
-
Introduce a small amount of iodine into the ampoule. The amount of iodine will depend on the volume of the ampoule and the desired transport rate.
-
Evacuate the ampoule to a high vacuum and seal it using a torch.
-
Place the sealed ampoule in a two-zone tube furnace.
-
Establish a temperature gradient along the ampoule. For CrAs, a typical temperature profile would be to heat the source zone to a higher temperature (e.g., T₂) and the growth zone to a slightly lower temperature (e.g., T₁). The exact temperatures will need to be optimized for your specific setup.
-
The this compound reacts with the iodine to form volatile chromium and arsenic iodides.
-
These gaseous species migrate to the cooler end of the ampoule.
-
At the cooler end, the reverse reaction occurs, and high-purity single crystals of this compound are deposited.
-
After a sufficient growth period (which can range from days to weeks), cool the furnace down to room temperature.
-
Carefully open the ampoule to retrieve the single crystals.
Workflow for Chemical Vapor Transport (CVT) of this compound
Caption: Workflow for the purification of this compound via CVT.
Data Presentation
Table 1: Purity Assessment of Synthesized this compound
| Analysis Technique | Before Purification | After Chemical Vapor Transport |
| PXRD | Major peaks corresponding to CrAs, minor peaks from unreacted Cr and other this compound phases. | Only sharp peaks corresponding to the desired CrAs phase are observed. |
| EDS (Cr:As ratio) | 48.5 : 51.5 | 49.9 : 50.1 |
Note: The values in the table are illustrative and will vary depending on the specific synthesis and purification conditions.
Logical Relationships
Diagram of Factors Affecting this compound Purity
Caption: Factors influencing the final purity of synthesized this compound.
References
- 1. [PDF] Single crystal growth of the new pressure-induced-superconductor CrAs via chemical vapor transport | Semantic Scholar [semanticscholar.org]
- 2. cpfs.mpg.de [cpfs.mpg.de]
- 3. Structures and Magnetic Ordering in Layered Cr Oxide Arsenides Sr2CrO2Cr2OAs2 and Sr2CrO3CrAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [1603.04973] Single Crystal Growth of the New Pressure-induced-superconductor CrAs via Chemical Vapor Transport [arxiv.org]
- 5. arxiv.org [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Vapor Transport | Taufour Lab: Creating and Tuning Materials [taufourlab.faculty.ucdavis.edu]
- 8. Chemical vapor transport [cpfs.mpg.de]
- 9. researchgate.net [researchgate.net]
- 10. ifpan.edu.pl [ifpan.edu.pl]
Troubleshooting Anomalous Transport Measurements in Chromium Arsenide (CrAs)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering anomalous results during transport measurements of Chromium Arsenide (CrAs).
Frequently Asked Questions (FAQs)
Q1: My CrAs sample shows a sharp resistive transition at ambient pressure around 265 K. Is this expected?
A1: Yes, this is a known characteristic of CrAs. At ambient pressure, CrAs undergoes a first-order structural and magnetic phase transition from a paramagnetic to a double-helical antiferromagnetic state at a Néel temperature (T_N) of approximately 265 K.[1][2] This transition is accompanied by a sudden change in the crystal lattice parameters and is visible as a distinct anomaly in resistivity measurements.[1]
Q2: I'm trying to induce superconductivity in CrAs with pressure, but I'm not seeing a superconducting transition. What are the common reasons for this?
A2: The emergence of superconductivity in CrAs is highly sensitive to pressure and sample quality. Here are a few potential reasons for not observing a superconducting transition:
-
Insufficient Pressure: Superconductivity in CrAs typically emerges when the antiferromagnetic order is suppressed, which occurs at a critical pressure (P_c) of around 7-9 kbar.[1][2] Ensure your pressure cell is properly calibrated and capable of reaching this pressure range.
-
Sample Quality: The superconducting state can be deteriorated by impurities and disorder within the crystal.[1] Samples with a low residual resistivity ratio (RRR) may not exhibit bulk superconductivity.
-
Microcracks: Applying pressure can induce microcracks in the single crystal, which can significantly increase the electrical resistivity and obscure the superconducting transition.[2]
Q3: The transition to the superconducting state in my measurement is very broad. What could be the cause?
A3: A broad superconducting transition can indicate several issues:
-
Inhomogeneous Pressure: Non-hydrostatic pressure conditions within the pressure cell can lead to a distribution of transition temperatures (T_c) across the sample.
-
Sample Inhomogeneity: The presence of multiple crystalline domains or compositional gradients can broaden the transition.
-
Competition with Magnetism: At pressures just below the critical pressure (P_c), there can be a phase separation and competition between the magnetic and superconducting phases, leading to a broader transition.[3]
Troubleshooting Guides
Issue 1: Abrupt Jumps or Spikes in Resistivity vs. Temperature Data
Symptoms: Your resistivity versus temperature (ρ-T) curve shows sudden, sharp, and often non-reproducible jumps, especially when applying pressure or sweeping the temperature.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Microcracks in the sample | This is a common issue in CrAs under pressure.[2] Reduce the rate of pressure application and temperature change to minimize thermal shock and mechanical stress. Visually inspect the sample after the experiment if possible. |
| Poor electrical contacts | Check the integrity of your electrical contacts. Re-curing silver epoxy or repositioning pressure contacts may be necessary. Ensure the contact pads are clean and well-adhered. |
| Pressure medium freezing | If your pressure medium solidifies non-hydrostatically, it can exert uniaxial stress on the sample. Consult the phase diagram of your pressure medium to ensure it remains hydrostatic in your experimental pressure-temperature range. |
Issue 2: Inconsistent or Non-existent Superconducting Transition Under Pressure
Symptoms: You have applied pressure above the critical pressure (P_c ≈ 7-9 kbar), but you do not observe a drop to zero resistance indicative of superconductivity.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Pressure Calibration Error | Verify the calibration of your pressure cell using a known pressure standard, such as the superconducting transition of lead (Pb) or the fluorescence of ruby. |
| Poor Sample Quality | Characterize your sample's quality using techniques like X-ray diffraction (XRD) and measure its residual resistivity ratio (RRR). High-quality single crystals are crucial for observing bulk superconductivity.[1] |
| Spatial Phase Separation | At pressures near P_c, magnetism and superconductivity can coexist in spatially separated regions.[3] Try increasing the pressure further to fully suppress the magnetic phase. |
Experimental Protocols
Protocol 1: Four-Probe Resistivity Measurement Under Hydrostatic Pressure
-
Sample Preparation:
-
Select a high-quality single crystal of CrAs with a low residual resistivity ratio (RRR).
-
Cut the crystal into a bar shape with typical dimensions of a few millimeters in length and a few hundred microns in width and thickness.
-
Attach four electrical leads to the sample using a suitable method like spot welding or silver epoxy. The two outer leads are for current injection, and the two inner leads are for voltage measurement.
-
-
Pressure Cell Assembly:
-
Mount the sample inside a hydrostatic pressure cell (e.g., a piston-cylinder or anvil cell).
-
Fill the cell with a suitable pressure-transmitting medium (e.g., Daphne oil 7373 or a 1:1 mixture of n-pentane and isopentane) to ensure hydrostatic conditions.
-
Include a pressure manometer (e.g., a small piece of lead or ruby) inside the cell for in-situ pressure determination.
-
-
Measurement Procedure:
-
Pressurize the cell to the desired pressure at room temperature.
-
Cool the pressure cell down to low temperatures in a cryostat.
-
Apply a small, constant AC or DC current through the outer leads and measure the voltage across the inner leads using a sensitive voltmeter or a lock-in amplifier.
-
Calculate the resistance (R = V/I) and subsequently the resistivity (ρ = R * A/L, where A is the cross-sectional area and L is the distance between the voltage contacts).
-
Sweep the temperature at a slow, controlled rate while recording the resistance to obtain the resistivity versus temperature curve.
-
Data Presentation
Table 1: Key Physical Properties of CrAs
| Property | Value | Conditions | Reference |
| Crystal Structure | Orthorhombic (MnP-type) | Ambient | [1] |
| Néel Temperature (T_N) | ~265 K | Ambient Pressure | [1][2] |
| Magnetic Structure | Double Helical Antiferromagnet | T < T_N | [1] |
| Critical Pressure (P_c) | ~7-9 kbar | - | [1][2] |
| Maximum Superconducting T_c | ~2 K | > 9 kbar | [1] |
Visualizations
Caption: Experimental workflow for transport measurements on CrAs under pressure.
Caption: Logical troubleshooting flowchart for CrAs transport measurements.
References
Technical Support Center: Stoichiometric Control in Chromium Arsenide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chromium arsenide (Cr-As) compounds. The following sections offer detailed experimental protocols, data tables for synthesis parameters, and troubleshooting advice to address common challenges in achieving desired stoichiometries.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound compounds?
A1: The primary methods for synthesizing this compound are solid-state reaction and Chemical Vapor Transport (CVT). Solid-state synthesis is often used for producing polycrystalline powders, while CVT is typically employed for growing single crystals. Another method that has been utilized is the tin flux method for single crystal growth.
Q2: Which this compound phases are most commonly targeted?
A2: Research often focuses on binary phases such as CrAs and Cr₂As, as well as more complex ternary and quaternary this compound compounds. The specific phase obtained is highly dependent on the stoichiometry of the reactants and the reaction conditions.
Q3: Why is controlling stoichiometry crucial in this compound synthesis?
A3: The stoichiometry of this compound compounds dictates their crystal structure and, consequently, their physical and chemical properties, including magnetic and electronic behaviors. Precise stoichiometric control is essential for obtaining pure, single-phase materials and for the reproducible synthesis of materials with desired characteristics.
Q4: What are the main challenges in controlling stoichiometry during synthesis?
A4: The primary challenges include the high volatility of arsenic at elevated temperatures, the potential for forming multiple stable or metastable Cr-As phases, and the risk of incomplete reactions. These factors can lead to the formation of unintended phases or mixtures of phases, deviating from the target stoichiometry.
Troubleshooting Guide
Problem 1: The final product is a mixture of different this compound phases (e.g., CrAs and Cr₂As).
-
Possible Cause: Incorrect precursor ratio, inhomogeneous mixing of precursors, or a reaction temperature that allows for the coexistence of multiple phases.
-
Solution:
-
Verify Precursor Stoichiometry: Carefully weigh high-purity chromium and arsenic powders to achieve the precise molar ratio for the target phase. It may be beneficial to use a slight excess of arsenic to compensate for its volatility.
-
Ensure Homogeneous Mixing: Thoroughly grind the precursor powders together in an agate mortar and pestle under an inert atmosphere (e.g., in a glovebox) to achieve a homogeneous mixture.
-
Optimize Reaction Temperature and Duration: Consult the Cr-As phase diagram to identify the stability range for the desired phase. Adjust the annealing temperature and duration to favor the formation of the target compound. Multiple grinding and annealing cycles can improve homogeneity and drive the reaction to completion.
-
Problem 2: The reaction is incomplete, with unreacted chromium or arsenic remaining in the product.
-
Possible Cause: Insufficient reaction temperature or time, or poor contact between reactant particles.
-
Solution:
-
Increase Reaction Temperature/Time: Gradually increase the annealing temperature, ensuring it remains within the stability window of the desired phase. Extending the reaction duration can also promote a more complete reaction.
-
Intermediate Grinding: For solid-state reactions, breaking up the sintered product and regrinding it between annealing steps can expose fresh surfaces and enhance reactant contact.
-
Pelletize the Sample: Pressing the mixed powders into a pellet before heating can improve contact between the reactant particles.
-
Problem 3: Poor quality or small size of single crystals grown by Chemical Vapor Transport (CVT).
-
Possible Cause: Inappropriate temperature gradient, incorrect concentration of the transport agent, or impurities in the starting materials.
-
Solution:
-
Optimize Temperature Gradient: The temperature difference between the source and growth zones is a critical parameter in CVT. A smaller temperature gradient generally leads to slower growth and higher quality crystals. Experiment with different temperature profiles to find the optimal conditions.
-
Adjust Transport Agent Concentration: The concentration of the transport agent (e.g., iodine) affects the rate of material transport. The ideal concentration is typically in the range of a few mg/cm³ of the ampoule volume.
-
Use High-Purity Precursors: The presence of impurities can inhibit crystal growth or lead to the formation of defects. Use the highest purity starting materials available.
-
Data Presentation
Table 1: Representative Parameters for Solid-State Synthesis of Chromium Arsenides
| Target Phase | Cr:As Molar Ratio | Annealing Temperature (°C) | Annealing Duration (days) | Notes |
| CrAs | 1 : 1.05 | 800 - 900 | 5 - 7 | A slight excess of As is often used. Multiple grindings recommended. |
| Cr₂As | 2 : 1.05 | 900 - 1000 | 7 - 10 | Higher temperatures may be required. A slight excess of As is often used. |
Table 2: General Parameters for Chemical Vapor Transport (CVT) Growth of CrAs Single Crystals
| Parameter | Value | Notes |
| Source Zone Temperature (T₂) | ~1000 °C | Temperature at which the polycrystalline source material is placed. |
| Growth Zone Temperature (T₁) | ~950 °C | Temperature at which single crystals will grow. |
| Transport Agent | Iodine (I₂) | Typical concentration: 1-5 mg/cm³. |
| Growth Duration | 7 - 14 days | Longer durations can lead to larger crystals. |
Experimental Protocols
Protocol 1: Solid-State Synthesis of Polycrystalline CrAs
-
Precursor Preparation: Inside an argon-filled glovebox, weigh out high-purity chromium powder (99.99%) and arsenic pieces (99.999%) in a 1:1.05 molar ratio.
-
Homogenization: Thoroughly grind the precursors together in an agate mortar and pestle for at least 30 minutes to ensure a homogeneous mixture.
-
Encapsulation: Transfer the mixed powder into a quartz ampoule. Evacuate the ampoule to a pressure of less than 10⁻⁴ Torr and seal it.
-
First Annealing: Place the sealed ampoule in a programmable tube furnace. Slowly heat to 850°C over 12 hours, hold at 850°C for 5 days, and then cool down to room temperature over 24 hours.
-
Intermediate Grinding: In the glovebox, open the ampoule, grind the product, and press it into a pellet.
-
Second Annealing: Seal the pellet in a new quartz ampoule under vacuum. Repeat the annealing process at 850°C for another 5 days.
-
Characterization: The final product can be characterized using powder X-ray diffraction (XRD) to confirm the phase purity.
Protocol 2: Chemical Vapor Transport (CVT) of CrAs Single Crystals
-
Source Material Preparation: Synthesize polycrystalline CrAs powder using the solid-state reaction protocol described above.
-
Ampoule Preparation: Place approximately 1 gram of the polycrystalline CrAs powder at one end of a quartz ampoule (the source zone). Add a small amount of iodine as the transport agent (e.g., 50 mg for a 15 cm³ ampoule).
-
Encapsulation: Evacuate and seal the quartz ampoule.
-
Crystal Growth: Place the ampoule in a two-zone tube furnace with a defined temperature gradient. Heat the source zone to 1000°C and the growth zone to 950°C.
-
Growth Period: Maintain this temperature gradient for 10-14 days. During this time, CrAs will be transported from the source zone to the growth zone, where it will deposit as single crystals.
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Cooling and Crystal Recovery: After the growth period, slowly cool the furnace to room temperature. Carefully open the ampoule to retrieve the CrAs single crystals from the growth zone.
Mandatory Visualizations
Caption: A typical experimental workflow for the solid-state synthesis of this compound.
Caption: A logical flowchart for troubleshooting the presence of multiple phases in the final product.
Caption: A simplified diagram illustrating the relationship between different this compound phases.
"minimizing oxygen contamination in CrAs growth"
Minimizing Oxygen Contamination in Chromium Arsenide (CrAs) Growth
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the minimization of oxygen contamination during the synthesis of this compound (CrAs).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of oxygen contamination during CrAs growth?
A1: Oxygen is a highly reactive and abundant element, making it a common contaminant in crystal growth processes.[1] The primary sources of oxygen contamination in a typical CrAs growth environment (such as Physical Vapor Transport or Molecular Beam Epitaxy) include:
-
Residual Atmosphere: Incomplete evacuation of the growth chamber, leaving residual air and moisture.
-
System Leaks: Small leaks in the vacuum system, fittings, or seals that allow atmospheric gases to enter.
-
Outgassing: Release of adsorbed gases (primarily water vapor and oxygen) from internal chamber walls, sample holders, and heating elements, especially when heated.[2]
-
Precursor Purity: The initial chromium (Cr) and arsenic (As) source materials may contain native oxides or dissolved oxygen.[2]
-
Carrier Gas: Inert carrier gases (like Argon) may contain parts-per-million (ppm) levels of oxygen and water vapor impurities if not properly purified.[3]
Q2: How does oxygen contamination affect the properties of CrAs crystals?
A2: Oxygen impurities can act as defects within the crystal lattice, significantly altering the material's electronic, magnetic, and structural properties. In materials like gallium arsenide (GaAs), a compound similar to CrAs, oxygen-related defects can act as effective recombination centers, which can be detrimental to electronic performance.[4][5] Oxygen can also form stable oxides with chromium, potentially leading to phase impurities and disrupting the desired crystal structure.
Q3: What are "gettering" techniques and how can they be used to reduce oxygen levels?
A3: Gettering is a purification process where highly reactive materials, known as "getters," are used to trap and remove gaseous impurities like oxygen from a vacuum or inert gas environment.[6] A common and effective getter is titanium.[7] When heated, titanium readily reacts with free oxygen to form stable titanium oxides, effectively scavenging it from the atmosphere.[6][7] Placing clean titanium turnings or foil inside the growth chamber can significantly reduce the partial pressure of oxygen during the growth run.[7] Another technique involves bubbling the process gas through a Ga-In-Al melt at room temperature to remove oxygen and moisture.[8]
Q4: What is the role of inert gas flow in minimizing oxygen contamination?
A4: A continuous flow of high-purity inert gas, such as argon, serves multiple purposes in minimizing contamination.[9] Firstly, it helps to maintain a positive pressure inside the growth chamber, reducing the impact of any potential microleaks. Secondly, the gas flow actively removes desorbed impurities and reaction byproducts from the growth zone, transporting them away from the crystal.[9] It is crucial to use a gas purifier to ensure the inert gas is free of oxygen and water vapor down to parts-per-billion (ppb) levels.[10]
Q5: How can I confirm the presence and concentration of oxygen in my grown CrAs crystals?
A5: Several analytical techniques can be used to detect and quantify oxygen impurities. Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive method for detecting low concentrations of impurities, including oxygen, by sputtering the sample surface with an ion beam and analyzing the ejected secondary ions. For bulk analysis, techniques like Spark Source Mass Spectrometry (SSMS) can determine the concentration of various impurities. Fourier-transform infrared spectroscopy (FTIR) can also be used to measure oxygen concentrations in some crystal systems.[11]
Troubleshooting Guide
This section addresses specific issues you may encounter during CrAs growth experiments.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Poor crystal quality, evidence of polycrystalline or amorphous phases. | High partial pressure of oxygen in the growth chamber is disrupting single-crystal formation. | 1. Leak Check: Perform a thorough leak check of your vacuum system using a helium leak detector.[7]2. Bake-out: Implement a high-temperature bake-out of the empty chamber under vacuum to desorb water and other contaminants from the walls.[2]3. Use Getters: Introduce titanium getter material inside the chamber to actively scavenge residual oxygen during the growth process.[7][12] |
| Post-growth analysis (e.g., SIMS) shows high oxygen concentration. | 1. Contaminated precursor materials.2. Impure inert carrier gas.3. Insufficient system purging before growth. | 1. Pre-treat Precursors: Anneal the Cr and As source materials under high vacuum before the growth run to sublimate surface oxides.2. Gas Purification: Install an in-line gas purifier for your inert gas supply to remove trace oxygen and moisture.[6][10]3. Purge Cycles: Before heating, perform multiple cycles of evacuating the chamber to high vacuum and backfilling with high-purity inert gas. |
| Inconsistent results between growth runs. | Atmospheric leak that opens or worsens under thermal stress. | 1. Inspect Seals: Check all O-rings and seals for signs of degradation, especially those near heated zones.2. Monitor Pressure Rise: After evacuating the chamber, isolate it from the pump and monitor the rate of pressure rise (leak-up rate) to quantify the severity of leaks.[7] A high leak-up rate indicates a significant leak that must be addressed. |
| Visible discoloration or surface oxidation on the grown crystal. | Exposure to air while the crystal is still at an elevated temperature after the growth process. | 1. Controlled Cool-down: Ensure the crystal is cooled to room temperature under a high-purity inert atmosphere or high vacuum before venting the chamber.[13]2. Inert Atmosphere Transfer: If possible, transfer the sample from the growth chamber to a glovebox without exposure to ambient air. |
Experimental Protocols
Protocol 1: Inert Atmosphere Preparation for CrAs Growth
This protocol outlines the steps to establish a high-purity, low-oxygen environment suitable for sensitive crystal growth.
-
Initial Chamber Preparation:
-
Mechanically clean all internal surfaces of the growth chamber.
-
Load the Cr and As precursor materials and the substrate.
-
If using, place titanium getter material (e.g., machined turnings for high surface area) in a separate crucible within the chamber, away from the direct growth path.[7]
-
-
System Evacuation and Purging:
-
Seal the chamber and evacuate to the base pressure of the vacuum system (typically < 1x10⁻⁶ Torr).
-
Perform a system bake-out at a temperature compatible with your system components (e.g., 150-200°C) for several hours to desorb water vapor from the chamber walls.
-
Cool the system back to room temperature.
-
Cycle the chamber pressure by backfilling with high-purity (99.999% or higher) inert gas (e.g., Argon) to near atmospheric pressure, then evacuating again. Repeat this purge cycle 3-5 times to reduce the concentration of residual atmospheric gases.
-
-
Establishing Growth Atmosphere:
-
After the final purge cycle, backfill the chamber with the high-purity inert gas to the desired process pressure.[14]
-
Ensure the inert gas is passed through an in-line purifier immediately before entering the chamber to remove any trace oxygen or moisture.[10]
-
Begin a slow flow of the purified inert gas through the chamber to continuously remove any outgassed species during the heat-up and growth phases.[9]
-
-
Growth and Cool-Down:
-
Initiate the heating ramp for the growth process. The getter material will become active as the temperature rises, capturing residual oxygen.[7]
-
Upon completion of the growth, cool the system down to room temperature under the inert gas atmosphere before venting or transferring the sample.
-
Protocol 2: Characterization of Oxygen Content via SIMS
-
Sample Preparation: Carefully cleave a representative piece of the as-grown CrAs crystal. Mount the sample on the SIMS sample holder, ensuring a flat, clean surface is exposed.
-
Instrument Setup: Load the sample into the ultra-high vacuum analysis chamber of the SIMS instrument.
-
Analysis:
-
Use a primary ion beam (e.g., Cs⁺ or O₂⁺) to sputter a crater in the sample surface.
-
Detect the negatively charged secondary ions (including ¹⁶O⁻) using a mass spectrometer.
-
Raster the primary beam over an area larger than the analysis area to ensure a flat crater bottom and minimize edge effects.
-
Collect the ion counts as a function of depth to generate a depth profile of the oxygen concentration.
-
-
Quantification: To convert ion counts to atomic concentration (atoms/cm³), analyze a standard reference material with a known oxygen concentration under the same conditions. This allows for the calculation of a Relative Sensitivity Factor (RSF) for oxygen in the CrAs matrix.
Visualizations
Workflow for Minimizing Oxygen Contamination
Logical Diagram of Oxygen Contamination Sources
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. PVA CGS | Physical Vapor Transport (PVT) [pvatepla-cgs.com]
- 4. [2506.07954] First-principles characterization of native defects and oxygen impurities in GaAs [arxiv.org]
- 5. First-principles characterization of native defects and oxygen impurities in GaAs [arxiv.org]
- 6. vacuum-furnaces.com [vacuum-furnaces.com]
- 7. kaybrazing.com [kaybrazing.com]
- 8. research.engineering.ucdavis.edu [research.engineering.ucdavis.edu]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Getter Vacuum, Oxygen/Hydrogen/Nitrogen Getter Materials | Supertech China [supertech-vip.com]
- 13. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 14. semicorex.com [semicorex.com]
Technical Support Center: Stabilizing the Superconducting Phase of Chromium Arsenide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working to stabilize the superconducting phase of chromium arsenide (CrAs). The information is tailored for professionals in experimental physics, materials science, and drug development who may be exploring the properties of this unconventional superconductor.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters for inducing superconductivity in this compound?
A1: Superconductivity in this compound (CrAs) is primarily induced by applying hydrostatic pressure.[1][2][3][4][5][6] At ambient pressure, CrAs exhibits an antiferromagnetic state below a transition temperature (TN) of approximately 264-270 K.[2][4][6] Applying pressure suppresses this magnetic order, and superconductivity emerges. The critical pressure (Pc) to induce superconductivity is around 7-9 kbar (0.7-0.9 GPa).[2][3][6]
Q2: What is the maximum superconducting transition temperature (Tc) observed for CrAs?
A2: The superconducting transition temperature (Tc) of CrAs exhibits a dome-like dependence on pressure.[2][3][5][7] The maximum reported Tc is approximately 2.2 K, which is achieved at an optimal pressure of about 1 GPa (10 kbar).[5][7][8]
Q3: What is the crystal structure of CrAs and does it change under pressure?
A3: At room temperature and ambient pressure, CrAs has an orthorhombic MnP-type crystal structure with the space group Pnma.[2][5][6] It undergoes an isostructural, first-order phase transition at the Néel temperature (TN), which is accompanied by a significant volume expansion.[2][3] Under pressure, the crystal structure remains orthorhombic in the vicinity of the superconducting phase.[5]
Q4: Is the superconductivity in CrAs conventional or unconventional?
A4: The superconductivity in CrAs is considered unconventional. This is suggested by its emergence from a magnetically ordered state and its sensitivity to impurities and disorder.[3][6] The proximity of superconductivity to an antiferromagnetic quantum critical point points towards a non-phonon-mediated pairing mechanism.[6] Furthermore, studies of the upper critical field suggest the presence of multiple superconducting gaps, a characteristic often found in unconventional superconductors.[2]
Troubleshooting Guide
Issue 1: Difficulty in achieving the superconducting state.
-
Possible Cause 1: Insufficient Pressure. The superconducting phase in CrAs only appears above a critical pressure of approximately 7 kbar.[2]
-
Solution: Ensure your pressure cell is properly calibrated and capable of reaching and maintaining pressures in the GPa range. Use a reliable pressure calibration standard.
-
-
Possible Cause 2: Sample Quality. The superconducting state can be sensitive to impurities and disorder in the crystal.[3]
-
Possible Cause 3: Non-hydrostatic Pressure. Non-hydrostatic pressure conditions can induce strain and affect the emergence of bulk superconductivity.
-
Solution: Utilize a suitable pressure-transmitting medium to ensure hydrostatic conditions within the pressure cell. Fluorinert FC770 is a commonly used medium for such experiments.[10]
-
Issue 2: Sample cracking or degradation.
-
Possible Cause: Magnetostriction at TN. CrAs undergoes a significant volume expansion at the antiferromagnetic transition temperature (TN), which can lead to microcracks in the sample, especially during thermal cycling.[9][11]
-
Solution: Handle the crystals with care. For experiments that involve cycling through TN at ambient or low pressures, be aware that the sample quality may degrade. Applying pressure suppresses TN, which can mitigate this issue.[2]
-
Issue 3: Inconsistent or broad superconducting transition.
-
Possible Cause 1: Pressure Gradient. A non-uniform pressure across the sample can lead to a broadened superconducting transition, as different parts of the sample will have slightly different Tc values.
-
Solution: Ensure the sample is small relative to the pressure chamber and is well-centered. Use a hydrostatic pressure medium.
-
-
Possible Cause 2: Inhomogeneous Sample. The presence of multiple crystalline domains or impurities can result in a broad or multi-step transition.
-
Solution: Characterize the sample's homogeneity and crystal quality using techniques like X-ray diffraction before high-pressure experiments.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for the superconducting phase of this compound based on published experimental results.
Table 1: Superconducting and Magnetic Properties of CrAs
| Property | Value | Notes |
| Crystal Structure | Orthorhombic, MnP-type (Pnma) | At ambient pressure and room temperature.[2][5][6] |
| Antiferromagnetic Transition Temperature (TN) | ~264 K | At ambient pressure.[2] |
| Critical Pressure for Superconductivity (Pc) | ~7 kbar (0.7 GPa) | Pressure at which superconductivity emerges.[2] |
| Optimal Pressure for Max Tc | ~12.2 kbar (1.22 GPa) | [2] |
| Maximum Superconducting Transition Temperature (Tc,max) | ~2.2 K | Achieved at optimal pressure.[5][7][8] |
| Ordered Cr Magnetic Moment | ~1.73 μB | At ambient pressure.[2] |
Table 2: Pressure Dependence of Superconducting Transition Temperature (Tc)
| Applied Pressure (kbar) | Tc (K) |
| < 7 | No superconductivity |
| 7 | Emergence of superconductivity |
| 10.6 | ~1.8 |
| 12.2 | ~2.0 |
| 16.1 | ~1.7 |
| 20.8 | ~1.3 |
Note: The values in Table 2 are approximate and collated from graphical representations in the cited literature.[2][9]
Experimental Protocols
1. Single Crystal Growth of CrAs (Sn-flux method)
This protocol is a generalized procedure based on mentions in the literature.[3][9]
-
Preparation: Mix high-purity chromium and arsenic powders with tin (Sn) as the flux in a molar ratio of Cr:As:Sn, typically around 1:1:20.
-
Sealing: Place the mixture in an alumina crucible and seal it inside an evacuated quartz tube.
-
Heating: Heat the sealed tube in a furnace to approximately 1100-1200 °C over several hours.
-
Homogenization: Hold the temperature for a period to ensure a homogeneous melt.
-
Cooling: Slowly cool the furnace to a temperature around 600-700 °C over several days. This slow cooling allows for the nucleation and growth of CrAs single crystals.
-
Flux Removal: At the lower temperature, centrifuge the quartz tube to separate the molten tin flux from the grown crystals.
-
Cleaning: The remaining tin on the crystal surfaces can be removed by etching with dilute hydrochloric acid.
-
Characterization: Verify the crystal structure and quality using single-crystal X-ray diffraction.
2. Inducing Superconductivity with a Piston-Cylinder Pressure Cell
This protocol describes a general workflow for measuring the electrical resistivity of CrAs under high pressure.
-
Sample Preparation: Select a high-quality single crystal of CrAs. Attach electrical leads (typically gold or platinum wires) to the sample for a four-probe resistivity measurement.
-
Pressure Cell Assembly:
-
Place the sample inside a Teflon capsule.
-
Fill the capsule with a pressure-transmitting medium (e.g., Fluorinert FC770) to ensure hydrostatic conditions.[10]
-
Place the capsule inside the piston-cylinder pressure cell.
-
-
Pressure Application: Apply a load to the piston at room temperature to achieve the desired pressure. The pressure is typically calibrated using the known pressure-dependent phase transition of a standard material like tin or lead.
-
Cooling: Cool the entire pressure cell assembly in a cryostat to low temperatures.
-
Measurement: Measure the electrical resistance as a function of temperature at a constant applied pressure. The superconducting transition will be observed as a sharp drop to zero resistance.
-
Pressure Cycling: Repeat the measurements at different applied pressures to map out the temperature-pressure phase diagram.
Visualizations
Caption: Workflow for CrAs synthesis and superconductivity measurement.
Caption: Relationship between pressure, magnetism, and superconductivity in CrAs.
References
- 1. research-collection.ethz.ch [research-collection.ethz.ch]
- 2. pubs.aip.org [pubs.aip.org]
- 3. ISSP ActivityReport 2014 - Pressure Induced Superconductivity in CrAs [issp.u-tokyo.ac.jp]
- 4. Pressure-induced superconductivity in CrAs and MnP | Semantic Scholar [semanticscholar.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. arxiv.org [arxiv.org]
- 7. Comparison of the temperature- and pressure-dependent behavior of the crystal structure of CrAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal and magnetic structure of CrAs as function of temperat... [publikationen.bibliothek.kit.edu]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Incommensurate magnetic structure of CrAs at low temperatures and high pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. juser.fz-juelich.de [juser.fz-juelich.de]
"overcoming substrate incompatibility for CrAs thin films"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the epitaxial growth of Chromium Arsenide (CrAs) thin films. The primary challenge in synthesizing high-quality CrAs, particularly in the desirable zinc-blende phase, is overcoming the crystallographic incompatibility with commonly used substrates.
Frequently Asked Questions (FAQs)
Q1: What is substrate incompatibility and why is it a problem for CrAs thin films?
A1: Substrate incompatibility primarily refers to the difference in the crystal lattice parameters between the thin film material (CrAs) and the single-crystal substrate (e.g., GaAs). This "lattice mismatch" induces strain in the growing film. While a small amount of strain can be beneficial for stabilizing metastable phases like zinc-blende (ZB) CrAs, excessive strain leads to the formation of defects, such as dislocations, which degrade the film's crystalline quality and electronic properties. For CrAs, this often causes a transition from the desired zinc-blende structure to its more stable, but less electronically desirable, bulk orthorhombic phase.[1][2]
Q2: What is the "critical thickness" for CrAs films?
A2: The critical thickness is the maximum thickness a strained thin film can be grown on a mismatched substrate before it becomes energetically favorable to form dislocations to relieve the strain. For zinc-blende CrAs grown directly on a GaAs(001) substrate, the critical thickness is approximately 3 nanometers.[3] Beyond this thickness, the accumulated strain energy typically results in defects and a breakdown of the epitaxial relationship.
Q3: What is a buffer layer and how can it help with CrAs growth?
A3: A buffer layer is a thin film grown between the substrate and the main film to provide a more suitable surface for growth.[4] In the context of CrAs, a buffer layer can serve two main purposes:
-
Lattice Matching: By choosing a buffer material with a lattice constant intermediate between the substrate and CrAs, the total strain can be reduced. For example, using an (In,Ga)As buffer layer can improve lattice matching with ZB-CrAs and increase its critical thickness.[5]
-
Surface Quality: A buffer layer, often of the same material as the substrate (e.g., a GaAs buffer on a GaAs substrate), is first grown to create an atomically smooth and clean surface, which is essential for high-quality epitaxial growth.
Q4: What is a multilayer or superlattice approach?
A4: A multilayer or superlattice involves growing alternating, very thin layers of two different materials. For CrAs, a CrAs/GaAs multilayer structure has been shown to be an effective method.[3] By keeping the individual CrAs layers below the critical thickness and sandwiching them between GaAs layers, the zinc-blende structure can be maintained throughout a much thicker total film. This allows for the synthesis of films that contain a greater total amount of ZB-CrAs than a single-layer film would allow.[3]
Troubleshooting Guide
Problem 1: My RHEED pattern is spotty during growth, indicating poor crystallinity.
-
Possible Cause 1: Improper Substrate Preparation. The substrate surface may have residual oxide or other contaminants. An atomically clean surface is crucial for epitaxy.[6]
-
Solution: Review and optimize your substrate cleaning procedure. For GaAs(001), this involves a chemical etch followed by in-situ thermal desorption in the MBE chamber (e.g., heating to ~620°C under an arsenic flux) until a clear surface reconstruction is observed via RHEED.[7]
-
-
Possible Cause 2: Incorrect Growth Temperature. The substrate temperature is a critical parameter. If the temperature is too low, adatom mobility is insufficient, leading to amorphous or polycrystalline growth. If it is too high, it can promote the formation of the undesired bulk CrAs phase.
-
Solution: Calibrate your substrate temperature carefully. For ZB-CrAs, growth is typically performed at low temperatures, around 200°C. For CrAs/GaAs multilayers, the temperature can be raised to ~300°C to improve quality.[5]
-
-
Possible Cause 3: Incorrect Flux Ratios. An improper ratio of Cr to As atoms impinging on the surface can lead to poor film quality and the formation of secondary phases.
-
Solution: Optimize the beam equivalent pressure (BEP) ratio of your sources. This often requires a series of growth calibrations to find the optimal window for stoichiometric CrAs.
-
Problem 2: My CrAs film is not ferromagnetic at room temperature.
-
Possible Cause: Incorrect Crystal Structure. Room-temperature ferromagnetism in CrAs thin films is associated with the strained zinc-blende phase.[5] If the film has relaxed into its bulk orthorhombic structure, which is antiferromagnetic, or is highly disordered, the ferromagnetic properties will be lost.[2]
-
Solution 1: Confirm the film thickness is below the critical thickness (~3 nm for direct growth on GaAs).[3]
-
Solution 2: Employ a multilayer growth strategy (e.g., alternating 2 ML CrAs / 2 ML GaAs) to stabilize the ZB phase in a thicker overall structure.[3]
-
Solution 3: Introduce a lattice-matched buffer layer, such as InGaAs, to reduce strain and potentially increase the critical thickness of the ZB-CrAs layer.[5]
-
Problem 3: I cannot grow a zinc-blende CrAs film thicker than a few nanometers.
-
Possible Cause: Exceeding the Critical Thickness. As explained above, strain from the lattice mismatch between ZB-CrAs and the substrate limits the thickness for coherent, defect-free growth.[3]
-
Solution: The most effective strategy is to grow a CrAs/GaAs multilayer. This method allows for the creation of a structure with a significant total volume of ZB-CrAs while keeping each individual CrAs layer below the critical thickness. An optimal structure may involve alternating layers of 2 monolayers (ML) of CrAs and 2 ML of GaAs.[3]
-
Quantitative Data
The selection of appropriate substrates and buffer layers is critical and depends on their crystallographic properties.
| Material | Crystal Structure | Lattice Constant (a) at 300 K | Notes |
| GaAs | Zinc-Blende | 5.653 Å[8] | Common substrate for CrAs growth. |
| CrAs (ZB) | Zinc-Blende | ~5.69 Å (Theoretical) | Theoretical value. The key factor is the ~0.65% mismatch with GaAs. |
| InAs | Zinc-Blende | 6.058 Å[8] | Component for buffer layers. |
| In₀.₂Ga₀.₈As | Zinc-Blende | ~5.734 Å (Estimated) | Example of a buffer layer to reduce lattice mismatch with ZB-CrAs. |
Note: The lattice constant for In₀.₂Ga₀.₈As is estimated using Vegard's Law.
Experimental Protocols
Protocol: MBE Growth of a Zinc-Blende CrAs/GaAs Multilayer
This protocol outlines the key steps for growing a CrAs/GaAs multilayer structure aimed at stabilizing the zinc-blende CrAs phase.
1. Substrate Preparation (Ex-situ and In-situ)
-
Ex-situ Clean: Begin with an epi-ready GaAs(001) substrate. If necessary, perform a chemical clean. A common procedure involves an etch with an HCl/ethanol solution in an inert atmosphere (e.g., a nitrogen dry box) immediately before loading into the MBE system to remove the native oxide and minimize carbon contamination.[1]
-
In-situ Oxide Desorption: Once in the UHV growth chamber, heat the substrate to approximately 620°C under an As₄ overpressure. Monitor the surface with RHEED. The transition from a hazy pattern to a sharp, streaky pattern indicating a specific surface reconstruction confirms the removal of the surface oxide layer.[7]
2. GaAs Buffer Layer Growth
-
Cool the substrate to a standard GaAs growth temperature of ~580°C.
-
Grow a GaAs buffer layer (typically 100-500 nm thick) to ensure an atomically smooth starting surface.
-
Monitor RHEED oscillations during growth to confirm the growth rate and layer-by-layer growth mode. A streaky (2x4) reconstruction pattern is expected.
3. Multilayer Deposition (CrAs/GaAs)
-
Cool the substrate to the CrAs growth temperature, typically between 200°C and 300°C. A higher temperature within this range (~300°C) can improve crystal quality for multilayers.[5]
-
Deposit the multilayer structure by alternately opening and closing the Cr and Ga source shutters while maintaining a constant As flux.
-
CrAs Layer: Open the Cr shutter for a duration calculated to deposit 2 monolayers (ML) of CrAs.
-
GaAs Layer: Close the Cr shutter and open the Ga shutter for a duration calculated to deposit 2 ML of GaAs.
-
-
Repeat this cycle for the desired number of periods to achieve the target total film thickness.
-
Continuously monitor the RHEED pattern throughout the growth. A streaky pattern should be maintained, indicating good epitaxial quality.
4. In-situ Characterization
-
RHEED: Use Reflection High-Energy Electron Diffraction (RHEED) throughout the entire process. It provides real-time information on surface cleanliness, crystal structure, and growth mode (2D layer-by-layer vs. 3D island growth).[5]
5. Post-Growth Analysis
-
Structural Analysis: Use high-resolution X-ray diffraction (XRD) and cross-sectional transmission electron microscopy (TEM) to verify the crystal structure, layer thicknesses, and interface quality.[5]
-
Magnetic Characterization: Use a SQUID magnetometer to measure the magnetic properties of the film as a function of temperature to confirm room-temperature ferromagnetism.
Visualizations
Caption: Experimental workflow for MBE growth of CrAs/GaAs multilayers.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. EP1763071A1 - GaAs SUBSTRATE CLEANING METHOD, GaAs SUBSTRATE MANUFACTURING METHOD, EPITAXIAL SUBSTRATE MANUFACTURING METHOD AND GaAs WAFER - Google Patents [patents.google.com]
- 5. Indium gallium arsenide - Wikipedia [en.wikipedia.org]
- 6. What Is InGaAs? | Sensors Unlimited - World-class SWIR InGaAs cameras and components [sensorsinc.com]
- 7. docs.nrel.gov [docs.nrel.gov]
- 8. 7id.xray.aps.anl.gov [7id.xray.aps.anl.gov]
Technical Support Center: Refining Theoretical Models for CrAs Band Structure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining theoretical models for the band structure of Chromium Arsenide (CrAs).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the theoretical modeling and experimental validation of the CrAs band structure.
Category 1: Self-Consistent Field (SCF) Convergence Issues
Question 1: My DFT calculation for CrAs is not converging. What are the first steps to troubleshoot this?
Answer: SCF convergence issues are common when modeling metallic and magnetic systems like CrAs. Here is a step-by-step approach to troubleshoot non-converging calculations:
-
Check Your Input Files: Carefully review your input files for simple errors. Common mistakes include incorrect atomic coordinates, wrong units (Angstrom vs. Bohr), or improperly specified charge and spin states.
-
Analyze the Energy Profile: Check the energy at each SCF step. If the energy is oscillating or increasing, it's a clear sign of convergence problems.
-
Improve the Initial Guess: A poor initial guess for the electron density or wavefunction can hinder convergence. Try starting from the converged orbitals of a simpler, preceding calculation. For instance, you can first perform a calculation with a less complex method (like a standard SCF) and use its output as the starting point for your more demanding DFT calculation.
-
Adjust Mixing Parameters: For problematic cases, using more conservative settings can help. Decrease the mixing parameter (e.g., SCF%Mixing in some codes) to reduce the amount of the new density mixed with the old one in each SCF cycle.
-
Increase Maximum SCF Iterations: Sometimes, the calculation simply needs more cycles to reach convergence. Increase the maximum number of allowed SCF iterations.
Question 2: The total energy in my SCF calculation is oscillating and not converging. What does this indicate and how can I fix it?
Answer: Energy oscillations during an SCF cycle often indicate that the electronic system is "sloshing" between different states and cannot find a stable, self-consistent solution. This is particularly common in systems with complex electronic structures or magnetic ordering, like CrAs.
To resolve this, you can employ damping or mixing schemes. These methods slow down the update of the charge density or potential between SCF iterations, preventing drastic oscillations. You can also try adjusting the DIIS (Direct Inversion in the Iterative Subspace) subspace size, as this can influence the stability and speed of convergence.
Question 3: My DFT calculation crashes without a clear error message. What could be the cause?
Answer: A calculation crashing without a specific error message can be frustrating. Potential causes include:
-
Memory Issues: The calculation may be exceeding the allocated memory (%mem). While you may have tried increasing it, ensure the amount requested is available on the computational node.
-
Permissions: Check if you have the correct write permissions in the directory where temporary and output files (like checkpoint files) are being stored.
-
Incompatible Parameters: An unusual combination of parameters, especially related to symmetry, solvent models, or dispersion corrections, might lead to an unexpected crash. Try running a simpler calculation (e.g., a single-point energy calculation in the gas phase) to isolate the problematic parameter.
-
Bad Geometry: A starting geometry that is far from equilibrium, with atoms too close together, can cause numerical instability and lead to a crash. Ensure your initial structure is reasonable.
Category 2: Accuracy and Comparison with Experiment
Question 4: My calculated band structure for CrAs does not match the experimental ARPES data. What are the likely reasons?
Answer: Discrepancies between calculated band structures and Angle-Resolved Photoemission Spectroscopy (ARPES) data are common and can stem from several factors:
-
Limitations of DFT Functionals: Standard DFT approximations like the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) are known to have limitations. For instance, LDA often underestimates band gaps in semiconductors and insulators.[1] For strongly correlated systems like CrAs, these functionals may not adequately describe the localized d-electrons.
-
Strong Correlation Effects: CrAs is a material where electron-electron interactions (strong correlations) are significant. Standard DFT may not capture these effects correctly. More advanced methods are often required to improve agreement with experimental results.
-
Surface vs. Bulk States: ARPES is an inherently surface-sensitive technique.[2] Your calculation, which models the bulk periodic crystal, may not account for surface states or reconstructions that are probed by the experiment. Soft X-ray ARPES (SX-ARPES) can be used to increase the probing depth and measure bulk electronic structures.[3]
-
Final State Effects: The photoemission process itself can influence the measurement. The measured spectrum is not just the ground-state band structure but is related to the single-particle spectral function, which includes lifetime broadening and other many-body effects.[2]
Question 5: How can I improve the theoretical model for CrAs to get better agreement with experimental data?
Answer: To refine your model, consider methods that go beyond standard DFT:
-
DFT+U: This method adds an on-site Coulomb interaction term (the Hubbard U) to the DFT functional.[4] It is designed to better describe localized d- or f-electrons, which are crucial in materials like CrAs.[5][6] The DFT+U approach can improve the description of magnetic moments and band gaps.[5]
-
Hybrid Functionals: These functionals mix a portion of exact Hartree-Fock exchange with the DFT exchange-correlation functional. They can often provide more accurate band structures than standard LDA or GGA.
-
GW Approximation: The GW approximation is a many-body perturbation theory approach that provides a more accurate calculation of the self-energy, leading to better predictions of quasiparticle energies and band gaps.[7][8] The G₀W₀ method, a non-self-consistent approach, has been shown to significantly improve band gap predictions compared to DFT-LDA.[7]
Question 6: My calculated Density of States (DOS) does not seem to match my calculated band structure. What is the issue?
Answer: This is a common point of confusion. The issue often lies in the k-point sampling used for each calculation:
-
Band Structure: For a band structure plot, you calculate the eigenvalues along specific high-symmetry lines in the Brillouin zone. This requires a relatively dense set of k-points along these specific paths.
-
Density of States: The DOS is an integral over the entire Brillouin zone. Therefore, it requires a dense and uniform mesh of k-points covering the whole zone, not just specific lines.
If the DOS is calculated using only the k-points from the band structure path, it will be a poor representation of the true DOS. To get a converged DOS that matches the features of your band structure, you must perform a separate calculation with a dense, uniform k-point grid.
Quantitative Data Summary
The structural and magnetic properties of CrAs are highly sensitive to external pressure. Below is a comparison of experimental data with theoretical values obtained from DFT calculations.
| Property | Method | Pressure (GPa) | a (Å) | b (Å) | c (Å) | Unit Cell Volume (ų) | Cr Magnetic Moment (μB) |
| Experimental | Neutron Diffraction | Ambient | 5.649 | 3.463 | 6.208 | ~121.3 | 1.724[9] |
| Experimental | Neutron Diffraction | 0.4 | - | - | - | - | 1.724[9] |
| Experimental | X-ray Diffraction | Ambient | - | - | - | - | ~1.7[10] |
| DFT (PBEsol) | Ab initio Calculation | 0 | 5.498 | 3.409 | 6.039 | 117.0[11] | - |
| DFT (PBEsol) | Ab initio Calculation | 0.6 | 5.485 | 3.402 | 6.021 | 116.5[12] | - |
| DFT (LSDA) | Ab initio Calculation | Ambient (V ~121ų) | - | - | - | - | ~1.75[11][12] |
Note: Experimental and theoretical values are reported under slightly different conditions and methodologies, which can account for some of the variations. The crystal structure of CrAs remains stable up to high pressures, though lattice parameters show non-monotonic changes.[11]
Experimental Protocols
Angle-Resolved Photoemission Spectroscopy (ARPES)
ARPES is a powerful experimental technique used to directly probe the electronic band structure of crystalline solids.[13]
Objective: To measure the kinetic energy and emission angle of photoelectrons ejected from the CrAs sample, which can be used to map the material's electronic band structure and Fermi surfaces.[13]
Methodology:
-
Sample Preparation: A high-quality single crystal of CrAs is cleaved in-situ inside an ultra-high vacuum (UHV) chamber. The UHV environment is critical to prevent surface contamination and to allow the emitted electrons to travel to the detector without scattering.[13]
-
Photon Source: The sample is irradiated with a monochromatic beam of photons. The light source can be a gas discharge lamp (e.g., Helium lamp), a synchrotron, or a laser.[13][14][15] The choice of photon energy is important: lower energies can improve momentum resolution, while higher energies can probe deeper into the bulk.[3][15]
-
Photoelectric Effect: The incident photons are absorbed by electrons in the material. If the photon energy is greater than the material's work function and the electron's binding energy, the electron is ejected from the surface.[2]
-
Electron Analyzer: The ejected photoelectrons travel into a hemispherical electron analyzer. This device acts as an electron spectrometer, measuring both the kinetic energy (E_kin) and the emission angles (θ, φ) of the electrons.[13]
-
Data Acquisition: A 2D detector at the exit of the analyzer records the number of electrons as a function of their kinetic energy and one emission angle. By rotating the sample, a full map of the band structure (energy vs. momentum) can be constructed.[13]
-
Data Analysis: The measured kinetic energy and angles are converted into the electron's binding energy (E_B) and crystal momentum (ħk) before it was ejected. This allows for a direct comparison with theoretically calculated band structures. The result is a plot of the single-particle spectral function A(k,ω), which contains detailed information about the electronic states.[2]
Visualizations
Diagrams of Workflows and Relationships
Caption: Workflow for refining theoretical band structure models of CrAs.
Caption: Troubleshooting flowchart for DFT self-consistent field (SCF) convergence issues.
Caption: Relationship between theoretical models and experimental probes for CrAs.
References
- 1. The GW Approximation(BSE) [sites.uclouvain.be]
- 2. Angle-resolved Photoemission Spectroscopy | Shen Laboratory [arpes.stanford.edu]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. [2302.13381] DFT+U study of UO$_2$: Correct lattice parameter and electronic band-gap [arxiv.org]
- 6. m.youtube.com [m.youtube.com]
- 7. GW approximation [perso.neel.cnrs.fr]
- 8. Part 1: Introduction [vasp.at]
- 9. scispace.com [scispace.com]
- 10. Comparison of the temperature- and pressure-dependent behavior of the crystal structure of CrAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Angle-resolved photoemission spectroscopy - Wikipedia [en.wikipedia.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Experimental setup for low-energy laser-based angle resolved photoemission spectroscopy (Journal Article) | OSTI.GOV [osti.gov]
Validation & Comparative
A Comparative Guide to the Band Structure of Chromium Arsenide: Bridging Theory and Experiment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental and theoretical understanding of the electronic band structure of Chromium Arsenide (CrAs). As a material exhibiting complex magnetic ordering and pressure-induced superconductivity, a detailed analysis of its electronic properties is crucial for unlocking its potential in novel applications. This document summarizes key quantitative data, outlines experimental and theoretical methodologies, and visualizes the comparative workflow.
Quantitative Data Summary
The following tables present a compilation of experimentally measured and theoretically calculated structural and magnetic properties of CrAs. These parameters are fundamental to understanding the material's electronic band structure.
Table 1: Comparison of Experimental and Theoretical Lattice Parameters of CrAs at Ambient Pressure
| Parameter | Experimental Value (Å)[1] | Theoretical Value (Å)[2][3] |
| a | 5.649 | 5.53 |
| b | 3.463 | 3.42 |
| c | 6.2084 | 6.10 |
Table 2: Comparison of Experimental and Theoretical Magnetic Moments of CrAs
| Method | Magnetic Moment (μB/Cr) | Reference |
| Experimental (Neutron Diffraction, ambient pressure) | 1.70 ± 0.04 | [1] |
| Theoretical (DFT, LSDA) | 1.75 | [2][3] |
| Theoretical (DFT, GGA) | 2.15 | [2][3] |
Methodologies
A synergistic approach combining experimental measurements and theoretical calculations is essential for a complete understanding of the electronic band structure of CrAs.
Experimental Protocols
1. Crystal and Magnetic Structure Determination (Neutron and X-ray Diffraction):
-
Sample Preparation: Polycrystalline or single-crystal samples of CrAs are synthesized, often through solid-state reaction methods.
-
Data Acquisition: Neutron and X-ray diffraction patterns are collected at various temperatures and pressures. Neutron diffraction is particularly crucial for determining the magnetic structure due to the neutron's sensitivity to magnetic moments.
-
Structure Refinement: The collected diffraction data is analyzed using Rietveld refinement to determine the crystal structure (space group, lattice parameters, atomic positions) and the magnetic structure (magnetic ordering vector, magnetic moments).
2. Electronic Band Structure Probes (ARPES and Quantum Oscillations):
While specific experimental data for the band structure of CrAs from these techniques were not prominently available in the conducted search, the general methodologies are as follows:
-
Angle-Resolved Photoemission Spectroscopy (ARPES): This technique directly measures the kinetic energy and emission angle of photoelectrons ejected from a material's surface upon illumination with high-energy photons. This information can be used to map the occupied electronic band structure. The experiment requires single-crystal samples with clean surfaces, maintained in an ultra-high vacuum environment.
-
Quantum Oscillations (dHvA and SdH effects): These techniques measure oscillations in magnetic susceptibility (de Haas-van Alphen effect) or resistivity (Shubnikov-de Haas effect) in a strong magnetic field at low temperatures. The frequencies of these oscillations are directly proportional to the extremal cross-sectional areas of the Fermi surface, providing crucial information about its geometry.
Theoretical Protocols
1. Density Functional Theory (DFT) Calculations:
-
Computational Approach: First-principles calculations based on DFT are the primary theoretical tool for investigating the electronic and magnetic properties of CrAs.
-
Exchange-Correlation Functional: Different approximations for the exchange-correlation functional are employed, such as the Local Spin Density Approximation (LSDA) and the Generalized Gradient Approximation (GGA), to model the effects of electron-electron interactions.
-
Calculation Parameters: The calculations involve defining a set of parameters, including the crystal structure (from experimental data), a basis set to represent the electronic wavefunctions, and a k-point mesh for sampling the Brillouin zone.
-
Self-Consistent Field (SCF) Cycle: An iterative self-consistent field calculation is performed to determine the ground-state electronic density and energy.
-
Band Structure and Density of States (DOS) Calculation: Once the ground state is established, the electronic band structure along high-symmetry directions in the Brillouin zone and the density of states can be calculated.
Workflow and Visualization
The following diagram illustrates the general workflow for comparing the experimental and theoretical band structures of a material like CrAs.
Band Structure Comparison
A direct comparison between the experimentally measured and theoretically calculated band structure of CrAs is challenging due to the limited availability of public ARPES and quantum oscillation data for this material in the conducted search.
However, theoretical calculations provide valuable insights into the electronic band structure. First-principles calculations have been employed to compute the band dispersion along high-symmetry directions in the orthorhombic Brillouin zone. The following diagram illustrates a representative theoretical band structure of CrAs.
Theoretical studies show that the band structure of CrAs is characterized by several bands crossing the Fermi level, indicating its metallic nature. The states near the Fermi level are primarily derived from the hybridization of Cr 3d and As 4p orbitals. The specific features of the band structure, such as the shape and size of the Fermi surface pockets, are sensitive to external pressure, which is consistent with the observed pressure-induced superconductivity.
Conclusion
The combination of experimental techniques, particularly neutron and X-ray diffraction, and theoretical DFT calculations has provided a solid foundation for understanding the structural and magnetic properties of CrAs. Theoretical models have also predicted the key features of its electronic band structure. However, a complete and detailed comparison is currently hindered by the lack of publicly available experimental band structure data from techniques like ARPES and quantum oscillations. Future experimental investigations focusing on the direct measurement of the band structure and Fermi surface of CrAs are crucial to validate and refine the existing theoretical models, ultimately leading to a deeper understanding of the interplay between magnetism, electronic structure, and superconductivity in this fascinating material.
References
A Comparative Guide to Chromium Arsenide and Gallium Arsenide for Advanced Research Applications
For Immediate Publication
Introduction
In the landscape of semiconductor research and development, the selection of materials with optimal electronic, magnetic, and structural properties is paramount. This guide provides a detailed, data-driven comparison of two notable arsenide compounds: the well-established Gallium Arsenide (GaAs) and the emerging Chromium Arsenide (CrAs). This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive overview of their respective properties, supported by experimental data and methodologies.
Gallium Arsenide, a III-V semiconductor, is a cornerstone of the electronics and optoelectronics industries, renowned for its high electron mobility and direct bandgap.[1][2][3] In contrast, this compound is a transition metal arsenide that has garnered significant interest for its unique magnetic properties and pressure-induced superconductivity.[4] This guide aims to juxtapose the characteristics of these two materials to aid in informed decision-making for a variety of research and development applications.
Key Properties at a Glance: A Comparative Analysis
The fundamental properties of this compound and Gallium Arsenide are summarized below, highlighting their key differences.
| Property | This compound (CrAs) | Gallium Arsenide (GaAs) |
| Crystal Structure | MnP-type (Orthorhombic) | Zinc Blende (Cubic)[5] |
| Lattice Constants | a = 5.649 Å, b = 3.463 Å, c = 6.208 Å | a = 5.653 Å[5] |
| Bandgap | Metallic or near-zero bandgap semiconductor (Theoretical)[4][6] | 1.424 eV (Direct Bandgap)[3][7] |
| Electron Mobility | Not well-established experimentally | ≤ 8500 cm²/V·s[3] |
| Magnetic Ordering | Helimagnetic / Antiferromagnetic[4] | Non-magnetic[5] |
| Density | ~7.04 g/cm³ | 5.3176 g/cm³[5] |
| Melting Point | Not well-established | 1238 °C[2][5] |
| Thermal Conductivity | Not well-established experimentally | 0.55 W/cm·K[8][9] |
| Young's Modulus | Not well-established experimentally | 82.68 GPa[10] |
In-Depth Material Properties
Crystal and Structural Properties
Gallium Arsenide crystallizes in the highly symmetric zinc blende structure, which is a face-centered cubic lattice with a two-atom basis.[5] This structure is fundamental to its electronic and optical properties. In contrast, this compound adopts the MnP-type crystal structure, which is an orthorhombic distortion of the NiAs-type structure.[4] This lower symmetry is closely linked to its complex magnetic behavior.
Electronic and Magnetic Properties
Gallium Arsenide is a direct bandgap semiconductor, a property that allows for efficient light emission and absorption, making it a premier material for lasers, LEDs, and high-efficiency solar cells.[1][3][7] Its high electron mobility also makes it suitable for high-frequency electronics.[2][3]
This compound, on the other hand, is primarily studied for its magnetic properties. It exhibits a helimagnetic ordering at ambient pressure, which transitions to a different magnetic phase under pressure, eventually giving way to superconductivity.[4] Theoretical studies suggest it has a metallic or near-zero bandgap, which contrasts sharply with the semiconducting nature of GaAs.[4][6]
Thermal and Mechanical Properties
Gallium Arsenide has a moderate thermal conductivity, which can be a limiting factor in high-power applications.[8][11] Mechanically, it is a relatively brittle material.[12][13] Comprehensive experimental data on the thermal and mechanical properties of bulk this compound are not as readily available, which is an area requiring further research.
Experimental Protocols
Synthesis and Crystal Growth
Gallium Arsenide: High-purity single crystals of GaAs are typically grown using techniques such as:
-
Liquid Encapsulated Czochralski (LEC) method: Used for growing large, cylindrical single crystals from a melt.
-
Vapor-Phase Epitaxy (VPE) and Metal-Organic Vapor Phase Epitaxy (MOVPE): These are chemical vapor deposition techniques used to grow thin, high-purity epitaxial layers on a substrate.[2]
-
Molecular Beam Epitaxy (MBE): An evaporation technique in an ultra-high vacuum environment that allows for precise, layer-by-layer growth of thin films.[2]
This compound: Synthesis of CrAs for research purposes often involves:
-
Solid-state reaction: High-purity chromium and arsenic powders are mixed, sealed in an evacuated quartz tube, and heated at high temperatures for an extended period.
-
Molecular Beam Epitaxy (MBE): For creating thin films and heterostructures, often on a GaAs substrate, to study its magnetic and electronic properties in a controlled manner.
Characterization of Properties
Band Structure Determination: The electronic band structure of semiconductors like GaAs can be determined using a variety of experimental techniques:
-
Photoemission Spectroscopy (PES): Techniques like X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are used to probe the valence band structure.[14]
-
Inverse Photoelectron Spectroscopy (IPES): Used to investigate the unoccupied electronic states in the conduction band.[15]
-
Optical Absorption and Photoluminescence Spectroscopy: These methods are widely used to determine the bandgap energy.[15] The absorption spectrum will show a sharp increase in absorption at photon energies corresponding to the bandgap.
Magnetic Structure Determination: The complex magnetic structure of CrAs is primarily investigated using:
-
Neutron Diffraction: This is the most powerful technique for determining the arrangement of magnetic moments in a crystal.[16] Since neutrons have a magnetic moment, they are scattered by the magnetic fields of the atoms, providing detailed information about the magnetic ordering.[16][17][18]
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate typical experimental workflows for the synthesis and characterization of these materials.
Conclusion
Gallium Arsenide and this compound represent two classes of materials with distinct and, in many ways, complementary properties. GaAs is a mature and well-understood semiconductor with a robust technological base, making it the material of choice for a wide range of high-speed electronic and optoelectronic applications.[1][2][3]
This compound is an exciting material for fundamental research, particularly in the fields of magnetism and superconductivity.[4] Its complex magnetic ordering and the emergence of superconductivity under pressure present fertile ground for investigating the interplay of these quantum phenomena. However, a more thorough experimental characterization of its fundamental electronic, thermal, and mechanical properties is necessary to fully assess its potential for practical applications.
This guide provides a foundational comparison to assist researchers in navigating the properties and experimental considerations of these two important arsenide compounds.
References
- 1. gaas-reclaim-wafers|gaas-reclaim-wafers|gaas-reclaim-wafers [waferworld.com]
- 2. shop.nanografi.com [shop.nanografi.com]
- 3. azom.com [azom.com]
- 4. researchgate.net [researchgate.net]
- 5. Gallium arsenide - Wikipedia [en.wikipedia.org]
- 6. Low energy bands and transport properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. parts.jpl.nasa.gov [parts.jpl.nasa.gov]
- 9. Thermal of Gallium Arsenide (GaAs) [ioffe.ru]
- 10. tydexoptics.com [tydexoptics.com]
- 11. Gallium Arsenide vs. Silicon [www2.ensc.sfu.ca]
- 12. Anisotropic Calculation of Mechanical Property of GaAs Crystal [jim.org.cn]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Neutron diffraction - Wikipedia [en.wikipedia.org]
- 17. neutron-sciences.org [neutron-sciences.org]
- 18. pcg-scmp.org [pcg-scmp.org]
A Comparative Guide to Validating the Magnetic Structure of Chromium Arsenide (CrAs)
This guide provides a comparative analysis of experimental techniques for validating the magnetic structure of Chromium Arsenide (CrAs), with a primary focus on neutron diffraction. It is intended for researchers and scientists in materials science and condensed matter physics.
This compound (CrAs) has garnered significant interest due to the interplay between its complex magnetic ordering and the emergence of superconductivity under pressure.[1][2][3] At ambient pressure, CrAs undergoes a magnetostructural phase transition at a Néel temperature (T_N) of approximately 267 K, moving from a paramagnetic to a helimagnetically ordered phase.[1][4] This magnetic structure is characterized as an incommensurate double helix propagating along the crystallographic c-axis.[4][5] Accurately determining and validating this intricate magnetic arrangement is crucial for understanding the underlying physics and its connection to pressure-induced superconductivity.[1]
Neutron Diffraction: The Gold Standard for Magnetic Structure Determination
Neutron diffraction is the most direct and powerful technique for determining the magnetic structure of crystalline materials.[6][7] Neutrons possess a magnetic dipole moment, allowing them to scatter from the ordered magnetic moments of atoms within a crystal. This interaction provides direct information about the size and orientation of the atomic magnetic moments.[6][8] The resulting diffraction pattern contains both nuclear peaks, which arise from scattering off atomic nuclei, and magnetic peaks, which provide a fingerprint of the magnetic order.[7]
Experimental Protocol: Neutron Powder Diffraction of CrAs
The following protocol is a synthesis of methodologies reported for studying CrAs.[9]
-
Sample Preparation : A polycrystalline (powder) sample of CrAs is synthesized. For pressure-dependent studies, the powder is often mixed with a pressure calibrant like NaCl and loaded into a pressure cell with a pressure-transmitting medium.[9]
-
Instrumentation : The experiment is performed at a dedicated neutron powder diffractometer, such as the DMC diffractometer at the Swiss Spallation Neutron Source (SINQ) or the HB-2A powder diffractometer at the High Flux Isotope Reactor (HFIR).[9][10] A neutron beam with a specific wavelength (e.g., 3.804 Å) is selected to optimize the resolution for magnetic peaks.[9]
-
Data Collection : The sample is placed in the neutron beam. For temperature-dependent studies, a cryostat is used to control the sample temperature (e.g., from 1.5 K to 300 K). Diffraction patterns are collected at various temperatures and/or pressures.[5][9]
-
Data Analysis (Rietveld Refinement) : The collected diffraction patterns are analyzed using software like FullProf Suite or GSAS.[9][11] The Rietveld refinement method is employed to fit the entire experimental pattern with a calculated model that includes both the crystal and magnetic structures. This analysis yields precise lattice parameters, atomic positions, the magnetic propagation vector, and the magnitude and orientation of the Cr magnetic moments.[5][9]
Experimental Workflow for Neutron Diffraction
Comparison with Alternative Techniques
While neutron diffraction is the primary tool for magnetic structure determination, other techniques provide complementary and crucial information. The most relevant alternative for CrAs has been synchrotron X-ray diffraction.
-
Synchrotron X-ray Diffraction : This technique is highly sensitive to the crystal structure (the arrangement of atoms).[2][4] X-rays interact primarily with the electron cloud, so they do not directly probe the magnetic moments in the same way neutrons do.[8][12] However, in materials like CrAs where the magnetic and structural transitions are strongly coupled, high-resolution X-ray diffraction can detect the subtle changes in the crystal lattice (e.g., lattice parameters) that occur at the Néel temperature.[1][3] This provides indirect but precise confirmation of the magnetic ordering temperature and its effect on the crystal lattice.
-
Muon Spin Spectroscopy (μSR) : This is another sensitive local-probe technique for studying magnetism. It can detect the presence of magnetic order and determine magnetic transition temperatures. While not a diffraction technique that solves the full structure, it complements neutron diffraction by providing information on the local magnetic fields within the material.[13]
Comparative Analysis of Techniques
| Feature | Neutron Diffraction | Synchrotron X-ray Diffraction |
| Primary Interaction | Atomic nuclei & unpaired electron spins (magnetic moments)[8] | Electron cloud[8] |
| Information Obtained | Direct determination of crystal and magnetic structure (moment size & orientation)[13] | Precise determination of crystal structure (lattice parameters, atomic positions)[3] |
| Sensitivity to Magnetism | High, directly measures magnetic scattering[6] | Generally low/indirect; sensitive to magnetostructural effects[1][4] |
| Sample Requirements | Relatively large sample volume (grams)[14] | Small single crystals or powders (micrograms)[14] |
| Key Strengths | Unambiguous determination of complex magnetic structures (e.g., helimagnetism)[7] | Very high resolution for detecting subtle structural changes[4] |
| Limitations for CrAs | Requires access to a nuclear reactor or spallation source[14] | Does not directly reveal the magnetic moment arrangement[8] |
Experimental Data for CrAs Magnetic Structure
Neutron diffraction studies have been pivotal in characterizing the magnetic structure of CrAs. Recent single-crystal neutron diffraction work has even called for a revision of the long-standing double-helical model, suggesting more complex possibilities.[1][2][15]
| Parameter | Value | Conditions | Technique |
| Néel Temperature (T_N) | ~267 K[1][4] | Ambient Pressure | Neutron & X-ray Diffraction |
| Magnetic Structure | Incommensurate Helical[5] | T < T_N | Neutron Diffraction |
| Propagation Vector, k | (0, 0, 0.3531(6))[5] | 50 K, Ambient Pressure | Neutron Powder Diffraction |
| (0, 0, 0.3807(7))[5] | 260 K, Ambient Pressure | Neutron Powder Diffraction | |
| (0, 0, 0.353(2))[5] | 2 K, 0.12 GPa & 0.84 GPa | Neutron Single-Crystal Diffraction | |
| Cr Magnetic Moment | ~1.7 µ_B[4] | T < T_N | Neutron Diffraction |
| Crystal Structure | Orthorhombic (Pnma)[3][5] | All tested T and P | Neutron & X-ray Diffraction |
Logical Framework for Validation
Validating the magnetic structure of CrAs is a multi-technique process where neutron diffraction provides the core magnetic information, and other methods corroborate related structural and physical properties.
References
- 1. juser.fz-juelich.de [juser.fz-juelich.de]
- 2. ifk.rwth-aachen.de [ifk.rwth-aachen.de]
- 3. Crystal and magnetic structure of CrAs as function of temperat... [publikationen.bibliothek.kit.edu]
- 4. Comparison of the temperature- and pressure-dependent behavior of the crystal structure of CrAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. The difference between neutron diffraction method and X-ray diffraction method - Dandong Aolong Radiative Instrument Group Co.,Ltd [aolongxray.com]
- 9. researchgate.net [researchgate.net]
- 10. arxiv.org [arxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ISIS Neutron diffraction [isis.stfc.ac.uk]
- 14. fiveable.me [fiveable.me]
- 15. Crystal and magnetic structure of CrAs under extreme conditions - RWTH Publications [publications.rwth-aachen.de]
Benchmarking Chromium Arsenide Spintronic Devices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of spintronics, which harnesses the intrinsic spin of the electron in addition to its charge, promises a new generation of devices with lower power consumption, higher data processing speeds, and non-volatility. Among the materials being explored, chromium arsenide (CrAs) has emerged as a promising candidate due to theoretical predictions of its half-metallic ferromagnetic properties. This guide provides a comparative benchmark of CrAs-based spintronic devices against established alternatives, namely Cobalt-Iron-Boron (CoFeB) alloys and Heusler alloys. The performance of these materials is evaluated based on key spintronic metrics, supported by experimental data and detailed methodologies.
Comparative Performance of Spintronic Materials
The efficiency and performance of a spintronic device are fundamentally determined by the intrinsic properties of its constituent magnetic materials. Key metrics include spin polarization, spin lifetime, and spin diffusion length. Spin polarization dictates the efficiency of spin injection, while spin lifetime and diffusion length determine how long and how far spin information can be preserved and transported.
While theoretical studies predict a high spin polarization for this compound (CrAs) in its zinc-blende (ZB) crystal structure, suggesting its potential as a highly efficient spin source, experimental data on its key spintronic performance metrics remain scarce in the current literature.[1] Theoretical calculations suggest that ZB CrAs could be a half-metallic ferromagnet, which would imply a spin polarization approaching 100%.[1][2] One study on CrAs/GaAs heterostructures predicts a spin-polarization of up to 99%.[1] However, the experimental validation of these figures is not yet widely available.
In contrast, Cobalt-Iron-Boron (CoFeB) alloys and Heusler alloys have been extensively characterized, providing a solid baseline for comparison.
| Material Class | Spin Polarization (P) (%) | Spin Lifetime (τs) | Spin Diffusion Length (λsf) | Operating Temperature |
| This compound (CrAs) | Theoretically up to 99% (ZB phase)[1] | Experimental data not readily available | Experimental data not readily available | Ferromagnetic behavior observed well above room temperature[1] |
| Cobalt-Iron-Boron (CoFeB) | Up to 65% (amorphous)[3] | Nanoseconds range | 2.0 - 4.7 nm[4][5] | Room Temperature |
| Heusler Alloys (e.g., Co₂MnSi, Co₂FeAl) | Theoretically up to 100%[6][7][8] Experimentally 50% - 93%[2][9] | Nanoseconds range | ~0.75 nm (for Mn₃Sn)[10] | Room Temperature and above |
Table 1: Comparison of Key Performance Metrics for Spintronic Materials. This table summarizes the reported values for spin polarization, spin lifetime, and spin diffusion length for CrAs, CoFeB, and Heusler alloys. The data for CrAs is primarily based on theoretical predictions and highlights the need for further experimental investigation.
Experimental Protocols for Benchmarking
Accurate and reproducible characterization is paramount for the objective comparison of spintronic devices. The following are detailed methodologies for measuring the key performance metrics discussed above.
Measurement of Spin Polarization
Andreev Reflection Spectroscopy (ARS)
Andreev reflection is a process that occurs at the interface between a normal metal and a superconductor. The spin-dependence of this reflection can be used to determine the spin polarization of the normal material.
-
Experimental Setup: A sharp superconducting tip (e.g., niobium or lead) is brought into contact with the material under investigation at a temperature below the superconductor's critical temperature. A voltage is applied across the point contact, and the differential conductance is measured.
-
Principle: In a normal metal-superconductor junction, an incident electron from the normal metal with a specific spin can form a Cooper pair in the superconductor by retroreflecting a hole with the opposite spin. The probability of this process depends on the spin polarization of the normal metal. By analyzing the differential conductance spectrum, the spin polarization can be extracted.[11]
-
Data Analysis: The normalized conductance spectrum is fitted to a theoretical model, such as the Blonder-Tinkham-Klapwijk (BTK) model, to determine the spin polarization value.
Measurement of Spin Lifetime
Time-Resolved Magneto-Optical Kerr Effect (TR-MOKE)
TR-MOKE is a powerful pump-probe technique to study the dynamics of magnetization and spin states on ultrafast timescales.
-
Experimental Setup: A femtosecond laser pulse ("pump") is used to excite the material, creating a non-equilibrium spin population. A time-delayed, lower-intensity "probe" pulse is then used to measure the change in the Kerr rotation or ellipticity of the reflected light, which is proportional to the magnetization.
-
Principle: The pump pulse perturbs the spin system. The subsequent relaxation of the spin polarization back to equilibrium is monitored by the probe pulse. By varying the time delay between the pump and probe pulses, the spin lifetime can be determined.
-
Data Analysis: The decay of the Kerr signal as a function of the pump-probe delay time is fitted to an exponential decay function to extract the spin lifetime (τs).
Measurement of Spin Diffusion Length
Non-Local Spin Valve (NLSV) Measurement
The NLSV geometry allows for the injection of a pure spin current and its detection at a separate location, enabling a direct measurement of the spin diffusion length.
-
Experimental Setup: A typical device consists of two ferromagnetic electrodes (an injector and a detector) fabricated on top of a non-magnetic channel (e.g., a metal or a semiconductor). A current is passed through the injector electrode and the non-magnetic channel, creating a spin accumulation in the channel.
-
Principle: The injected spins diffuse along the non-magnetic channel. The detector electrode, placed at a variable distance from the injector, measures the voltage generated by the inverse spin Hall effect or the change in its resistance due to the spin accumulation.
-
Data Analysis: The detected spin signal is measured as a function of the distance between the injector and detector. This distance-dependent signal is then fitted to a one-dimensional spin diffusion model to extract the spin diffusion length (λsf).[12][13][14][15]
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Heusler alloys for spintronic devices: review on recent development and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. arxiv.org [arxiv.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Andreev reflection - Wikipedia [en.wikipedia.org]
- 12. ssp.phys.kyushu-u.ac.jp [ssp.phys.kyushu-u.ac.jp]
- 13. pubs.aip.org [pubs.aip.org]
- 14. [1910.06194] Nonlocal Spin Dynamics in the Crossover from Diffusive to Ballistic Transport [arxiv.org]
- 15. researchgate.net [researchgate.net]
Pressure-Induced Superconductivity in CrAs: A Comparative Guide to Reproducibility and Alternatives
An in-depth analysis of the experimental evidence for pressure-induced superconductivity in Chromium Arsenide (CrAs) and a comparative overview of alternative materials exhibiting similar phenomena. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to evaluate the reproducibility of these findings and explore related systems.
The emergence of superconductivity in this compound (CrAs) under high pressure has garnered significant interest within the condensed matter physics community. This phenomenon, where the electrical resistance of a material drops to zero, is particularly intriguing in CrAs as it arises from the suppression of a pre-existing magnetic order, a hallmark of unconventional superconductivity. This guide delves into the experimental data supporting the reproducibility of pressure-induced superconductivity in CrAs and provides a comparative analysis with other materials that exhibit similar pressure-sensitive superconducting phases.
Reproducibility of Superconductivity in CrAs
Multiple independent studies have confirmed the presence of a superconducting state in CrAs under pressure. The key hallmark of this phenomenon is the suppression of the helimagnetic transition temperature (T_N) with increasing pressure, which eventually gives way to a superconducting dome in the temperature-pressure phase diagram. Initial studies reported the onset of superconductivity at a critical pressure (Pc) of approximately 0.8 GPa, with a maximum critical temperature (Tc) of around 2 K.[1] Subsequent investigations have consistently reproduced these findings, observing bulk superconductivity with a large shielding fraction, indicating that the phenomenon is an intrinsic property of the material.[1][2] The superconducting state in CrAs is, however, sensitive to sample quality, with higher purity single crystals exhibiting sharper transitions and a larger superconducting volume fraction.[1]
Comparison with Alternative Materials
The phenomenon of pressure-induced superconductivity is not unique to CrAs. Several other material systems, including other transition metal pnictides, iron-based superconductors, and heavy-fermion compounds, exhibit similar behavior where superconductivity emerges upon the suppression of a magnetic or structural phase transition by applying pressure. A comparative overview of key parameters for CrAs and selected alternative materials is presented below.
| Material | Crystal Structure | Type of Magnetic Order | Critical Pressure (Pc) (GPa) | Maximum Critical Temperature (Tc) (K) |
| CrAs | Orthorhombic (MnP-type) | Helimagnetic | ~0.8 - 0.9 | ~2.0 - 2.2 |
| MnP | Orthorhombic (MnP-type) | Ferromagnetic/Helimagnetic | ~8.0 | ~1.0 |
| BaFe₂As₂ | Tetragonal (ThCr₂Si₂-type) | Antiferromagnetic (Spin Density Wave) | ~2.5 - 4.0 | ~29 - 35.4 |
| SrFe₂As₂ | Tetragonal (ThCr₂Si₂-type) | Antiferromagnetic (Spin Density Wave) | ~3.0 - 3.5 | ~27 - 38 |
| CeRhIn₅ | Tetragonal | Antiferromagnetic | ~1.6 - 2.35 | ~2.1 - 2.3 |
| UGe₂ | Orthorhombic | Ferromagnetic | ~1.0 - 1.6 | ~0.7 |
Experimental Protocols
The investigation of pressure-induced superconductivity necessitates specialized experimental techniques to generate and control high pressures at low temperatures while simultaneously measuring the material's physical properties.
High-Pressure Generation and Measurement
1. Diamond Anvil Cell (DAC): The primary apparatus for generating static high pressures is the diamond anvil cell.[3]
- Principle: Two opposing diamond anvils compress a sample contained within a gasket. The small culet size of the diamonds allows for the generation of extremely high pressures (up to several hundred GPa) with a modest applied force.
- Gasket: A thin metal foil (e.g., rhenium, stainless steel) with a small hole drilled in the center serves as the sample chamber.
- Pressure Transmitting Medium: To ensure hydrostatic or quasi-hydrostatic pressure on the sample, a pressure-transmitting medium is loaded into the sample chamber along with the sample.[3] Common media for low-temperature experiments include:
- Gases (e.g., helium, neon, argon) loaded cryogenically.[4][5]
- Liquids (e.g., silicone oil, Daphne oil, methanol-ethanol mixture).[3][6][7]
- Pressure Calibration: The pressure inside the DAC is typically determined in situ using the ruby fluorescence method.[8] A small ruby chip is placed in the sample chamber, and the pressure-dependent shift of its fluorescence line (R1 line) is measured upon laser excitation.[6][8][9]
Low-Temperature Electrical Resistivity Measurement
1. Four-Probe Method: The electrical resistance of the sample is measured as a function of temperature using a four-probe configuration to eliminate the influence of contact resistance.
- Contact Preparation: Four thin wires (e.g., gold, platinum) are attached to the sample. This can be achieved through spot welding or by using conductive epoxy. For measurements in a DAC, microfabrication techniques are often employed to deposit electrodes directly onto the diamond anvil or the sample.
- Cryostat: The DAC is mounted in a cryostat (e.g., a Helium-3 refrigerator or a dilution refrigerator) to achieve the low temperatures required for superconductivity to manifest.
- Measurement: A small AC or DC current is passed through the outer two probes, and the voltage drop across the inner two probes is measured. The resistance is then calculated using Ohm's law. The superconducting transition is identified by a sharp drop in resistance to zero.
Magnetic Susceptibility Measurement
1. AC Susceptibility: This technique is used to determine the superconducting volume fraction (Meissner effect).
- Coil System: A set of primary and secondary coils is placed around the sample inside the DAC.
- Measurement: An AC current in the primary coil generates an oscillating magnetic field. The change in the magnetic flux due to the sample's magnetic response is detected by the secondary coils. A diamagnetic signal (negative susceptibility) below Tc indicates the expulsion of the magnetic field from the superconductor.
Experimental Workflow for Investigating Pressure-Induced Superconductivity
The following diagram illustrates a typical workflow for the discovery and characterization of pressure-induced superconductivity in a new material.
Caption: A flowchart of the experimental process for studying pressure-induced superconductivity.
Signaling Pathways and Underlying Physics
The emergence of superconductivity in CrAs and related materials is intimately linked to the suppression of long-range magnetic order. The prevailing theoretical picture suggests that quantum critical fluctuations associated with the suppression of the magnetic phase transition play a crucial role in mediating the pairing of electrons, leading to the formation of Cooper pairs and the onset of superconductivity. This is in contrast to conventional superconductors where the pairing is mediated by phonons (lattice vibrations).
The following diagram illustrates the conceptual relationship between pressure, magnetism, and superconductivity in these systems.
Caption: The interplay between pressure, magnetism, and the emergence of superconductivity.
References
- 1. iopex6.iphy.ac.cn [iopex6.iphy.ac.cn]
- 2. ISSP ActivityReport 2014 - Pressure Induced Superconductivity in CrAs [issp.u-tokyo.ac.jp]
- 3. Diamond anvil cell - Wikipedia [en.wikipedia.org]
- 4. The Diamond Anvil Cell (DAC) [serc.carleton.edu]
- 5. pubs.aip.org [pubs.aip.org]
- 6. jsg.utexas.edu [jsg.utexas.edu]
- 7. uhp.iphy.ac.cn [uhp.iphy.ac.cn]
- 8. Ruby pressure scale - Wikipedia [en.wikipedia.org]
- 9. physics.byu.edu [physics.byu.edu]
Cross-Validation of Electronic Property Measurements in CrAs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimentally measured and theoretically calculated electronic properties of Chromium Arsenide (CrAs). The emergence of unconventional superconductivity in CrAs under pressure has spurred intensive research into its electronic structure. Cross-validation of data from various experimental techniques and theoretical models is crucial for a comprehensive understanding of its behavior. This document summarizes key quantitative data, details the experimental protocols used for these measurements, and illustrates the workflow for cross-validation.
Data Presentation: A Comparative Analysis of Electronic Properties
| Property | Experimental (dHvA) | Theoretical (DFT) |
| dHvA Frequency (T) | 220 (Ambient Pressure)[1] | Not Directly Calculated |
| up to 3480 (Above Critical Pressure, P > 0.7 GPa)[1] | ||
| Cyclotron Effective Mass (m₀) | 0.9 (Ambient Pressure)[1] | Not Directly Calculated |
| up to 7.6 (Above Critical Pressure, P > 0.7 GPa)[1] | ||
| Magnetic Moment (μB/Cr) | In good agreement with DFT[2] | ~1.7 (Ambient Pressure) |
| Fermi Surface | Small Fermi surface at ambient pressure; larger Fermi surfaces emerge above the critical pressure.[1] | Calculations show a strong dependence of the Fermi surface on the unit cell volume (pressure). |
Note: The theoretical values for dHvA frequency and cyclotron effective mass are not typically direct outputs of standard DFT calculations but can be derived from the calculated band structure. The statement "in good agreement with experimental data" regarding the magnetic moment is from DFT studies, though the specific experimental values were not presented in the same publications. The absence of a direct quantitative comparison between ARPES and DFT for CrAs highlights a gap in the current research landscape and an opportunity for future investigations.
Experimental Protocols
Detailed methodologies are essential for the reproduction and validation of experimental results. Below are outlines of the key experimental techniques used to probe the electronic properties of CrAs.
de Haas-van Alphen (dHvA) Effect Measurements
The dHvA effect is a quantum mechanical phenomenon where the magnetic susceptibility of a metal oscillates as a function of the inverse of an applied magnetic field. These oscillations provide direct information about the extremal cross-sectional areas of the Fermi surface.
Methodology:
-
Sample Preparation: High-quality single crystals of CrAs are required. These are typically grown using a flux method.
-
Measurement Setup: The measurements are performed at very low temperatures (typically below 1 K) and in high magnetic fields (up to and exceeding 15 T). A piston-cylinder type pressure cell is used to apply hydrostatic pressure. Daphne 7474 oil is commonly used as the pressure-transmitting medium.
-
Detection: The dHvA oscillations are detected using a field modulation technique. A small AC modulation field is superimposed on the main DC magnetic field. The resulting oscillations in the magnetization are detected by a pickup coil and measured using a lock-in amplifier.
-
Data Analysis: The oscillatory signal is analyzed as a function of the inverse magnetic field (1/B). A Fast Fourier Transform (FFT) of the data reveals the dHvA frequencies, which are directly proportional to the extremal Fermi surface cross-sectional areas. The temperature dependence of the oscillation amplitude is used to determine the cyclotron effective mass of the charge carriers.
Angle-Resolved Photoemission Spectroscopy (ARPES)
ARPES is a powerful experimental technique used to directly observe the electronic band structure of materials. It is based on the photoelectric effect.
Methodology:
-
Sample Preparation: Single crystals of CrAs are cleaved in situ under ultra-high vacuum (UHV) conditions to expose a clean, atomically flat surface.
-
Photon Source: A monochromatic light source, typically a synchrotron beamline or a UV laser, is used to generate photons of a specific energy.
-
Photoelectron Detection: The incident photons excite electrons from the sample. An electron energy analyzer measures the kinetic energy and the emission angle of these photoelectrons.
-
Data Analysis: By conserving energy and momentum, the binding energy and the crystal momentum of the electron within the solid can be determined from the measured kinetic energy and emission angle. This allows for the direct mapping of the electronic band dispersion and the Fermi surface. For transition metal pnictides like CrAs, soft X-ray ARPES can be particularly useful for its enhanced bulk sensitivity.
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Methodology:
-
Structural Input: The calculations begin with the experimentally determined crystal structure of CrAs as input.
-
Computational Method: A first-principles calculation is performed using a DFT package (e.g., VASP, Quantum ESPRESSO). The generalized gradient approximation (GGA) or local density approximation (LDA) is often used for the exchange-correlation functional.
-
Calculation Parameters: Key parameters such as the plane-wave cutoff energy and the k-point mesh for Brillouin zone integration are chosen to ensure convergence of the total energy.
-
Output and Analysis: The calculations yield the electronic band structure, density of states (DOS), and Fermi surface. From these, other electronic properties such as magnetic moments can be derived and compared with experimental results. To simulate the effects of pressure, the calculations are repeated for different unit cell volumes.
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of electronic property measurements of CrAs, integrating experimental and theoretical approaches.
Caption: Workflow for cross-validating CrAs electronic properties.
References
Differentiating Intrinsic and Extrinsic Properties of Chromium Arsenide (CrAs): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chromium arsenide (CrAs) has garnered significant attention in the scientific community due to the emergence of pressure-induced superconductivity in proximity to a helimagnetic quantum critical point. Understanding the fundamental, or intrinsic, properties of this material is paramount for harnessing its potential. However, these intrinsic characteristics are often masked or modified by extrinsic factors, such as impurities, crystalline defects, and the experimental conditions themselves. This guide provides a comprehensive comparison of the intrinsic versus extrinsic properties of CrAs, supported by experimental data and detailed methodologies, to aid researchers in accurately characterizing this intriguing compound.
Distinguishing Intrinsic and Extrinsic Properties: A Workflow
The following workflow outlines the general experimental and analytical process for separating the inherent properties of CrAs from those influenced by external factors.
Intrinsic Properties of Pure CrAs
Intrinsic properties are inherent to a pure, defect-free single crystal of CrAs at ambient pressure. These characteristics are dictated by its chemical composition and crystal structure.
Crystal Structure: CrAs crystallizes in the orthorhombic MnP-type structure with the space group Pnma.[1] This structure is a distorted variant of the hexagonal NiAs-type structure.[2]
Magnetic Properties: At temperatures above its Néel temperature (TN), CrAs is a Pauli paramagnet.[2] Below TN, it transitions into a helimagnetically ordered state.[3][4] This magnetic transition is a first-order phase transition, accompanied by a structural transition.[4]
Electronic Properties: First-principles calculations and experimental observations confirm that CrAs is a metallic conductor.[1][5]
| Intrinsic Property | Value/Description | Experimental Technique |
| Crystal Structure | Orthorhombic, MnP-type (Space Group: Pnma) | X-ray Diffraction (XRD) |
| Néel Temperature (TN) | ~265 - 270 K | Magnetic Susceptibility, Neutron Diffraction, Electrical Resistivity |
| Magnetic Order | Double-helical magnetic structure below TN | Neutron Diffraction |
| Electronic State | Metallic | Electrical Resistivity, Band Structure Calculations |
Extrinsic Influences on CrAs Properties
Extrinsic properties arise from factors that are not inherent to the pure material, such as the application of external pressure, introduction of impurities or defects through chemical doping, and the synthesis method itself.
The Role of Hydrostatic Pressure
Hydrostatic pressure is a powerful tool for tuning the properties of CrAs without introducing disorder. Applying pressure suppresses the helimagnetic order, leading to the emergence of superconductivity.[6][7]
| Extrinsic Factor | Effect | Key Observation |
| Hydrostatic Pressure | Suppression of helimagnetic order | TN decreases with increasing pressure.[6] |
| Induction of superconductivity | Superconductivity appears at a critical pressure (Pc) where helimagnetism is suppressed.[6][7] |
The Impact of Chemical Doping
Introducing other elements into the CrAs lattice, such as aluminum (Al) or phosphorus (P), can also significantly alter its properties. Doping can be used to tune the antiferromagnetic quantum critical point (QCP) and study its relationship with superconductivity.[4][8]
| Dopant | Effect on TN | Impact on Superconductivity |
| Phosphorus (P) | Suppression of helimagnetic order with increasing P concentration.[4] | Persistent antiferromagnetic correlations observed, suggesting a link to superconductivity.[4] |
| Aluminum (Al) | Can tune the location of the antiferromagnetic QCP.[8] | Decouples the superconducting dome from the QCP, suggesting superconductivity may not arise from magnetic critical fluctuations.[8] |
Experimental Protocols
Detailed and precise experimental methodologies are crucial for obtaining reliable data to distinguish between intrinsic and extrinsic properties.
Single Crystal Synthesis
High-quality single crystals are essential for studying the intrinsic properties of materials, as they minimize the influence of grain boundaries and other defects present in polycrystalline samples.[9]
-
Sn-flux Method: This technique involves dissolving Cr and As in molten tin (Sn) and slowly cooling the mixture to allow CrAs crystals to precipitate. The excess Sn flux is then removed, typically with an acid that does not react with CrAs. This method has been successfully used to grow high-quality CrAs single crystals.[5]
-
Chemical Vapor Transport (CVT): In this method, a transport agent (e.g., iodine) is used to transport Cr and As in the gas phase from a source to a cooler region in a sealed ampoule, where they react and deposit as single crystals.
Characterization Techniques
-
X-ray Diffraction (XRD):
-
Objective: To determine the crystal structure, lattice parameters, and phase purity of the synthesized crystals.
-
Methodology: A monochromatic X-ray beam is directed at the sample. The diffracted X-rays are detected at various angles to produce a diffraction pattern. The positions and intensities of the diffraction peaks are then analyzed to determine the crystal structure. Single-crystal XRD provides precise information about the atomic arrangement, while powder XRD is useful for assessing phase purity.
-
-
Magnetic Susceptibility:
-
Objective: To identify the magnetic transition temperature (TN) and characterize the magnetic state of the material.
-
Methodology: The sample is placed in a magnetic field, and its induced magnetic moment is measured as a function of temperature. A sharp anomaly in the susceptibility versus temperature curve indicates a magnetic phase transition.
-
-
Neutron Diffraction:
-
Objective: To determine the magnetic structure of CrAs below TN.
-
Methodology: A beam of neutrons is scattered from the sample. Neutrons interact with the magnetic moments of the atoms, providing information about the arrangement of these moments. By analyzing the diffraction pattern of the scattered neutrons, the helimagnetic structure of CrAs can be determined.
-
-
Electrical Resistivity:
-
Objective: To characterize the electronic transport properties and detect phase transitions.
-
Methodology: A four-probe method is typically used to measure the electrical resistance of the sample as a function of temperature and pressure. A sharp change in resistivity can indicate a magnetic or structural phase transition. The emergence of zero resistance is the hallmark of superconductivity.
-
Interplay between Magnetism and Superconductivity
The relationship between the suppression of the intrinsic helimagnetic order and the emergence of extrinsic pressure-induced superconductivity is a key area of research for CrAs. The proximity of the superconducting dome to the magnetic quantum critical point suggests that magnetic fluctuations may play a crucial role in the superconducting pairing mechanism.[4][6]
Comparison with other Transition Metal Pnictides
The properties of CrAs can be better understood by comparing them to other transition metal pnictides with similar crystal structures, such as MnP and FeP.[2][10]
| Compound | Magnetic Ground State (Ambient Pressure) | Superconductivity |
| CrAs | Helimagnetic | Pressure-induced |
| MnP | Ferromagnetic, then helimagnetic at lower temperatures | Pressure-induced |
| FeP | Non-magnetic | Not observed |
This comparison highlights that while these materials share a common crystal structure, their intrinsic magnetic properties and their response to extrinsic factors like pressure can be significantly different.
Conclusion
A clear distinction between the intrinsic and extrinsic properties of CrAs is fundamental for advancing our understanding of its complex phase diagram, particularly the interplay between magnetism and unconventional superconductivity. The intrinsic properties of CrAs are characterized by its MnP-type crystal structure and a helimagnetic ground state. Extrinsic factors, most notably pressure and chemical doping, can profoundly alter these properties, suppressing magnetism and inducing superconductivity. By employing rigorous synthesis and characterization techniques, researchers can systematically disentangle these effects, paving the way for a deeper comprehension of the underlying physics of CrAs and related materials.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. [PDF] Evolution of Magnetic Double Helix and Quantum Criticality near a Dome of Superconductivity in CrAs | Semantic Scholar [semanticscholar.org]
- 4. [1901.02196] Evolution of Magnetic Double Helix and Quantum Criticality near a Dome of Superconductivity in CrAs [arxiv.org]
- 5. iop.cas.cn [iop.cas.cn]
- 6. arxiv.org [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. arxiv.org [arxiv.org]
- 9. Materials science - Wikipedia [en.wikipedia.org]
- 10. Comparison of the temperature- and pressure-dependent behavior of the crystal structure of CrAs - PMC [pmc.ncbi.nlm.nih.gov]
Doped vs. Undoped Chromium Arsenide: A Comparative Performance Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced performance of materials is critical. This guide provides an objective comparison of doped and undoped chromium arsenide (CrAs), supported by experimental data, to inform materials selection and experimental design.
This compound (CrAs) is a material of significant interest due to its complex magnetic properties and pressure-induced superconductivity. In its undoped state, CrAs exhibits a helimagnetic order below a Néel temperature (TN) of approximately 265 K.[1] This magnetic transition is accompanied by a structural change. The application of external pressure can suppress this magnetic order, leading to the emergence of superconductivity at low temperatures.
Doping—the intentional introduction of impurities—serves as a powerful tool to tune the material's properties. By substituting chromium or arsenic atoms with other elements, researchers can manipulate the electronic and magnetic ground states of CrAs, leading to significant alterations in its performance characteristics. This guide focuses on a comparative evaluation of undoped CrAs and CrAs doped with various elements, with a particular emphasis on aluminum doping, for which experimental data is more readily available.
Comparative Performance Data
The following tables summarize the key performance metrics of undoped and aluminum-doped this compound based on available experimental data.
Table 1: Structural and Magnetic Properties
| Property | Undoped CrAs | 0.7% Al-doped CrAs |
| Crystal Structure | Orthorhombic (MnP-type) | Orthorhombic (MnP-type) |
| Lattice Constant (a) | 5.6510 Å | 5.6499 Å |
| Lattice Constant (b) | 3.4688 Å | 3.4831 Å |
| Lattice Constant (c) | 6.2067 Å | 6.2049 Å |
| Antiferromagnetic Transition Temperature (TN) | ~260 K - 265 K | ~270 K - 275 K |
| Critical Pressure for Quantum Critical Point (Pc) | ~8 - 9 kbar | ~4.5 kbar |
Data sourced from references:[1][2]
Table 2: Superconducting Properties under Pressure
| Property | Undoped CrAs | 0.7% Al-doped CrAs |
| Onset of Superconductivity | ~0.3 GPa | > 4.5 kbar |
| Maximum Superconducting Transition Temperature (Tc) | ~2.2 K | ~2.3 K |
| Optimal Pressure for Maximum Tc | ~1.0 GPa (~10 kbar) | ~9 - 10 kbar |
Data sourced from references:[1][2][3]
The Impact of Doping: An Analysis
Aluminum doping in this compound demonstrates a clear influence on its fundamental properties. The substitution of aluminum for chromium leads to an increase in the antiferromagnetic transition temperature (TN) by approximately 10 K.[2] This is accompanied by an elongation of the b-axis lattice constant and an overall increase in the cell volume.
A significant consequence of Al-doping is the substantial reduction in the critical pressure required to induce a quantum critical point (QCP), where the antiferromagnetic order is suppressed to zero temperature. In undoped CrAs, this occurs at around 8-9 kbar, whereas in 0.7% Al-doped CrAs, the critical pressure is nearly halved to approximately 4.5 kbar.[2] This tunability of the QCP is of great interest for studying the interplay between magnetism and superconductivity.
Interestingly, while the magnetic properties are highly sensitive to Al-doping, the superconducting phase appears to be largely independent of it.[2] The maximum superconducting transition temperature (Tc) and the optimal pressure at which it occurs remain nearly identical for both undoped and Al-doped CrAs.[2] This decoupling of the superconducting phase from the magnetic quantum critical point in the doped material provides valuable insights into the mechanisms of unconventional superconductivity.
Theoretical studies suggest that doping with other elements could also lead to significant changes. For instance, first-principles calculations predict that substituting chromium with titanium and arsenic with tellurium can induce phase transitions in both the crystal structure and the magnetic order.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the key experimental protocols for the synthesis and characterization of doped and undoped this compound.
Single-Crystal Synthesis: Tin-Flux Method
High-quality single crystals of CrAs are essential for accurate property measurements. The tin-flux method is a common technique for growing these crystals.
-
Precursor Preparation: High-purity chromium (Cr) and arsenic (As) powders are mixed with a large excess of tin (Sn) in a specific molar ratio within an inert atmosphere glovebox to prevent oxidation.
-
Encapsulation: The mixture is placed in an alumina crucible, which is then sealed in an evacuated quartz tube.
-
Heating Profile: The sealed tube is heated in a furnace to a high temperature (e.g., 1150 °C) over several hours. This temperature is maintained for an extended period to ensure complete dissolution and homogenization of the precursors in the tin flux.
-
Slow Cooling: The furnace is then slowly cooled over a period of several days to a lower temperature (e.g., 600 °C). During this slow cooling process, single crystals of CrAs nucleate and grow from the molten flux.
-
Crystal Separation: Once at the lower temperature, the excess tin flux is removed, typically by centrifugation while the flux is still molten. The remaining CrAs crystals are then cleaned with a suitable solvent, such as hydrochloric acid, to dissolve any residual tin.
Structural Characterization: Powder X-ray Diffraction (PXRD)
PXRD is employed to verify the crystal structure and determine the lattice parameters of the synthesized crystals.
-
Sample Preparation: A small number of single crystals are finely ground into a homogeneous powder. The powder is then mounted on a sample holder.
-
Data Collection: The sample is placed in a powder X-ray diffractometer. A monochromatic X-ray beam (e.g., Cu Kα radiation) is directed at the sample. The diffracted X-rays are detected as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions of the diffraction peaks are used to determine the lattice parameters, and the overall pattern is compared to known crystallographic databases to confirm the phase purity and crystal structure. Rietveld refinement can be used for a more detailed structural analysis.
Property Measurement: Four-Probe Electrical Resistivity
The electrical resistivity of the CrAs crystals is measured as a function of temperature and pressure to identify magnetic transitions and the onset of superconductivity.
-
Sample Mounting: A single, needle-shaped crystal is selected. Four thin electrical leads are attached to the crystal in a linear, equally spaced configuration using a conductive epoxy or spot welding.
-
Measurement Setup: The sample is placed in a cryostat for temperature control and, if applicable, within a pressure cell. The outer two leads are connected to a current source, and the inner two leads are connected to a high-impedance voltmeter.
-
Data Acquisition: A constant current is passed through the outer leads, and the voltage drop across the inner two leads is measured as the temperature is swept. The resistivity is calculated from the measured voltage, current, and the sample's dimensions. This process is repeated at various applied pressures.
Magnetic Property Measurement: Vibrating Sample Magnetometry (VSM)
VSM is used to measure the magnetic moment of the sample as a function of temperature and applied magnetic field, allowing for the determination of the magnetic transition temperature.
-
Sample Mounting: A small single crystal is mounted on a sample holder at the end of a vibrating rod.
-
Measurement Procedure: The sample is placed within a uniform magnetic field. The sample is then vibrated at a constant frequency. The oscillating magnetic moment of the sample induces a voltage in a set of pickup coils. This induced voltage is proportional to the magnetic moment of the sample.
-
Data Analysis: The magnetic moment is measured as the temperature is varied in a constant applied magnetic field to determine the Néel temperature. Isothermal measurements of magnetization versus applied magnetic field can also be performed to study the magnetic hysteresis.
References
"assessing the stability of chromium arsenide under ambient conditions"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the stability of chromium arsenide (CrAs) under ambient conditions, juxtaposed with alternative semiconductor materials. The information presented herein is intended to inform material selection and handling protocols in research and development settings.
Comparative Stability Analysis
The stability of a semiconductor material under ambient conditions—encompassing exposure to air, moisture, and fluctuating temperatures—is a critical determinant of its performance and reliability in electronic and optoelectronic applications. While this compound (CrAs) is a material of interest for various applications, its long-term stability in an ambient environment is a key consideration. This section compares the known stability of CrAs with that of established and emerging semiconductor materials: gallium arsenide (GaAs), gallium nitride (GaN), and cubic boron arsenide (c-BAs).
Table 1: Comparison of Material Stability under Ambient Conditions
| Material | Chemical Formula | Known Ambient Stability | Observed Degradation Mechanisms |
| This compound | CrAs | Generally stable under normal conditions, but noted to be "air sensitive" and should be stored in tightly closed containers. | Likely forms a passivating chromium oxide layer. Potential for slow surface oxidation over prolonged air exposure. |
| Gallium Arsenide | GaAs | Unstable in air; forms a native oxide layer. | Rapid formation of a non-stoichiometric mixture of gallium and arsenic oxides (As2O3, As2O5, Ga2O3) on the surface, which can degrade electronic properties.[1] |
| Gallium Nitride | GaN | Highly stable. | Exhibits strong chemical stability and is resistant to oxidation under ambient and moderately elevated temperatures.[2][3][4][5][6] |
| Cubic Boron Arsenide | c-BAs | Predicted to be stable, but long-term experimental data under ambient conditions is limited. | As an emerging material, its long-term degradation pathways in air are still under investigation. |
Summary of Findings:
This compound's stability in ambient conditions appears to be moderate. While it is generally considered non-reactive for short-term handling, the "air sensitive" classification suggests that prolonged exposure to the atmosphere could lead to surface oxidation. This is likely due to the formation of a thin, passivating layer of chromium oxide, a phenomenon observed in chromium metal which protects it from further corrosion.[7][8] However, the precise kinetics and long-term effects of this oxidation on the material's properties are not well-documented in the available literature.
In contrast, gallium arsenide (GaAs) is well-known for its susceptibility to oxidation in air.[1][9][10][11] This leads to the formation of a native oxide layer that can be detrimental to device performance. This instability necessitates the use of passivation techniques or encapsulation for most practical applications.
Gallium nitride (GaN) stands out for its exceptional chemical and thermal stability.[2][3][4][5][6] Its robustness makes it a preferred material for high-power and high-frequency applications where reliability in harsh environments is paramount.
Cubic boron arsenide (c-BAs) is a promising new semiconductor with exceptional thermal conductivity.[12][13][14][15] While theoretical calculations suggest good stability, comprehensive experimental data on its long-term behavior under ambient conditions is still emerging.
Experimental Protocols for Assessing Material Stability
To quantitatively assess the stability of this compound and other semiconductor materials under ambient conditions, a series of well-defined experimental protocols should be employed. These protocols are designed to probe changes in the material's structural, chemical, and electronic properties over time.
A. Surface Analysis:
-
X-ray Photoelectron Spectroscopy (XPS): This technique is crucial for identifying the chemical composition and elemental oxidation states on the material's surface. By performing XPS analysis at regular intervals on samples exposed to ambient air, one can track the formation and evolution of oxide layers.
-
Auger Electron Spectroscopy (AES): AES provides high-resolution elemental mapping of the surface. It can be used to investigate the spatial distribution of oxides and other contaminants that may accumulate on the surface over time.
-
Atomic Force Microscopy (AFM): AFM is used to characterize the surface morphology of the material. Changes in surface roughness or the formation of new features can be indicative of degradation processes.
B. Structural Analysis:
-
X-ray Diffraction (XRD): XRD is used to monitor the crystalline structure of the material. Any changes in the diffraction pattern over time could indicate phase transformations or the formation of new crystalline degradation products.
C. Environmental Testing:
-
Controlled Environment Exposure: Samples should be placed in an environmental chamber with controlled temperature and humidity to simulate ambient conditions systematically. Parallel experiments in an inert atmosphere (e.g., nitrogen or argon) will serve as a baseline.
-
Accelerated Aging: To expedite the assessment, samples can be subjected to elevated temperatures and humidity levels. ASTM F1980 provides a standard guide for accelerated aging of sterile medical device packaging and can be adapted for materials testing.[16]
D. Electronic Property Measurement:
-
Four-Point Probe Measurement: This method is used to measure the sheet resistance of the material. An increase in sheet resistance over time can indicate degradation of the material's conductive properties.
-
Hall Effect Measurement: This provides information on carrier concentration and mobility. Changes in these parameters are sensitive indicators of degradation in semiconductor performance.
Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a semiconductor material under ambient conditions.
References
- 1. joam.inoe.ro [joam.inoe.ro]
- 2. The Studies on Gallium Nitride-Based Materials: A Bibliometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Review of Gallium Nitride Devices and Integrated Circuits at High Temperatures - High-Temperature Materials - Full-Text HTML - SCIEPublish [sciepublish.com]
- 6. Gallium nitride - Wikipedia [en.wikipedia.org]
- 7. Passivation of Chromium [mail.almerja.com]
- 8. astropak.com [astropak.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. sibener-group.uchicago.edu [sibener-group.uchicago.edu]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Basic physical properties of cubic boron arsenide | Semantic Scholar [semanticscholar.org]
- 13. arxiv.org [arxiv.org]
- 14. youtube.com [youtube.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. m.youtube.com [m.youtube.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Chromium Arsenide
For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety protocols is paramount. Handling and disposing of hazardous materials like chromium arsenide (CrAs) demands a robust understanding of procedural steps to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
This compound is classified as a hazardous waste due to its acute toxicity and environmental hazards.[1][2] It is toxic if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects.[2][3] Therefore, proper disposal is not merely a recommendation but a strict regulatory requirement.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with extreme care in a designated and properly labeled area.[4] Always work within a chemical fume hood or glove box to avoid the inhalation of dust.[5] Personal Protective Equipment (PPE) is mandatory and includes:
-
Gloves: Nitrile gloves are recommended.[4]
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: To prevent skin contact.
In the event of a spill, evacuate the area immediately.[5][6] For small spills, carefully sweep the material into a sealed container for disposal, avoiding dust generation.[5] Do not use a standard shop vacuum.[6] For large spills, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled by a licensed hazardous waste disposal service.[3][7] Do not attempt to treat or dispose of this material through standard laboratory waste streams.
-
Waste Collection:
-
Labeling:
-
Clearly label the container with the words "Hazardous Waste."[7]
-
The label must include:
-
-
Storage:
-
Professional Disposal:
Regulatory Framework
The disposal of this compound is governed by stringent regulations, primarily under the Resource Conservation and Recovery Act (RCRA).[9] Both chromium and arsenic are listed as RCRA 8 metals, and waste containing these elements must be managed as hazardous waste.[9] The Toxicity Characteristic Leaching Procedure (TCLP) is used to determine if a waste is hazardous based on the concentration of specific contaminants.
| RCRA 8 Metal | EPA Hazardous Waste Code | Regulatory Limit (mg/L) |
| Arsenic | D004 | 5.0 |
| Chromium | D007 | 5.0 |
| Barium | D005 | 100.0 |
| Cadmium | D006 | 1.0 |
| Lead | D008 | 5.0 |
| Mercury | D009 | 0.2 |
| Selenium | D010 | 1.0 |
| Silver | D011 | 5.0 |
| Data sourced from the U.S. Environmental Protection Agency (EPA).[7] |
Experimental Protocols for Waste Treatment (Industrial Scale)
While laboratory-scale treatment of this compound waste is not recommended without specialized training and permits, it is valuable for researchers to be aware of the industrial-scale methodologies.[7] The primary goal of treatment is to convert the hazardous waste into a more stable and less leachable form suitable for landfill disposal.[10]
Stabilization/Solidification: This is a common treatment method for arsenic-containing wastes.[10] The process involves mixing the waste with reagents like cement to physically and chemically bind the arsenic, reducing its mobility.[10] For wastes containing hexavalent chromium, a reduction step is necessary to convert it to the less toxic trivalent chromium before stabilization.[11]
Logical Workflow for Laboratory Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste generated in a laboratory setting.
References
- 1. fishersci.nl [fishersci.nl]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. materion.com [materion.com]
- 4. drexel.edu [drexel.edu]
- 5. uwindsor.ca [uwindsor.ca]
- 6. nj.gov [nj.gov]
- 7. benchchem.com [benchchem.com]
- 8. americanelements.com [americanelements.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. dcceew.gov.au [dcceew.gov.au]
- 11. scispace.com [scispace.com]
Personal protective equipment for handling Chromium arsenide
Essential Safety and Handling Guide for Chromium Arsenide
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (Cr₂As). Due to its high toxicity, proper personal protective equipment (PPE) and handling protocols are mandatory to ensure personnel safety and environmental protection.
Hazard Overview
This compound is classified as a highly toxic substance. The primary routes of exposure are inhalation and ingestion.[1][2] It is toxic if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects.[2][3] Chronic exposure through prolonged inhalation may be harmful.[3]
Hazard Statements:
-
Toxic if swallowed (H301)[1]
-
Toxic if inhaled (H331)[1]
-
May cause cancer (H350)[4]
-
Very toxic to aquatic life with long-lasting effects (H410)[1][2]
Personal Protective Equipment (PPE) and Exposure Control
Strict adherence to PPE protocols is essential to prevent exposure. Engineering controls, such as using the material within a fume hood or providing adequate local exhaust ventilation, should be the primary method of exposure control.[5][6]
Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Respiratory | NIOSH-approved respirator. For dusts, a particulate respirator (e.g., N95, N100) is required.[7][8] | Prevents inhalation of toxic dust particles.[1][2] |
| Eye/Face | Safety glasses with side shields and a face shield, or a full-face respirator.[2] | Protects against splashes and airborne particles. |
| Skin/Body | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and potentially a corrosion-resistant apron or coveralls for larger quantities.[2][9] | Avoids skin contact. Contaminated clothing should be removed immediately. |
Hygiene Practices:
-
Wash hands and face thoroughly after handling and before eating, drinking, or smoking.[1][8][10]
-
Remove contaminated PPE and clothing before leaving the work area.[8][10]
Occupational Exposure Limits
Quantitative exposure limits have been established by various regulatory agencies to minimize the risk of adverse health effects.
| Agency | Type | Limit |
| OSHA | Ceiling | 0.1 mg/m³[3] |
| ACGIH | TWA | 0.01 mg/m³[3] |
| NIOSH | Ceiling | 0.002 mg/m³[3] |
| California PEL | TWA | 0.005 mg/m³[3] |
TWA (Time-Weighted Average), Ceiling (limit not to be exceeded at any time).
Standard Operating Protocol for Handling this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
Methodology:
-
Preparation and Planning:
-
Obtain and review the Safety Data Sheet (SDS) for this compound before beginning work.[1][2]
-
Ensure a designated work area is prepared, preferably within a certified chemical fume hood.
-
Verify that an eyewash station and safety shower are accessible and operational.[9]
-
Prepare all necessary equipment and label all containers appropriately.
-
Assemble the required PPE.
-
-
Donning PPE:
-
Put on a lab coat and any additional required protective clothing.
-
Don the appropriate NIOSH-approved respirator.
-
Put on safety glasses or goggles.
-
Wash and dry hands, then don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Handling the Compound:
-
Post-Handling and Cleanup:
-
Decontaminate all surfaces and equipment after use.
-
Carefully remove PPE, avoiding contact with contaminated surfaces. Gloves should be removed last.
-
Dispose of all contaminated waste in a properly labeled hazardous waste container.[2]
-
Wash hands thoroughly with soap and water.
-
Caption: Standard Operating Procedure for handling this compound.
Emergency and Disposal Plans
Spill Response Protocol
Immediate and correct response to a spill is critical to contain the hazard.
Methodology:
-
Evacuate and Alert: Immediately alert others in the area and evacuate personnel to a safe location, upwind of the spill if possible.[1]
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before re-entering the area, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection.
-
Containment: Prevent the spill from spreading or entering drains or waterways.[1][3]
-
Cleanup:
-
Decontamination: Following product recovery, flush the area with water if appropriate, or decontaminate surfaces according to laboratory procedures.[3]
-
Reporting: Report the incident to the appropriate safety personnel.
Caption: Emergency workflow for a this compound spill.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor immediately.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with plenty of water for at least 15 minutes. Immediate medical attention is required.[1][2] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical advice.[1][2] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth.[1][2] |
Disposal Plan
This compound and any materials contaminated with it are considered hazardous waste.[2] Both chromium and arsenic are listed as RCRA 8 metals, requiring strict "cradle-to-grave" management.[11][12]
-
Waste Collection: Collect and reclaim or dispose of waste in sealed, properly labeled containers at a licensed waste disposal site.[3]
-
Regulations: Disposal must be in accordance with all applicable local, regional, national, and international regulations.[2][3] Do not allow the material to enter drains, sewers, or waterways.[1][3]
-
Treatment: Waste treatment often involves reducing hexavalent chromium to the less toxic trivalent chromium, followed by precipitation.[13] This should only be performed by trained personnel or a licensed waste disposal company.
References
- 1. fishersci.nl [fishersci.nl]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. materion.com [materion.com]
- 4. americanelements.com [americanelements.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Chromium metal [cdc.gov]
- 8. suppliers.rolls-royce.com [suppliers.rolls-royce.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. asg-inc.org [asg-inc.org]
- 11. actenviro.com [actenviro.com]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Chromium - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
